Cercosporin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H26O10 |
|---|---|
分子量 |
534.5 g/mol |
IUPAC 名称 |
7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione |
InChI |
InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11?/m1/s1 |
InChI 键 |
MXLWQNCWIIZUQT-NFJWQWPMSA-N |
手性 SMILES |
C[C@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |
规范 SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |
产品来源 |
United States |
Foundational & Exploratory
What is the mechanism of action for Cercosporin
An In-depth Technical Guide to the Mechanism of Action of Cercosporin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a perylenequinone photodynamic toxin produced by fungi of the genus Cercospora. It is a key virulence factor in many plant diseases. Its potent, light-dependent cytotoxicity is mediated by the generation of reactive oxygen species (ROS), leading to widespread cellular damage. This document provides a detailed examination of the molecular mechanisms underlying this compound's mode of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Photosensitization and Oxidative Damage
This compound's toxicity is fundamentally linked to its properties as a photosensitizer. The process is inactive in the dark and is initiated upon exposure to light.[1] The mechanism can be dissected into several key stages:
1.1. Photoactivation Upon absorbing light energy, the this compound molecule transitions from its ground state (this compound) to an energetically excited singlet state (¹this compound). This state is short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived excited triplet state (³this compound).[1]
1.2. Generation of Reactive Oxygen Species (ROS) The excited triplet state of this compound is the primary driver of its cytotoxic effects. It can initiate two types of photochemical reactions:
-
Type II Reaction (Predominant): The triplet this compound molecule directly transfers its energy to ground-state molecular oxygen (³O₂), which is abundant in biological systems. This energy transfer converts oxygen into the highly reactive, non-radical singlet oxygen (¹O₂).[1][2][3][4] this compound is an exceptionally potent producer of singlet oxygen.[1][5][6]
-
Type I Reaction: The triplet this compound can also react with a substrate molecule, such as a lipid or protein, to produce a radical ion. This can subsequently react with oxygen to form superoxide anions (O₂⁻).[1][7][8] While this pathway occurs, toxicity is primarily attributed to the high-yield generation of singlet oxygen.[3]
1.3. Primary Cellular Target: Membrane Lipids this compound is a lipophilic molecule, allowing it to localize within cellular membranes.[6][9] Consequently, the highly reactive singlet oxygen it produces is generated in close proximity to its primary target: the polyunsaturated fatty acids (PUFAs) of membrane lipids.[1][2][3][9][10]
1.4. Lipid Peroxidation and Cellular Disintegration Singlet oxygen attacks the double bonds of PUFAs, initiating a chain reaction of lipid peroxidation.[1][10][11] This process degrades the lipids, forming toxic byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[12][13] The consequences of extensive lipid peroxidation are severe:
-
Loss of membrane fluidity and integrity.[9]
-
Increased electrolyte leakage as the membrane breaks down.[5][10]
-
Damage to membrane-bound proteins and receptors.
-
Ultimately, catastrophic membrane failure leads to cell death.[1][2]
This mechanism of causing nutrient leakage from host cells is crucial for the pathogenesis of Cercospora fungi.[1]
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Light-induced production of singlet oxygen and superoxide by the fungal toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light-Induced Production of Singlet Oxygen and Superoxide by the Fungal Toxin, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peroxidation of tobacco membrane lipids by the photosensitizing toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid peroxidation induced by this compound as a possible determinant of its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. arigobio.com [arigobio.com]
Cercosporin: A Photoactivated Perylenequinone Toxin - A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cercosporin is a naturally occurring perylenequinone toxin produced by fungi of the genus Cercospora. This technical guide provides an in-depth overview of its core properties as a potent photoactivated toxin. Upon exposure to light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induces significant cellular damage through lipid peroxidation and subsequent membrane breakdown. This document details the mechanism of action of this compound, its cellular effects, and its biosynthesis. Furthermore, it provides detailed experimental protocols for the study of this toxin and presents key quantitative data in a structured format. The potential applications of this compound in photodynamic therapy are also explored, highlighting its cytotoxic effects on tumor cells.
Introduction to this compound
This compound is a red-colored polyketide toxin that plays a crucial role in the pathogenesis of many plant diseases caused by Cercospora species. Its notoriety stems from its function as a photosensitizer; it absorbs light energy and transfers it to molecular oxygen, creating highly reactive and cytotoxic singlet oxygen and superoxide anions. This photoactivation is central to its toxicity, rendering it harmless in the dark. The universal toxicity of this compound against a wide range of organisms, including plants, bacteria, fungi, and even mammalian cells, is attributed to the destructive effects of the ROS it produces.
Mechanism of Action
The phototoxicity of this compound is a multi-step process initiated by the absorption of light and culminating in widespread cellular damage.
-
Photoactivation: In the presence of light, the perylenequinone core of the this compound molecule absorbs photons, transitioning from its ground state to an electronically excited singlet state.
-
Intersystem Crossing: The excited singlet state of this compound then undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Energy Transfer and ROS Generation: The triplet-state this compound molecule interacts with ground-state molecular oxygen (³O₂). Through a Type II photosensitization mechanism, it transfers its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This compound can also participate in Type I mechanisms, particularly in the presence of reducing agents, to produce superoxide anions (O₂⁻).
The primary cellular targets of these ROS are the polyunsaturated fatty acids within cellular membranes.
Logical Relationship: this compound's Mechanism of Action
Caption: Photoactivation of this compound leading to ROS generation and cellular damage.
Cellular Effects and Signaling Pathways
The primary cellular effect of this compound-induced ROS is the peroxidation of membrane lipids. This leads to a cascade of detrimental events:
-
Loss of Membrane Integrity: Lipid peroxidation disrupts the structure of cellular and organellar membranes, leading to increased permeability.
-
Electrolyte Leakage: A direct consequence of membrane damage is the leakage of ions and other small molecules from the cell, which can be quantified to measure cell death.
-
Mitochondrial and Endoplasmic Reticulum Damage: this compound localizes in the mitochondria and endoplasmic reticulum, and upon photoactivation, causes significant damage to these organelles.
-
Bioenergetic Collapse: Studies on human tumor cells have shown that this compound-mediated photodynamic therapy leads to a collapse in both respiratory and glycolytic activities.
-
Cell Death: The extensive cellular damage ultimately results in cell death, which can occur through necrosis as a direct result of membrane lysis. While apoptosis is also implicated, the precise signaling pathways are not fully elucidated but are thought to be secondary to the initial massive oxidative damage.
Signaling Pathway: this compound-Induced Cell Death
Caption: Cellular events following photoactivation of this compound leading to cell death.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Photophysical and Biochemical Properties of this compound
| Parameter | Value | Conditions | Reference(s) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 - 0.97 | In various organic solvents | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.84 - 0.97 | In water | |
| PKC Inhibition IC₅₀ | 0.6 - 1.3 µM | In vitro protein kinase C assay |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Photodynamic Therapy LD₅₀ (Light Dose) | This compound Concentration | Reference(s) |
| T98G | Glioblastoma | 0.14 J/cm² | 0.8 - 8.0 µM | |
| U87 | Glioblastoma | 0.24 J/cm² | 0.8 - 8.0 µM | |
| MCF-7 | Breast Adenocarcinoma | 0.26 J/cm² | 0.8 - 8.0 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for key experiments.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound in fungal cultures or infected tissues.
-
Extraction:
-
Collect fungal mycelial plugs or homogenized tissue samples.
-
For solid cultures, immerse samples (e.g., four 6 mm plugs) in 8 mL of 5 N KOH and incubate in the dark for 4 hours.
-
Alternatively, extract with ethyl acetate for 8 hours for liquid cultures.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 5% (v/v) acetic acid in water.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: Photodiode array (PDA) detector at 470-480 nm.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations. The limit of detection can be as low as 8.8 x 10⁻⁷ mol/L.
-
Workflow: HPLC Quantification of this compound
Caption: Workflow for the quantification of this compound using HPLC.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This colorimetric assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Sample Preparation:
-
Homogenize cells or tissues (e.g., ~20mg tissue in 200µl RIPA buffer) on ice.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
Assay Procedure:
-
To 100 µL of sample supernatant or MDA standard, add 200 µL of 8.1% SDS.
-
Add 1.5 mL of 3.5 M sodium acetate buffer (pH 4).
-
Add 1.5 mL of 0.8% aqueous thiobarbituric acid (TBA).
-
Bring the final volume to 4 mL with DI water.
-
Incubate at 95°C for 60 minutes.
-
Cool on ice for 10-30 minutes.
-
Centrifuge at 1,500-3,000 x g for 10-15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: Determine MDA concentration in samples by comparing their absorbance to a standard curve prepared with MDA bis(dimethyl acetal).
Electrolyte Leakage Assay for Cell Membrane Damage
This assay quantifies cell death by measuring the loss of membrane integrity in plant tissues.
-
Procedure:
-
Excise plant leaf discs of a uniform size, avoiding major veins.
-
Rinse the discs in deionized water to remove electrolytes from cut edges.
-
Transfer the discs to a known volume of fresh deionized water (e.g., in a 12-well plate).
-
Incubate under desired conditions (e.g., light exposure with this compound).
-
At specified time points, measure the electrical conductivity of the bathing solution (Initial Reading).
-
After the final time point, kill the tissue by autoclaving or freeze-thawing to release all electrolytes.
-
Measure the final conductivity of the solution (Final Reading).
-
-
Calculation:
-
Relative Electrolyte Leakage (%) = (Initial Reading / Final Reading) x 100
-
Singlet Oxygen Detection using Singlet Oxygen Sensor Green (SOSG)
SOSG is a fluorescent probe that is highly selective for singlet oxygen.
-
Procedure:
-
Prepare a working solution of SOSG (e.g., 1-10 µM) immediately before use.
-
Incubate cells or tissues with the SOSG solution in the dark for at least 20 minutes to allow for uptake.
-
Expose the samples to light to photoactivate this compound.
-
Detect the fluorescence of the SOSG endoperoxide product using fluorescence microscopy or a plate reader.
-
Excitation/Emission: ~504 nm / ~525 nm.
-
-
Important Considerations: SOSG can be photobleached and should be used for qualitative or semi-quantitative measurements under controlled conditions.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and incubate for the desired time, with or without light exposure.
-
Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570-590 nm using a microplate reader.
-
-
Analysis: Cell viability is proportional to the absorbance and is typically expressed as a percentage relative to untreated control cells.
Biosynthesis of this compound
This compound is synthesized via a polyketide pathway. A cluster of genes, designated CTB, is responsible for its production. The core enzyme is a non-reducing polyketide synthase (NR-PKS) known as CTB1. The biosynthesis is a complex process involving several enzymes encoded by the CTB cluster, including methyltransferases and oxidoreductases. Light is a critical factor not only for the toxicity of this compound but also for inducing its biosynthesis.
Conclusion and Future Directions
This compound remains a molecule of significant interest due to its potent, light-activated cytotoxicity. Its well-defined mechanism of action, centered on the generation of singlet oxygen and subsequent lipid peroxidation, makes it a valuable tool for studying oxidative stress and cell death. The universal nature of its toxicity has also driven research into its potential as a photodynamic therapy agent for cancer, with studies demonstrating its efficacy in causing bioenergetic collapse and necrosis in tumor cells. Future research will likely focus on elucidating the specific signaling pathways that are triggered downstream of the initial oxidative burst, exploring strategies to enhance its targeted delivery for therapeutic applications, and further characterizing the regulation of its biosynthesis in pathogenic fungi.
An In-depth Technical Guide to the Cercosporin Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a photo-activated perylenequinone phytotoxin produced by a wide range of fungi belonging to the genus Cercospora.[1][2] This secondary metabolite is a significant virulence factor, enabling the fungus to infect and colonize host plant tissues.[1] Upon exposure to light, this compound generates reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause lipid peroxidation and membrane damage, leading to cell death.[1][3] The unique mode of action and the complex biosynthesis of this compound have made it a subject of intense research, not only for its role in plant pathology but also for its potential applications in photodynamic therapy and as a lead compound in drug development.
This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, key chemical intermediates, and regulatory networks. It is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug discovery.
The this compound Biosynthetic Gene Cluster (CTB)
The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster known as the CTB cluster.[4] Initially identified in Cercospora nicotianae, the core cluster was thought to comprise eight genes, designated CTB1 to CTB8. However, more recent research in Cercospora beticola has expanded this to include additional flanking genes essential for the completion of the pathway.[5]
The functions of the key genes within the CTB cluster are summarized below:
| Gene | Proposed Function |
| CTB1 | Non-reducing polyketide synthase (NR-PKS) |
| CTB2 | O-methyltransferase |
| CTB3 | Bifunctional O-methyltransferase/FAD-dependent monooxygenase |
| CTB4 | Major Facilitator Superfamily (MFS) transporter |
| CTB5 | FAD-dependent monooxygenase |
| CTB6 | Reductase |
| CTB7 | Putative enzyme for dioxepine ring formation |
| CTB8 | Zn(II)Cys6 transcription factor |
| CTB9 | α-ketoglutarate–dependent dioxygenase |
| CTB10 | Putative dehydratase |
| CFP | This compound Facilitator Protein (MFS transporter) |
The Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the condensation of acetyl-CoA and malonyl-CoA by the non-reducing polyketide synthase, CTB1.[6][7] The pathway proceeds through a series of enzymatic modifications, including methylation, oxidation, reduction, and cyclization, to yield the final complex perylenequinone structure.
A proposed biosynthetic pathway for this compound is depicted below:
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process, influenced by both genetic and environmental factors. Light is a critical environmental cue that transcriptionally induces the expression of the CTB gene cluster. This regulation is mediated by a complex signaling network.
Caption: Regulatory network of this compound biosynthesis.
Quantitative Data
The production of this compound varies significantly among different species and isolates of Cercospora and is heavily influenced by culture conditions.
Table 1: this compound Production in Various Cercospora Species on Different Media
| Fungal Isolate | Medium | This compound Production (nmol per plug) |
| C. kikuchii IN | PDA | 112 |
| C. kikuchii IL | Malt | 120 |
| C. beticola | PDA | 64 |
| C. zeae-maydis | PDA | 30 |
| C. asparagi | Malt | 37 |
| C. nicotianae | Malt | 32 |
Data compiled from Jenns et al., 1989.[3]
Table 2: Effect of Culture Conditions on this compound Production by Cercospora sp. JNU001
| Condition | Parameter | This compound Yield (mg/L) |
| Initial Medium | S-7 | 128.2 |
| Optimized Temperature | 25 °C | 467.8 |
| Optimized pH | 8.5 | 467.8 |
| Co-culture (B. velezensis) | - | 984.4 |
| Co-culture (Lysinibacillus sp.) | - | 626.3 |
Data compiled from a 2021 study on enhanced this compound production.[8]
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₂₆O₁₀ |
| Molecular Weight | 534.5 g/mol |
| Appearance | Red crystals |
| Solubility | Sparingly soluble in water; soluble in base and organic solvents.[3] |
| UV/Vis max (in base) | 480 nm |
| CAS Number | 35082-49-6 |
| Quantum Yield (¹O₂) | 0.81–0.97.[3] |
Data compiled from various sources.[9][10]
Experimental Protocols
Gene Knockout and Analysis Workflow
A common approach to studying the function of genes in the this compound biosynthesis pathway is through targeted gene disruption followed by phenotypic and chemical analysis.
Caption: Experimental workflow for gene knockout and analysis.
Detailed Methodologies
1. Fungal Transformation: Agrobacterium tumefaciens-Mediated Transformation (ATMT)
This protocol is adapted for Cercospora species.[8][11][12][13][14][15][16]
-
Preparation of Agrobacterium
-
Grow A. tumefaciens strain (e.g., AGL1) carrying the binary vector with the gene knockout construct in LB medium with appropriate antibiotics at 28°C overnight.
-
Pellet the bacterial cells by centrifugation and resuspend in induction medium (e.g., IM) containing acetosyringone to an OD₆₀₀ of 0.15.
-
Incubate at 28°C with shaking for 6 hours.
-
-
Co-cultivation
-
Prepare a fresh spore suspension of the target Cercospora species.
-
Mix the Agrobacterium culture and the fungal spore suspension.
-
Spread the mixture onto a cellophane membrane placed on co-cultivation medium plates.
-
Incubate at 22-25°C in the dark for 48-72 hours.
-
-
Selection and Purification of Transformants
-
Transfer the cellophane membrane to a selective medium containing an appropriate antibiotic (e.g., hygromycin) to select for transformants and a bactericide (e.g., cefotaxime) to eliminate Agrobacterium.
-
Incubate until resistant colonies appear.
-
Subculture individual colonies to fresh selective medium to obtain pure cultures.
-
2. Quantification of this compound by Spectrophotometry
This is a rapid method for quantifying this compound from fungal cultures.[17][18][19]
-
Collect a standardized sample from the fungal culture (e.g., five 6-mm agar plugs).
-
Immerse the sample in 5 N KOH and incubate in the dark for at least 4 hours to extract the this compound.
-
Measure the absorbance of the KOH solution at 480 nm using a spectrophotometer.
-
Calculate the concentration of this compound using the molar extinction coefficient of 23,300 M⁻¹cm⁻¹.
3. HPLC Analysis of this compound and Intermediates
This method allows for the separation and quantification of this compound and its biosynthetic intermediates.[20][21][22]
-
Sample Preparation:
-
Extract fungal mycelium and culture medium with an organic solvent (e.g., ethyl acetate or acetone).
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 470-480 nm, or a photodiode array (PDA) detector to obtain full spectra. For identification of intermediates, a mass spectrometer (MS) can be coupled to the HPLC system.
-
4. In Vitro Enzyme Assay for CTB1 (Non-Reducing Polyketide Synthase)
This assay is designed to determine the activity and product of the NR-PKS enzyme.[11][23][24][25]
-
Express and purify the CTB1 enzyme, typically from a heterologous host like E. coli or Saccharomyces cerevisiae.
-
Prepare a reaction mixture containing the purified enzyme, acetyl-CoA, malonyl-CoA, and necessary cofactors in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 28-30°C).
-
Stop the reaction and extract the products with an organic solvent.
-
Analyze the products by HPLC-MS to identify the synthesized polyketide (e.g., nor-toralactone).
5. In Vitro Enzyme Assay for CTB3 (O-Methyltransferase and Monooxygenase)
This assay can be used to characterize the dual functionality of the CTB3 enzyme.[1][26][27][28][29]
-
O-Methyltransferase Activity:
-
Incubate purified CTB3 with its substrate (nor-toralactone) and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.
-
Analyze the reaction products by HPLC-MS to detect the methylated product (toralactone).
-
-
Monooxygenase Activity:
-
Incubate purified CTB3 with its substrate (toralactone), FAD, and a reducing agent (NADPH) in an oxygenated buffer.
-
Monitor the consumption of NADPH or oxygen, or directly analyze the formation of the ring-opened product (cercoquinone C) by HPLC-MS.
-
Conclusion
The this compound biosynthesis pathway in fungi represents a fascinating and complex example of secondary metabolism. The elucidation of this pathway, from the identification of the gene cluster to the characterization of the individual enzymatic steps, has provided valuable insights into the molecular basis of fungal virulence and the intricate chemistry of natural product biosynthesis. The detailed methodologies and data presented in this guide are intended to facilitate further research in this area, with the ultimate goal of developing novel strategies for disease control and harnessing the potential of this compound and its derivatives in medicine and biotechnology.
References
- 1. Biochemical Characterization of an FAD-Dependent Monooxygenase, the Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Northern Blot of tRNA in Yeast [en.bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Some optimal culture conditions for production of cyclosporin a by Fusarium roseum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpipz.mpg.de [mpipz.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Agrobacterium-mediated transformation of Nicotiana glauca and Nicotiana sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Modeling Agrobacterium-Mediated Gene Transformation of Tobacco (Nicotiana tabacum)—A Model Plant for Gene Transformation Studies [frontiersin.org]
- 14. repository.lsu.edu [repository.lsu.edu]
- 15. mdpi.com [mdpi.com]
- 16. Modeling Agrobacterium-Mediated Gene Transformation of Tobacco (Nicotiana tabacum)—A Model Plant for Gene Transformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Northern Blotting: Protocols for Radioactive and Nonradioactive Detection of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. chemicalpapers.com [chemicalpapers.com]
- 22. researchgate.net [researchgate.net]
- 23. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of Intact and Dissected Fungal Polyketide Synthase-Nonribosomal Peptide Synthetase in vitro and in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Probing the Selectivity and Protein•Protein Interactions of a Non-Reducing Fungal Polyketide Synthase Using Mechanism-Based Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medwinpublishers.com [medwinpublishers.com]
- 29. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Sources and Discovery of the Cercosporin Compound
This technical guide provides a comprehensive overview of the natural sources, discovery, and key experimental data related to the fungal secondary metabolite, this compound.
Introduction to this compound
This compound is a photoactivated perylenequinone toxin produced by a variety of phytopathogenic fungi.[1] Upon exposure to light, it generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (O₂⁻), which cause widespread damage to cellular components, including membranes, proteins, and nucleic acids.[2][3] This photodynamic action is the primary mechanism of its potent toxicity to a broad range of organisms, including plants, bacteria, fungi, and mammals.[4][5] The distinctive red color of this compound is a noticeable characteristic in fungal cultures producing this compound.[3][6]
Discovery and Historical Context
The discovery of this compound dates back to 1957, when it was first isolated as a red pigment from the fungus Cercospora kikuchii, a pathogen of soybeans.[2][3][6] Initially investigated for its unique coloration, its chemical structure as a perylenequinone was determined in 1972.[6] A pivotal moment in understanding its biological significance came in 1975, when Yamazaki and colleagues demonstrated that its toxicity to mice and bacteria was dependent on both light and oxygen, establishing it as the first photosensitizing toxin from a plant pathogen.[3][6]
Natural Sources of this compound
This compound is predominantly produced by fungi belonging to the genus Cercospora, which are responsible for numerous crop diseases worldwide.[1][5] However, its production is not limited to this genus.
Fungal Species Known to Produce this compound:
-
Cercospora species: A large number of species within this genus are known to produce this compound, including C. beticola, C. kikuchii, C. nicotianae, C. zeae-maydis, C. coffeicola, C. canescens, C. zebrina, C. asparagi, and C. sorghi.[6] However, not all Cercospora species are producers; for instance, C. sojina and C. zeina have not been shown to synthesize the toxin.[6]
-
Pseudocercosporella capsellae: This closely related fungus, belonging to the Mycosphaerellaceae family, has also been reported to produce this compound.[4][6]
-
Colletotrichum species: The this compound toxin biosynthesis (CTB) gene cluster has been identified in some species of the genus Colletotrichum, and production of the compound has been confirmed in Colletotrichum fioriniae.[4][7]
-
Phaeophleospora vochysiae: An endophytic fungus that was found to produce this compound and isothis compound.[8]
Physicochemical Properties of this compound
This compound's biological activity is intrinsically linked to its chemical and physical properties.
| Property | Value | References |
| Molecular Formula | C₂₉H₂₆O₁₀ | [1] |
| Molar Mass | 534.517 g·mol⁻¹ | [1] |
| Appearance | Red solid | [3] |
| Solubility | Sparingly soluble in water; soluble in base and several organic solvents. | [3] |
| CAS Number | 35082-49-6 | [1] |
| Singlet Oxygen Quantum Yield | 0.81–0.97 | [3] |
| IC₅₀ for Protein Kinase C | 0.6-1.3 µM | [9] |
This compound Production by Fungal Species
The production of this compound can vary significantly between different fungal species and even among isolates of the same species.[10] Environmental conditions such as culture medium, light, and temperature also play a crucial role.[1][10]
| Fungal Species/Isolate | Culture Medium | This compound Yield | References |
| Cercospora sp. JNU001 (co-cultured with Bacillus velezensis B04) | Not specified | 984.4 mg/L | [11] |
| Cercospora sp. JNU001 (co-cultured with Lysinibacillus sp. B15) | Not specified | 626.3 mg/L | [11] |
| Cercospora sp. JNU001 (monoculture) | Not specified | 128.2 mg/L | [11] |
| Cercospora strain from water hyacinth | Not specified | 75.59 mg/L | [11] |
| Cercospora coffeicola isolates | Not specified | 0.2 to 48.65 µM (Spectrophotometry) | [12] |
| Cercospora coffeicola isolates | Not specified | 1.15 to 37.26 µM (HPLC) | [12] |
| Various Cercospora isolates | Malt and PDA media | Highest levels of production | [13] |
Biosynthesis and Regulation of this compound
The biosynthesis of this compound is a complex process involving a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster. The synthesis is initiated by a polyketide synthase (PKS) and involves a series of enzymatic reactions.[1]
This compound Biosynthetic Pathway
The biosynthesis of this compound is thought to begin with the condensation of acetate and malonate molecules via a fungal polyketide pathway.[14][15] The CTB gene cluster contains genes encoding for enzymes such as polyketide synthase (CTB1), methyltransferases (CTB2, CTB3), oxidoreductases (CTB5, CTB6, CTB7), a transporter (CTB4), and a transcription factor (CTB8).[1] More recent research has shown that the CTB cluster is larger than initially thought, including additional genes necessary for the final steps of biosynthesis.[4]
Signaling Pathways Regulating this compound Biosynthesis
The production of this compound is tightly regulated by environmental cues, with light being the most critical factor.[10][15] Several signal transduction pathways are implicated in this regulation.[15] Studies have pointed to the involvement of calcium/calmodulin and MAP kinase signaling pathways.[15][16] The transcription factor CRG1 also plays a role in regulating the expression of genes within the CTB cluster.[15]
Mode of Action of this compound
This compound's toxicity stems from its ability to act as a photosensitizer.[5] In the presence of light, it transitions to an excited triplet state and transfers energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[3][6] It can also produce superoxide (O₂⁻) in the presence of reducing agents.[3] These ROS then indiscriminately attack cellular components, with lipid peroxidation of cell membranes being a primary mode of toxicity, leading to membrane breakdown and cell death.[6][15]
Experimental Protocols
Fungal Culture and this compound Production
-
Culture Medium: Potato Dextrose Agar (PDA) or malt extract agar are commonly used and have been shown to support good this compound production.[13][15] The specific brand of PDA can influence production levels.[10][15]
-
Inoculation: Inoculate the center of the agar plates with a mycelial plug from a stock culture.[13]
-
Incubation: Incubate the plates at 20-25°C under continuous light or a 16-hour light/8-hour dark cycle to induce this compound production.[13] Production is typically inhibited at higher temperatures (e.g., 30°C).[6][15]
-
Harvesting: this compound production can be observed as a red pigmentation in the mycelium and surrounding agar.[17] The compound can be harvested after a suitable incubation period (e.g., 8-21 days).[13]
Extraction and Purification of this compound
The following protocol is a synthesis of methods described in the literature.[18][19]
-
Extraction: The this compound-containing medium (mycelium and agar) is collected and extracted with 0.5N NaOH.[18] this compound is soluble in basic solutions.
-
Filtration and Acidification: The extract is filtered to remove fungal biomass and other solids. The resulting filtrate is then acidified to approximately pH 2 with 6N HCl, which causes the this compound to precipitate.[18]
-
Solvent Extraction: The acidified solution is extracted with an organic solvent such as ethyl acetate.[18]
-
Concentration: The organic solvent is removed, for example, by rotary evaporation, to yield a crude this compound-containing residue.[18]
-
Chromatography: The crude residue is further purified using column chromatography, for instance, with a Sephadex LH-20 column and ethanol as the eluent.[18]
-
Crystallization: The this compound-containing fractions are collected and concentrated to induce crystallization, yielding substantially pure this compound.[18]
Quantification of this compound
This compound can be quantified spectrophotometrically.[12][18]
-
Extraction: Extract a known amount of fungal culture (e.g., agar plugs) with 5N KOH.[13]
-
Measurement: Measure the absorbance of the extract at 473 nm.[13]
-
Calculation: The concentration can be calculated using the Beer-Lambert law, with a known extinction coefficient for this compound.
High-performance liquid chromatography (HPLC) can also be used for more precise quantification and to separate this compound from other pigments.[7][12]
Conclusion
This compound remains a molecule of significant interest due to its potent, light-activated toxicity and its role in plant disease.[15] Understanding its natural sources, biosynthesis, and mode of action is crucial for developing strategies to combat Cercospora-related crop diseases. Furthermore, its photosensitizing properties offer potential for applications in areas such as photodynamic therapy, though its broad-spectrum toxicity necessitates careful consideration and further research.[9][11] This guide provides a foundational technical overview for professionals engaged in research and development involving this fascinating fungal metabolite.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]
- 6. mdpi.com [mdpi.com]
- 7. Gene cluster conservation provides insight into this compound biosynthesis and extends production to the genus Colletotrichum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. glpbio.com [glpbio.com]
- 10. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 13. apsnet.org [apsnet.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 16. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. WO1991005061A1 - Methods for identifying this compound-degrading microorganisms and producing this compound-resistant plant species - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
The Universal Toxicity of Cercosporin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, exhibits a broad-spectrum toxicity that extends across kingdoms, affecting plants, fungi, bacteria, and animal cells.[1][2][3] This potent biological activity stems from its function as a photosensitizing agent. Upon illumination, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which inflict widespread cellular damage through the peroxidation of lipids and oxidation of other vital macromolecules.[1][4][5][6] This technical guide provides an in-depth exploration of the core mechanisms underlying this compound's universal toxicity, detailed experimental protocols for its study, and a summary of key quantitative data.
Mechanism of Action: The Photodynamic Cascade
The toxicity of this compound is fundamentally linked to its photodynamic properties. The process can be dissected into several key stages:
-
Photoactivation: In the presence of light, particularly in the 400-600 nm wavelength range, the this compound molecule absorbs photons, transitioning from its ground state to an excited singlet state.[1]
-
Intersystem Crossing: The excited singlet state is short-lived and undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Reactive Oxygen Species (ROS) Generation: The triplet-state this compound can then react with molecular oxygen (O₂) via two primary pathways:
-
Type II Reaction: Through direct energy transfer to ground-state triplet oxygen, generating highly reactive singlet oxygen (¹O₂). This is considered the predominant mechanism of this compound toxicity due to its high quantum yield.[5][7]
-
Type I Reaction: Through electron transfer, forming a superoxide radical (O₂⁻).[1][4]
-
These ROS, particularly ¹O₂, are highly reactive and indiscriminately oxidize a wide range of biological molecules.
Primary Cellular Target: Membrane Lipid Peroxidation
The lipophilic nature of this compound facilitates its localization within cellular membranes.[8] Upon photoactivation, the generated ROS initiate a cascade of lipid peroxidation, leading to:
-
Disruption of Membrane Integrity: The oxidation of polyunsaturated fatty acids in membrane lipids compromises the structural integrity and fluidity of cellular and organellar membranes.
-
Increased Membrane Permeability: This damage results in the leakage of electrolytes and other cellular contents, a key indicator of cell death.[9][10]
-
Formation of Cytotoxic Byproducts: Lipid peroxidation generates cytotoxic aldehydes, such as malondialdehyde (MDA), which can further propagate cellular damage.[11]
The universal presence of lipids in the membranes of all living organisms is a cornerstone of this compound's broad-spectrum toxicity.
Quantitative Data on this compound Toxicity and Properties
The following tables summarize key quantitative data related to the toxicological profile and photochemical properties of this compound.
| Parameter | Value | Organism/System | Reference |
| Inhibitory Concentration | 1 µM | Plant cells | [12] |
| 10 µM | Neurospora crassa (radial growth inhibition) | [13] | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 | In benzene | [6] |
| 0.84 - 0.97 | In various solvents | [9][14] | |
| Reduced Dihydrothis compound ¹O₂ Quantum Yield | 0.14 - 0.18 | In organic solvents | [9][14] |
| 0.02 - 0.04 | In water | [9][14] |
Table 1: Toxicological and Photochemical Properties of this compound
| Method | Principle | Absorbance Maximum | Reference |
| Spectrophotometry | Measures the characteristic absorbance of this compound. | 480 nm | [4] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies this compound from complex mixtures. | Varies with detection method | [4] |
Table 2: Methods for Quantification of this compound Production
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the toxicity of this compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Materials:
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Trichloroacetic acid (TCA) (10% w/v)
-
Samples (e.g., cell lysates, tissue homogenates)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice.[15] Centrifuge to remove debris.
-
Protein Precipitation: Add an equal volume of ice-cold 10% TCA to the supernatant to precipitate proteins.[15]
-
Incubation: Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 2200 x g for 15 minutes at 4°C.[15]
-
Reaction: Transfer the supernatant to a new tube and add an equal volume of 0.67% TBA solution.
-
Heating: Incubate the mixture in a boiling water bath for 10-20 minutes to allow the formation of the MDA-TBA adduct, which has a pink color.[15]
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.[7][16]
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with a known concentration of MDA.
Electrolyte Leakage Assay for Membrane Damage
This method assesses membrane integrity by measuring the leakage of ions from cells.
Materials:
-
Plant leaf discs or other tissue samples
-
Deionized water
-
Conductivity meter
-
12-well cell culture plates
Procedure:
-
Sample Preparation: Excise leaf discs of a uniform size, avoiding major veins.[8]
-
Washing: Rinse the leaf discs with deionized water to remove electrolytes from damaged cells at the cut edges.
-
Incubation: Float the leaf discs in a known volume of deionized water in a 12-well plate.[17]
-
Treatment: Add this compound to the desired final concentration and incubate under light. Include a dark control.
-
Conductivity Measurement (Initial): At various time points, measure the electrical conductivity of the solution.[17]
-
Total Electrolyte Measurement: After the final time point, autoclave or freeze-thaw the samples to induce complete electrolyte leakage.
-
Conductivity Measurement (Final): Measure the final electrical conductivity of the solution.
-
Calculation: Express electrolyte leakage as a percentage of the total conductivity: (Initial Conductivity / Final Conductivity) x 100.
Ethane Emission Assay for in vivo Lipid Peroxidation
This assay measures the production of ethane, a volatile byproduct of the peroxidation of omega-3 unsaturated fatty acids.
Materials:
-
Gas-tight syringes
-
Gas chromatograph equipped with a flame ionization detector
-
Incubation chambers
Procedure:
-
Sample Preparation: Place treated leaf discs or other biological samples in a sealed incubation chamber.
-
Incubation: Incubate under light for a defined period (e.g., 12-24 hours).[10]
-
Gas Sampling: Using a gas-tight syringe, collect a sample of the headspace gas from the chamber.
-
Gas Chromatography: Inject the gas sample into a gas chromatograph to separate and quantify the amount of ethane.
-
Data Analysis: Compare the ethane production in this compound-treated samples to that of untreated controls.
Signaling Pathways and Experimental Workflows
Visual representations of the key processes involved in this compound toxicity and its investigation are provided below using the DOT language for Graphviz.
References
- 1. Light-Induced Production of Singlet Oxygen and Superoxide by the Fungal Toxin, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
- 9. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxidation of tobacco membrane lipids by the photosensitizing toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid peroxidation induced by this compound as a possible determinant of its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 13. Characterization of Cercospora nicotianae Hypothetical Proteins in this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioone.org [bioone.org]
- 15. mmpc.org [mmpc.org]
- 16. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Photochemical Activation of Cercosporin: A Technical Guide to its Mechanism and Reactive Oxygen Species Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications in plant pathology and potential applications in photodynamic therapy.[1][2] Its toxicity is almost universally directed against a wide range of organisms, including plants, bacteria, fungi, and mice, due to its efficient production of cytotoxic reactive oxygen species (ROS) upon photoactivation.[1][3] This technical guide provides an in-depth exploration of the mechanisms by which light activates this compound to generate ROS, detailing the photophysical processes, the resulting cellular damage, and the experimental protocols to study these phenomena.
The Core Mechanism: Light-Induced Generation of Reactive Oxygen Species
The toxicity of this compound is entirely dependent on the presence of light and oxygen.[1] In the dark, it is non-toxic. The process of photoactivation can be summarized in the following key steps:
-
Light Absorption: this compound absorbs light in the visible spectrum, with an absorption maximum between 450 and 490 nm.[1][4] This absorption of photons excites the this compound molecule from its ground state (S₀) to a short-lived singlet excited state (¹this compound*).
-
Intersystem Crossing: The excited singlet state this compound molecule then undergoes a rapid process called intersystem crossing, transitioning to a more stable and longer-lived triplet excited state (³this compound*).[1]
-
Energy Transfer and ROS Production: The triplet-state this compound can then initiate two types of photochemical reactions, both leading to the formation of ROS. These reactions are classified as Type I and Type II photosensitization.
-
Type II Reaction (Singlet Oxygen Production): This is the predominant pathway for this compound-mediated toxicity. The triplet this compound directly transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).[1][4] this compound is a remarkably efficient producer of singlet oxygen, with a quantum yield (ΦΔ) reported to be as high as 0.81 to 0.97.[2][5][6] This means that for every 100 photons absorbed by this compound, up to 97 molecules of singlet oxygen can be generated.
-
Type I Reaction (Superoxide Production): In the presence of a suitable reducing agent, the triplet this compound can also participate in electron transfer reactions. It can abstract an electron or a hydrogen atom from a substrate molecule, forming a radical anion. This reduced this compound can then transfer an electron to molecular oxygen to produce the superoxide anion radical (O₂⁻•).[1][2]
-
The primary cytotoxic agent generated by this compound is singlet oxygen, a highly reactive and indiscriminate electrophile that can readily damage a wide array of biological molecules.[4][6]
Cellular Targets and Consequences of ROS Production
The ROS generated by photoactivated this compound, particularly singlet oxygen, are highly destructive to cellular components. Due to its lipophilic nature, this compound tends to localize in cellular membranes.[1] This localization dictates that the primary targets of its photodynamic action are the membrane lipids.
The interaction of singlet oxygen with the unsaturated fatty acid chains of membrane lipids initiates a chain reaction of lipid peroxidation.[1] This process leads to:
-
Loss of Membrane Integrity: The peroxidation of lipids disrupts the structure and fluidity of cellular membranes, leading to increased permeability and leakage of cellular contents.
-
Cellular Dysfunction: Damage to the membranes of organelles such as mitochondria and the endoplasmic reticulum impairs their function.
-
Cell Death: The cumulative damage to cellular membranes and other macromolecules ultimately leads to cell death.[1]
Quantitative Data on this compound Photophysics
The efficiency of a photosensitizer is characterized by several key photophysical parameters. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 - 0.97 | [2][5][6] |
| Molar Extinction Coefficient (ε) at ~480 nm | 23,300 M⁻¹cm⁻¹ | [4][7] |
| Activation Wavelength | ~400 - 600 nm | [1] |
| Absorption Maximum | ~480 nm | [4] |
Signaling Pathways and Logical Relationships
The activation of this compound and its subsequent generation of ROS can be visualized as a clear, light-dependent pathway.
Experimental Protocols
To investigate the photodynamic properties of this compound, a series of key experiments can be performed. The following sections provide detailed methodologies for these assays.
Experimental Workflow for ROS Detection
The following diagram illustrates a general workflow for detecting ROS generated by photoactivated this compound.
Detection of Singlet Oxygen: Cholesterol Oxidation Assay
This assay is based on the specific reaction of singlet oxygen with cholesterol to form the 5α-hydroperoxide of cholesterol, a product not formed by free radical mechanisms.[3]
Materials:
-
This compound
-
Cholesterol
-
Appropriate solvent (e.g., ethanol, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV or electrochemical detector
-
Light source with a defined wavelength range (e.g., filtered lamp to provide light in the 400-600 nm range)
-
Reaction vessels (e.g., quartz cuvettes)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a solution of cholesterol in the same solvent.
-
In a reaction vessel, mix the this compound and cholesterol solutions to achieve the desired final concentrations. A typical starting point would be in the low micromolar range for this compound and millimolar range for cholesterol.
-
-
Incubation:
-
Prepare two sets of samples: one to be kept in the dark (control) and one to be exposed to light.
-
Expose the light samples to a controlled light source for a defined period. The duration of exposure will depend on the light intensity and the concentration of reactants.
-
-
Extraction and Analysis:
-
After incubation, stop the reaction (e.g., by placing the samples on ice and in the dark).
-
Extract the lipids from the reaction mixture using a suitable organic solvent (e.g., chloroform/methanol).
-
Dry the extract under a stream of nitrogen.
-
Re-dissolve the dried extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Monitor the elution of cholesterol and its oxidation products. The 5α-hydroperoxide of cholesterol will have a characteristic retention time.
-
Quantify the amount of the 5α-hydroperoxide formed in the light-exposed samples compared to the dark controls. The presence of this specific product is a strong indicator of singlet oxygen generation.
-
Detection of Superoxide: Nitroblue Tetrazolium (NBT) Reduction Assay
This colorimetric assay relies on the reduction of the yellow, water-soluble NBT dye to a blue, insoluble formazan precipitate by superoxide anions.[8][9][10]
Materials:
-
This compound
-
Nitroblue tetrazolium (NBT)
-
A reducing agent (e.g., methionine, NADH)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.8)
-
Spectrophotometer
-
Light source
-
Superoxide dismutase (SOD) for control experiments
Procedure:
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel (e.g., a cuvette), prepare a reaction mixture containing the buffer, NBT, and the reducing agent.
-
Add the this compound solution to the reaction mixture.
-
-
Incubation:
-
Prepare light and dark samples as described in the cholesterol assay.
-
Expose the light samples to a controlled light source.
-
-
Measurement:
-
Measure the increase in absorbance at a specific wavelength (typically around 560-630 nm) over time using a spectrophotometer. The increase in absorbance corresponds to the formation of formazan.[9]
-
-
Control Experiment:
-
To confirm that the NBT reduction is due to superoxide, perform a parallel experiment in the presence of superoxide dismutase (SOD), an enzyme that specifically scavenges superoxide. A significant inhibition of formazan formation in the presence of SOD confirms the involvement of superoxide.[8]
-
Measurement of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate) treated with this compound and light
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Malondialdehyde (MDA) standard solution
-
Spectrophotometer or fluorescence plate reader
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Following treatment of the biological sample with this compound and light, homogenize the sample in a suitable lysis buffer.
-
-
Reaction:
-
To a known amount of the sample homogenate, add TCA solution to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Add TBA solution to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples on ice.
-
Measure the absorbance of the resulting pink solution at approximately 532 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve. The amount of MDA is an indicator of the extent of lipid peroxidation.
-
Conclusion
This compound's potent photodynamic activity, driven by its high efficiency in generating singlet oxygen, makes it a significant factor in plant disease and a molecule of interest for therapeutic applications. Understanding the fundamental mechanisms of its photoactivation and the resulting cascade of oxidative damage is crucial for both mitigating its detrimental effects in agriculture and harnessing its cytotoxic potential in medicine. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the photodynamic properties of this compound and other photosensitizers. By employing these methods, scientists can further elucidate the intricate interplay between light, photosensitizers, and biological systems, paving the way for novel strategies in disease control and drug development.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Cholesterol as a singlet oxygen detector in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. Assay of superoxide dismutase activity by combining electrophoresis and densitometry [ejournal.sinica.edu.tw]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Quantitative determination of superoxide in plant leaves using a modified NBT staining method - PubMed [pubmed.ncbi.nlm.nih.gov]
Subcellular Localization of Cercosporin in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cercosporin, a naturally occurring perylenequinone, has demonstrated significant photodynamic and cytotoxic effects on tumor cells. Its efficacy as a photosensitizer is intrinsically linked to its accumulation within specific cellular compartments. This technical guide provides a comprehensive overview of the current understanding of this compound's subcellular localization in tumor cells, its impact on cellular signaling, and detailed experimental protocols for its investigation. Current research indicates that this compound primarily localizes to the mitochondria and the endoplasmic reticulum, where its photoactivation triggers a cascade of events leading to cellular demise. This guide aims to equip researchers with the necessary information to further explore the therapeutic potential of this compound.
Data Presentation: Subcellular Distribution and Cytotoxicity
While the qualitative localization of this compound in mitochondria and the endoplasmic reticulum is established, quantitative data on its precise concentration within these organelles in various tumor cell lines remains a significant area for future research. The following tables summarize the existing data on cellular uptake and cytotoxicity, providing a foundation for comparative analysis.
Table 1: Cellular Uptake of this compound in Human Tumor Cell Lines
| Cell Line | Tumor Type | Relative Uptake | Reference |
| T98G | Glioblastoma multiforme | ~3-fold higher than MCF7 and U87 | [1] |
| U87 | Glioblastoma multiforme | Similar to MCF7 | [1] |
| MCF7 | Breast adenocarcinoma | Similar to U87 | [1] |
Table 2: Cytotoxic Effects of this compound on Human Tumor Cell Lines
| Cell Line | IC50 (µM) - Dark | Condition | Reference |
| MCF7 | 4.68 | Dark | [2] |
| HeLa | Not Reported | - | - |
| SW1573 | Not Reported | - | - |
| WiDr | Not Reported | - | - |
Note: The lack of quantitative data on the subcellular concentration of this compound highlights a critical knowledge gap. Future studies employing techniques such as subcellular fractionation followed by HPLC or mass spectrometry, or advanced imaging techniques like fluorescence correlation spectroscopy, are warranted to elucidate the precise distribution of this compound within tumor cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the subcellular localization and effects of this compound.
Fluorescence Microscopy for Subcellular Localization
This protocol outlines the procedure for visualizing the colocalization of this compound with mitochondria and the endoplasmic reticulum in tumor cells.
Materials:
-
Tumor cell line of interest (e.g., T98G, U87, MCF7)
-
Cell culture medium and supplements
-
This compound (from Cercospora sp.)
-
MitoTracker™ Red CMXRos (for mitochondrial staining)
-
ER-Tracker™ Green (for endoplasmic reticulum staining)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal microscope with appropriate laser lines and filters
Protocol:
-
Cell Culture: Plate tumor cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
-
This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentration (e.g., 1-10 µM). Incubate the cells with the this compound-containing medium for a predetermined time (e.g., 4-24 hours) in the dark.
-
Organelle Staining:
-
Mitochondria: During the last 30 minutes of this compound incubation, add MitoTracker™ Red CMXRos to the medium at a final concentration of 100-500 nM.
-
Endoplasmic Reticulum: During the last 30 minutes of this compound incubation, add ER-Tracker™ Green to the medium at a final concentration of 1 µM.
-
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove excess dyes.
-
Fixation (Optional): If live-cell imaging is not performed, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Follow with three washes in PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Imaging:
-
Visualize the samples using a confocal microscope.
-
This compound: Excite at ~543 nm and collect emission between 600-710 nm.[3]
-
MitoTracker™ Red CMXRos: Excite at ~579 nm and collect emission at ~599 nm.
-
ER-Tracker™ Green: Excite at ~488 nm and collect emission at ~510 nm.
-
DAPI: Excite at ~358 nm and collect emission at ~461 nm.
-
Acquire images in separate channels and merge to observe colocalization.
-
Subcellular Fractionation and this compound Quantification
This protocol describes the separation of mitochondrial and microsomal (endoplasmic reticulum-rich) fractions from tumor cells to quantify this compound content.
Materials:
-
Cultured tumor cells treated with this compound
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors)
-
Differential centrifugation equipment (refrigerated centrifuge)
-
Ultracentrifuge
-
Bradford assay reagents for protein quantification
-
HPLC system or spectrophotometer
-
This compound standard
Protocol:
-
Cell Harvesting: Harvest this compound-treated cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer or a similar method on ice until >90% of cells are lysed (check under a microscope).
-
Nuclear Fraction Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction. Collect the supernatant (post-nuclear supernatant).
-
Mitochondrial Fraction Isolation: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Microsomal Fraction Isolation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (rich in endoplasmic reticulum). The supernatant is the cytosolic fraction.
-
Washing Fractions: Wash the mitochondrial and microsomal pellets by resuspending them in homogenization buffer and repeating the respective centrifugation steps.
-
This compound Extraction and Quantification:
-
Resuspend the final mitochondrial and microsomal pellets in a known volume of a suitable solvent for this compound extraction (e.g., methanol or acetone).
-
Quantify the extracted this compound using a spectrophotometer by measuring the absorbance at 480 nm and using the molar absorption coefficient of 23,300 M⁻¹cm⁻¹.[3] Alternatively, use a calibrated HPLC method for more precise quantification.
-
Normalize the amount of this compound to the total protein content of each fraction, determined by a Bradford assay.
-
Analysis of Cellular Respiration and Glycolysis
This protocol outlines the use of an extracellular flux analyzer to measure the impact of this compound on mitochondrial respiration and glycolysis.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
XF Cell Culture Microplates
-
Tumor cell line of interest
-
This compound
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine for Mito Stress Test; or only glutamine for Glycolysis Stress Test)
-
Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose)
Protocol:
-
Cell Seeding: Seed tumor cells into an XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the desired duration. Include vehicle-treated control wells.
-
Assay Preparation: One hour before the assay, replace the culture medium with the appropriate pre-warmed assay medium and incubate the plate in a non-CO₂ incubator at 37°C.
-
Extracellular Flux Analysis:
-
Mito Stress Test: Load the sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and perform the assay according to the manufacturer's instructions. This will measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Glycolysis Stress Test: Load the sensor cartridge with the glycolysis modulators (Glucose, Oligomycin, 2-DG) and perform the assay. This will measure glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis: Analyze the oxygen consumption rate (OCR) for mitochondrial respiration and the extracellular acidification rate (ECAR) for glycolysis to determine the bioenergetic profile of the cells and the impact of this compound treatment.
Signaling Pathways and Experimental Workflows
This compound's cytotoxic effects are believed to be mediated through the inhibition of Protein Kinase C (PKC) and the subsequent induction of apoptosis. The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Proposed Signaling Pathway of this compound-Induced Apoptosis
References
- 1. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]
- 2. CHOP and caspase 3 induction underlie glioblastoma cell death in response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Cercosporin
Audience: Researchers, scientists, and drug development professionals.
Introduction Cercosporin is a non-host-specific perylenequinone phytotoxin produced by various species of the fungal genus Cercospora.[1] It is a photosensitizing compound that, upon activation by light, generates reactive oxygen species (ROS) such as singlet oxygen and superoxide, leading to lipid peroxidation and cell death.[2][3] This potent bioactivity makes this compound a subject of interest in plant pathology, natural product chemistry, and as a potential agent in photodynamic therapy.[4] Accurate and reliable quantification of this compound is crucial for studying its biosynthesis, regulation, role in fungal virulence, and for exploring its biotechnological applications. High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and robust method for the separation and quantification of this compound from complex biological matrices.
Principle of the Method Reverse-phase HPLC (RP-HPLC) is the most common technique for this compound analysis. The principle involves the separation of this compound from other sample components based on its hydrophobic nature. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being relatively non-polar, interacts with the stationary phase and its elution is controlled by the composition of the mobile phase, which often consists of a mixture of an organic solvent (like acetonitrile) and an aqueous solution (like water with an acid modifier). Detection is typically achieved using a UV-Vis detector, as this compound exhibits strong absorbance at specific wavelengths.
Quantitative Data Summary
The following tables summarize various HPLC methods and reported concentrations of this compound from different fungal isolates.
Table 1: HPLC Method Parameters for this compound Quantification
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Kromasil Classic C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : Ammonium Acetate buffer (pH 4.5) (44:56 v/v) | 0.8 | 248 | [4] |
| Kinetex XB-C18 (75 x 4.6 mm, 2.6 µm) | Gradient: Acetonitrile + 0.1% Formic Acid (A) and 0.1% Formic Acid in Water (B) | 1.25 | 280, 436, 470 | [5] |
| Shim-pack CLC-ODS (15 x 6.0 mm, 5 µm) with Eclipse XDB-C18 pre-column | Gradient: 5% Acetic Acid in Water (A) and Acetonitrile (B) | 1.5 | 470 (PDA), Fluorescence | [6][7] |
Table 2: Examples of this compound Production in Cercospora Species
| Fungal Species / Isolate | Culture Conditions | This compound Concentration | Analytical Method | Reference |
| Cercospora coffeicola (19 isolates) | PDA, 12-h photoperiod, 25°C, 12 days | 1.15 to 37.26 µM | HPLC | [7] |
| Pseudocercosporella capsellae (UWA Wlra-7) | Liquid Culture (CM) | 10.69 mg/g | HPLC | [4] |
| Cercospora sp. JNU001 (co-cultured with Bacillus velezensis) | Co-culture for 4 days | 984.4 mg/L | HPLC | [4] |
| Cercospora sp. JNU001 (monoculture) | Culture for 4 days | 128.2 mg/L | HPLC | [4] |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
A. Extraction from Fungal Cultures (Solid Medium)
-
Grow the Cercospora isolate on a suitable solid medium such as Potato Dextrose Agar (PDA) under constant light at 25°C.[8]
-
After a designated growth period (e.g., 10-15 days), collect mycelial plugs (e.g., 6 mm diameter) from the culture plate.[9]
-
Immerse the plugs in a known volume of 5 M potassium hydroxide (KOH) and incubate in the dark for approximately 4 hours. This method is often used for spectrophotometric quantification but can be adapted for HPLC after neutralization and filtration.[9]
-
Alternatively, for direct organic solvent extraction: Scrape the mycelium from the agar surface.
-
Homogenize the mycelium in a suitable volume of ethyl acetate or methanol.[6]
-
Incubate the mixture, often with shaking, for several hours (e.g., 8 hours to overnight) at a low temperature (e.g., 4°C) in the dark to prevent photodegradation.[6]
-
Centrifuge the mixture to pellet the fungal debris.
-
Collect the supernatant containing the this compound extract.
-
Evaporate the solvent under reduced pressure or nitrogen stream.
-
Re-dissolve the dried extract in a known volume of the HPLC mobile phase (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.22 or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[8]
B. Extraction from Infected Plant Tissues
-
Collect infected leaf samples showing characteristic symptoms of Cercospora infection.
-
Weigh a known amount of leaf tissue (e.g., 0.2 g).[6]
-
Grind the tissue in a mortar and pestle with a known volume of ethyl acetate (e.g., 2 mL).[6]
-
Transfer the mixture to a tube and keep it overnight at 4°C in the dark to allow for complete extraction.[6]
-
Centrifuge the mixture to pellet the plant debris.
-
Transfer the supernatant to a new tube and evaporate the solvent.
-
Re-dissolve the extract in the HPLC mobile phase and filter it into an HPLC vial as described above.
Protocol 2: HPLC Analysis
This protocol is a generalized method based on common parameters. Specific conditions should be optimized for the available instrument and column.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred for complex samples.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
Start with a high percentage of Solvent A (e.g., 95%).
-
Over 10-15 minutes, run a linear gradient to a high percentage of Solvent B (e.g., 95%).[5]
-
Hold at high Solvent B concentration for several minutes to wash the column.
-
Return to the initial conditions and allow the column to re-equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at multiple wavelengths. This compound has characteristic absorbance maxima around 280 nm, 470 nm, and 530 nm. For quantification, 470 nm is commonly used.[5][6]
Protocol 3: Quantification and Method Validation
-
Standard Preparation: Prepare a stock solution of purified this compound standard (purity ≥98%) in a suitable solvent (e.g., methanol).[10] Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Calibration Curve: Inject the standards into the HPLC system and record the peak area at the chosen wavelength. Plot a calibration curve of peak area versus concentration. The curve should demonstrate good linearity (R² > 0.99).[4]
-
Sample Analysis: Inject the prepared samples. Identify the this compound peak by comparing its retention time and UV-Vis spectrum (if using a PDA detector) with the pure standard.
-
Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.
-
Method Validation: For rigorous analysis, the HPLC method should be validated according to ICH guidelines.[4] Key validation parameters include:
-
Specificity: Ensure no interfering peaks co-elute with this compound.
-
Linearity and Range: Confirm the linear relationship between concentration and response over a defined range.[4]
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the reproducibility of the measurements, respectively.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.[4]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological pathways and the experimental workflow for this compound analysis.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Simplified this compound biosynthesis pathway (CTB).[5][8][11]
Caption: Mechanism of action of the photoactivated this compound toxin.[2]
Caption: Regulatory signaling pathways for this compound production.[1][2][12]
References
- 1. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsnet.org [apsnet.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrophotometric Measurement of Cercosporin Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cercosporin is a non-host-specific perylenequinone toxin produced by various species of the fungal genus Cercospora. It is a photosensitizing compound, meaning it becomes toxic when exposed to light.[1][2] In the presence of light and oxygen, this compound generates reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause lipid peroxidation and subsequent membrane damage in host plant cells.[2][3] This cellular damage facilitates the fungus's colonization of the host tissue.[1][2] Due to its potent photodynamic activity, this compound is of significant interest in various research fields, including plant pathology, natural product chemistry, and as a potential photosensitizer in photodynamic therapy.
Accurate quantification of this compound is crucial for studying its biosynthesis, regulation, and biological activity. Spectrophotometry offers a rapid, simple, and cost-effective method for determining this compound concentrations in fungal extracts. This document provides detailed protocols for the extraction and spectrophotometric quantification of this compound from fungal cultures.
Principle of the Method
The spectrophotometric quantification of this compound is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This compound exhibits characteristic absorbance maxima in the visible region of the electromagnetic spectrum, which can be used for its quantification. The choice of solvent for extraction is critical as it influences the absorbance spectrum and the molar extinction coefficient of the toxin.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound.
| Parameter | Value | Solvent | Wavelength (λmax) | Reference(s) |
| Molar Extinction Coefficient (ε) | 23,300 M⁻¹cm⁻¹ | 5 N Potassium Hydroxide (KOH) | 480 nm | [3][4] |
| Absorbance Maximum | 473 nm | Acetone | 473 nm | [5] |
| Absorbance Maxima | 480, 590, and 640 nm | 5 N Potassium Hydroxide (KOH) | 480 nm (for quantification) | [6] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Fungal Cultures on Solid Media
This protocol is adapted from methods used for extracting this compound from Cercospora species grown on agar plates.[3][5]
Materials:
-
Fungal culture grown on solid medium (e.g., Potato Dextrose Agar - PDA, Malt Agar)
-
5 N Potassium Hydroxide (KOH)
-
Sterile cork borer (e.g., 6-mm diameter)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Spectrophotometer
-
Cuvettes (1 cm path length)
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Collection: Using a sterile cork borer, collect a standardized number of agar plugs (e.g., five 6-mm diameter plugs) from the fungal culture.[3] For consistent results, plugs should be taken from a defined area, such as 2 mm behind the margin of growth.[5]
-
Extraction: Place the agar plugs into a microcentrifuge tube. Add a defined volume of 5 N KOH (e.g., 1 mL) to the tube.
-
Incubation: Incubate the tubes in the dark at room temperature for a specified period (e.g., 4 to 16 hours) to allow for the complete extraction of this compound.[3][4][5] The solution will turn a distinct green color in the presence of this compound.[6]
-
Spectrophotometric Measurement:
-
After incubation, vortex the tube to ensure a homogenous solution.
-
If necessary, centrifuge the tube to pellet any mycelial debris.
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance of the solution at 480 nm using a spectrophotometer.[3] Use 5 N KOH as a blank.
-
-
Calculation of this compound Concentration:
-
Use the Beer-Lambert law to calculate the concentration of this compound: Concentration (M) = Absorbance / (ε × l) Where:
-
The final concentration can be expressed in various units (e.g., µM, mg/L) after appropriate conversions.
-
Protocol 2: Alternative Extraction using Acetone
This protocol provides an alternative extraction method using an organic solvent.[5]
Materials:
-
Fungal culture grown on solid medium
-
Acetone
-
Sterile cork borer
-
Mortar and pestle
-
Sand (optional, as an abrasive)
-
Filtration system (e.g., syringe filter or filter paper)
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Collection: Collect a standardized number of agar plugs from the fungal culture as described in Protocol 1.
-
Extraction:
-
Grind the agar plugs in a mortar and pestle with a small amount of sand and a defined volume of acetone (e.g., 8 mL for four plugs).[5]
-
Continue grinding until the mycelium is thoroughly homogenized.
-
-
Clarification: Filter the acetone extract to remove any solid debris.
-
Spectrophotometric Measurement:
-
Transfer the clear filtrate to a cuvette.
-
Measure the absorbance at the visible absorbance maximum for this compound in acetone, which is 473 nm.[5] Use acetone as a blank.
-
-
Calculation of this compound Concentration:
-
To accurately quantify the concentration using this method, the molar extinction coefficient of this compound in acetone is required. If this value is not available, results can be reported as absorbance units per gram of mycelium or per agar plug for relative quantification.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for spectrophotometric quantification of this compound.
Light-Induced this compound Biosynthesis Signaling
References
- 1. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. apsnet.org [apsnet.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Photodynamic Therapy Studies Using Cercosporin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of cercosporin, a naturally occurring perylenequinone, as a photosensitizer in in vitro photodynamic therapy (PDT) research. The protocols detailed below are designed to facilitate the study of this compound's phototoxic effects on cancer cell lines.
Introduction to this compound in Photodynamic Therapy
This compound is a photoactivated toxin originally isolated from fungi of the genus Cercospora. Upon exposure to light, particularly in the blue to yellow-green spectrum (approximately 450-590 nm), this compound efficiently generates reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻). This property makes it a potent photosensitizer for PDT applications. The primary mechanism of its phototoxicity involves the induction of oxidative stress, leading to widespread cellular damage, particularly the peroxidation of lipids within cellular membranes, which causes a loss of membrane integrity and ultimately cell death. In cancer cells, this compound has been shown to localize in the mitochondria and endoplasmic reticulum, leading to a profound bioenergetic collapse upon photoactivation. The mode of cell death induced by this compound-PDT can range from apoptosis to necrosis, largely dependent on the applied light dose and photosensitizer concentration.
Quantitative Data Summary
The phototoxic efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize key quantitative data from in vitro studies.
Table 1: Photocytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound Incubation | Light Source | Light Dose | IC50 (µM) | Reference |
| T98G | Glioblastoma Multiforme | 4 hours | ~450 nm | Not Specified | Lower than U87 and MCF7 | |
| U87 | Glioblastoma Multiforme | 4 hours | ~450 nm | Not Specified | Higher than T98G | |
| MCF7 | Breast Adenocarcinoma | 4 hours | ~450 nm | Not Specified | Higher than T98G |
Note: Specific IC50 values under varying light doses were not consistently reported in the literature. The susceptibility of T98G cells is noted to be higher due to a greater uptake of this compound.
Table 2: Cellular Uptake and Metabolic Effects of this compound-PDT
| Cell Line | Relative this compound Uptake | Effect on Respiration | Effect on Glycolysis | Reference |
| T98G | ~3-fold higher than U87 & MCF7 | Bioenergetic Collapse | Bioenergetic Collapse | |
| U87 | Similar to MCF7 | Bioenergetic Collapse | Partial (retained ~50%) | |
| T47D | Lower than U87 | Bioenergetic Collapse | Bioenergetic Collapse | |
| MCF7 | Similar to U87 | Bioenergetic Collapse | Bioenergetic Collapse |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound-mediated PDT in vitro.
Protocol for Assessing Cell Viability using MTT Assay
This protocol is for determining the cytotoxicity of this compound-PDT by measuring the metabolic activity of cells.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
This compound Incubation: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.8 - 8.0 µM). Incubate for 4 hours, protected from light.
-
Washing: After incubation, gently wash the cells twice with PBS.
-
Light Irradiation: Add fresh, complete medium to the wells. Expose the plate to a light source (e.g., Lumisource® lamp with fluorescent tubes for blue light, or a custom LED array for other wavelengths) for a defined period to deliver the desired light dose. A control plate treated with this compound but kept in the dark should be included.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control and calculate the IC50 value.
Protocol for Quantifying Apoptosis and Necrosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation and quantification of viable, apoptotic, and necrotic cells following this compound-PDT.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and light as described in the MTT assay protocol (adjust cell numbers accordingly for flow cytometry, e.g., 2 x 10⁵ cells/well).
-
Cell Harvesting: After the desired post-irradiation incubation period, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol for Detection of Intracellular ROS using DCFDA
This protocol measures the generation of intracellular ROS following this compound-PDT using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
This compound
-
Complete cell culture medium (phenol red-free for fluorescence measurements)
-
DCFDA (stock solution in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
This compound Incubation: Treat cells with this compound for 4 hours in the dark.
-
DCFDA Loading: Wash the cells with PBS and then incubate with 10-20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with PBS to remove excess DCFDA.
-
Light Irradiation: Add phenol red-free medium and immediately expose the cells to the light source.
-
Fluorescence Measurement: Measure the fluorescence intensity immediately after irradiation using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. For kinetic studies, measurements can be taken at multiple time points.
-
Data Analysis: Express ROS levels as a fold change relative to the untreated control cells.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound-Mediated Photodynamic Therapy
Caption: this compound-PDT mechanism of action.
Experimental Workflow for In Vitro this compound PDT
Caption: General workflow for this compound PDT experiments.
Application Notes and Protocols for Testing Cercosporin-Induced Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin, a perylenequinone pigment produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications in plant pathology and potential applications in photodynamic therapy (PDT).[1][2] Upon exposure to light, particularly in the visible spectrum, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which induce cellular damage through the peroxidation of lipids, proteins, and nucleic acids.[3][4][5] This phototoxic activity leads to membrane breakdown and ultimately, cell death.[6] Understanding the mechanisms of this compound-induced phototoxicity and having robust experimental setups to test it are crucial for both agricultural research aimed at mitigating its phytotoxic effects and for exploring its therapeutic potential in fields like oncology.
These application notes provide detailed protocols for a comprehensive experimental setup to investigate this compound-induced phototoxicity. The protocols cover the assessment of cell viability, the induction of apoptosis and necrosis, and the measurement of oxidative stress markers.
Mechanism of Action: this compound Phototoxicity
This compound's phototoxicity is initiated by the absorption of light, which transitions the molecule to an excited triplet state. This energized state can then react with molecular oxygen via two primary pathways:
-
Type II Reaction: Energy is transferred to ground-state triplet oxygen (³O₂) to form the highly reactive singlet oxygen (¹O₂). This is the predominant mechanism of this compound's phototoxicity.
-
Type I Reaction: this compound can undergo a redox reaction with a substrate to produce superoxide radicals (O₂⁻).
The generated ROS, particularly ¹O₂, are the primary mediators of cellular damage, leading to lipid peroxidation, mitochondrial dysfunction, and the initiation of programmed cell death pathways.[3][4][5] this compound has been shown to localize in the mitochondria and endoplasmic reticulum, concentrating its damaging effects on these vital organelles.[1][2]
Key Experimental Protocols
A systematic approach to evaluating this compound-induced phototoxicity involves a series of in vitro assays to quantify its effects on cell viability, cell death mechanisms, and oxidative stress.
Cell Viability Assays
Cell viability assays are fundamental to determining the dose-dependent cytotoxic and photocytotoxic effects of this compound.
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the existing medium with the this compound-containing medium. Include a solvent control.
-
Incubation (Dark): Incubate the plates in the dark for a predetermined period (e.g., 4-24 hours) to allow for this compound uptake.
-
Light Exposure: Expose one set of plates to a light source with a wavelength appropriate for this compound absorption (e.g., 450-480 nm or a broad-spectrum visible light source). Keep a parallel set of plates in the dark to assess dark toxicity. The light dose should be optimized for the specific cell line and experimental setup.
-
MTT Addition: Following light exposure (or the equivalent dark incubation period), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for both the light-exposed and dark conditions.
This assay assesses cell viability based on the ability of viable cells to incorporate and retain the supravital dye neutral red within their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Neutral Red Incubation: After light exposure, remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Apoptosis and Necrosis Assays
These assays help to elucidate the mode of cell death induced by this compound phototoxicity.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound and expose them to light as previously described. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AFC for fluorometric assays).
-
Measurement: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a plate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity relative to the untreated control.
Oxidative Stress Assays
These assays directly measure the molecular damage caused by the ROS generated by photoactivated this compound.
This assay quantifies the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation.[3]
Protocol:
-
Sample Preparation: Homogenize treated cells or tissues.
-
Thiobarbituric Acid (TBA) Reaction: Add thiobarbituric acid reactive substances (TBARS) solution to the homogenate and incubate at 95°C for 60 minutes.
-
Extraction: After cooling, extract the MDA-TBA adduct with a suitable solvent (e.g., n-butanol).
-
Measurement: Measure the absorbance or fluorescence of the organic phase (Ex/Em = 532/553 nm).
-
Quantification: Determine the MDA concentration using a standard curve prepared with an MDA standard.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Photocytotoxicity of this compound (IC50 Values)
| Cell Line | Treatment Condition | Incubation Time (h) | Light Dose (J/cm²) | IC50 (µM) |
| T98G (Glioblastoma) | Dark | 24 | 0 | > 50 |
| Light | 24 | 5 | 1.5 ± 0.3 | |
| U87 (Glioblastoma) | Dark | 24 | 0 | > 50 |
| Light | 24 | 5 | 3.2 ± 0.5 | |
| MCF7 (Breast Cancer) | Dark | 24 | 0 | > 50 |
| Light | 24 | 5 | 3.5 ± 0.4 |
Note: The IC50 values are representative and may vary depending on the specific experimental conditions.
Table 2: Quantification of Cell Death Mechanisms
| Cell Line | This compound (µM) | Light Exposure | % Early Apoptosis | % Late Apoptosis/Necrosis | % Necrosis |
| T98G | 2 | No | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| 2 | Yes | 35.4 ± 4.2 | 15.2 ± 2.1 | 3.1 ± 0.7 | |
| U87 | 3 | No | 1.8 ± 0.4 | 1.2 ± 0.2 | 0.6 ± 0.1 |
| 3 | Yes | 28.9 ± 3.5 | 12.8 ± 1.9 | 2.5 ± 0.5 |
Note: Data represents the percentage of cells in each quadrant from Annexin V/PI flow cytometry analysis.
Table 3: Assessment of Oxidative Stress
| Cell Line | This compound (µM) | Light Exposure | Caspase-3 Activity (Fold Change) | MDA Levels (nmol/mg protein) |
| T98G | 2 | No | 1.2 ± 0.2 | 0.5 ± 0.1 |
| 2 | Yes | 4.5 ± 0.6 | 3.8 ± 0.5 | |
| U87 | 3 | No | 1.1 ± 0.1 | 0.6 ± 0.1 |
| 3 | Yes | 3.8 ± 0.4 | 3.1 ± 0.4 |
Note: Values are expressed as fold change relative to the untreated control or as absolute concentrations.
Visualizations
Diagrams illustrating the key pathways and experimental workflows provide a clear visual representation of the processes involved in this compound phototoxicity testing.
Caption: this compound phototoxicity signaling pathway.
Caption: Workflow for assessing this compound phototoxicity.
Caption: MAPK involvement in this compound-induced apoptosis.
References
- 1. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid peroxidation induced by this compound as a possible determinant of its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxidation of tobacco membrane lipids by the photosensitizing toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Detecting Cercosporin in Fungal Hyphae with Confocal Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a non-host-specific polyketide toxin produced by a wide range of phytopathogenic fungi belonging to the genus Cercospora. Its production is a key factor in the development of "leaf spot" diseases in many economically important crops. This compound is a photosensitizing agent that, when exposed to light, generates reactive oxygen species (ROS), particularly singlet oxygen, which cause lipid peroxidation and membrane damage, leading to cell death. The ability to detect and quantify this compound within fungal hyphae is crucial for understanding fungal pathogenesis, screening for resistant plant varieties, and developing novel antifungal agents. Confocal laser scanning microscopy (CLSM) is a powerful, non-invasive technique that allows for the high-resolution, three-dimensional imaging of this compound's natural fluorescence within fungal structures. This document provides detailed application notes and protocols for the detection and analysis of this compound in fungal hyphae using confocal microscopy.
Data Presentation
Quantitative Analysis of this compound Production
While direct quantification of this compound via confocal microscopy requires specialized software and calibration, a strong correlation exists between fluorescence intensity and this compound concentration as determined by other methods like spectrophotometry and High-Performance Liquid Chromatography (HPLC). The following table summarizes the relationship between this compound production levels and observable microscopic features.
| Production Level | Microscopic Characteristics | Corresponding Quantitative Data (Example) |
| High | Numerous, large, and brightly fluorescent this compound crystals observed on and around hyphae. Intense intracellular fluorescence. | High absorbance at 480 nm in spectrophotometric assays. High peak area in HPLC chromatograms. |
| Low | Few, small, and dimly fluorescent this compound crystals. Weak intracellular fluorescence. | Low absorbance at 480 nm in spectrophotometric assays. Low peak area in HPLC chromatograms. |
| None | No observable this compound crystals or specific intracellular fluorescence. | Absorbance at 480 nm near baseline. No detectable peak in HPLC chromatograms. |
Table 1: Correlation between microscopic observations and quantitative measurements of this compound production.
Spectral Properties of this compound for Confocal Microscopy
This compound exists in two primary states with distinct fluorescent properties, which can be leveraged for its detection and to infer its redox state within the hyphae.
| Form of this compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observed Color | Location |
| Active this compound | ~488 - 561 | ~575 - 710 | Red | Crystals, extracellular space, plant cells |
| Reduced this compound | ~488 | ~515 - 545 | Green | Intracellularly within viable fungal hyphae |
Table 2: Spectral properties of active and reduced this compound for confocal microscopy.[1]
Experimental Protocols
Protocol 1: Preparation of Fungal Hyphae for Direct Confocal Microscopy
This protocol is designed for the direct visualization of this compound's endogenous fluorescence without the use of external fluorescent stains that might interfere with the signal.
Materials:
-
Fungal culture grown on appropriate solid or liquid medium (e.g., Potato Dextrose Agar/Broth)
-
Microscope slides and coverslips (#1.5 thickness recommended for high-resolution imaging)
-
Mounting medium (e.g., 50% glycerol in water, or a commercial anti-fade mounting medium like ProLong™ Gold Antifade Mountant)
-
Sterile forceps, scalpels, and microbiological loop
-
Pipettes and pipette tips
Procedure:
-
Fungal Culture: Grow the Cercospora species of interest on a suitable medium under conditions known to induce this compound production (e.g., exposure to light).
-
Sample Collection:
-
From Solid Media: Using a sterile scalpel, carefully excise a small section of the agar containing fungal mycelium from the edge of an actively growing colony.
-
From Liquid Media: Use sterile forceps to gently collect a small mass of fungal mycelium from the liquid culture.
-
-
Mounting:
-
Place a small drop of mounting medium onto a clean microscope slide.
-
Carefully transfer the collected fungal sample into the drop of mounting medium.
-
Gently tease apart the mycelial mat with a sterile needle or loop to ensure a thin layer of hyphae for imaging.
-
Slowly lower a coverslip over the sample, avoiding the introduction of air bubbles.
-
-
Sealing (Optional): For longer-term observation or to prevent drying, seal the edges of the coverslip with clear nail polish or a commercially available sealant.
-
Confocal Imaging: Proceed immediately to confocal microscopy.
Protocol 2: Confocal Microscopy Imaging of this compound
Microscope Setup and Image Acquisition:
-
Microscope: Use a confocal laser scanning microscope equipped with appropriate laser lines and detectors.
-
Objective: Select a high numerical aperture objective suitable for fluorescence imaging (e.g., 20x, 40x, or 63x oil immersion).
-
Laser Lines and Detector Settings:
-
To detect active (red) this compound:
-
Use a laser line in the range of 488 nm to 561 nm for excitation.
-
Set the emission detection window to capture fluorescence between approximately 575 nm and 710 nm.
-
-
To detect reduced (green) this compound:
-
Use a 488 nm laser line for excitation.
-
Set the emission detection window to capture fluorescence between approximately 515 nm and 545 nm.
-
-
Sequential Scanning: To avoid bleed-through between the green and red channels, it is highly recommended to use sequential scanning if both forms of this compound are to be imaged in the same sample.
-
-
Pinhole: Adjust the pinhole to 1 Airy unit to achieve optimal optical sectioning and resolution.
-
Detector Gain and Laser Power: Adjust the detector gain and laser power to obtain a good signal-to-noise ratio while avoiding pixel saturation. Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Image Acquisition: Acquire single optical sections or a Z-stack to generate a three-dimensional reconstruction of the fungal hyphae and this compound localization.
Protocol 3: Quantitative Image Analysis (Overview)
Quantitative analysis of this compound fluorescence from confocal images can provide valuable data on its distribution and relative abundance.
-
Image Processing Software: Use image analysis software such as ImageJ/Fiji, Imaris, or the microscope manufacturer's proprietary software.
-
Region of Interest (ROI) Selection: Define ROIs corresponding to individual hyphae, this compound crystals, or the entire image field.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity, integrated density, or total fluorescence within the defined ROIs.
-
Colocalization Analysis: If imaging other fluorescently labeled structures, use colocalization plugins to determine the spatial relationship between this compound and other cellular components.
-
Statistical Analysis: Perform statistical analysis on the quantitative data obtained from multiple images and experimental replicates.
Visualizations
Caption: this compound Biosynthesis Pathway.
Caption: Experimental Workflow for this compound Detection.
References
Cultivating Cercospora Species for Enhanced Cercosporin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal cultivation of Cercospora species to achieve high yields of cercosporin, a photo-activated perylenequinone phytotoxin with significant potential in photodynamic therapy and as an antimicrobial agent. The following sections outline the critical environmental and nutritional factors influencing this compound biosynthesis and provide step-by-step protocols for culture, extraction, and quantification.
I. Key Factors Influencing this compound Production
The biosynthesis of this compound is a complex process significantly influenced by a variety of environmental and nutritional factors. Light is an indispensable element for production.[1][2] Optimal conditions can vary between different species and even isolates of the same species, making empirical optimization crucial.[3][4][5]
Culture Media
The composition of the growth medium is a primary determinant of this compound yield. While several media support the growth of Cercospora, Potato Dextrose Agar (PDA) and Malt agar are consistently reported as favorable for high this compound accumulation in solid cultures.[3][4][5] For liquid fermentation, a modified S-7 medium has been shown to dramatically increase production.[6] It is noteworthy that different brands of PDA can lead to significant variations in this compound production.[1][2][7]
Temperature
Temperature plays a critical regulatory role in this compound biosynthesis. The optimal temperature range for significant this compound production is generally between 20°C and 25°C.[8][9][10] Temperatures above this range, particularly at 30°C, have been observed to decrease or even inhibit toxin production.[8][9][10]
Light
Light is a critical environmental signal for the induction of this compound biosynthesis.[1][2][11][12] Cultures grown in darkness produce little to no this compound.[12] Continuous exposure to fluorescent light is a common practice for maximizing yield.[11] Some protocols also utilize alternating light and dark cycles.[13]
pH
The influence of pH on this compound production can differ between solid and liquid culture conditions. While some studies on solid media suggest that pH has a minimal effect[1][7], research in liquid fermentation has demonstrated that an initial pH of 8.5 can lead to a substantial increase in this compound yield.[6]
Nutrients and Supplements
The carbon-to-nitrogen ratio and the specific sources of each can impact this compound accumulation, though responses may vary among isolates.[3][5] In liquid cultures, glucose and soy peptone have been identified as effective carbon and nitrogen sources, respectively.[6] Furthermore, the supplementation of the culture medium with certain metal ions, including cobalt, ferric, manganese, and zinc, has been shown to enhance this compound production.[1][7]
II. Quantitative Data Summary
The following tables summarize the quantitative data from cited literature on the effects of various culture conditions on this compound production.
Table 1: Effect of Culture Media on this compound Production by Various Cercospora Isolates
| Medium | C. kikuchii (IN) (nmol/plug) | C. kikuchii (IL) (nmol/plug) | C. beticola (nmol/plug) | C. zeae-maydis (nmol/plug) |
| Malt Agar | 65 | 120 | 37 | 7 |
| PDA | 112 | 74 | 30 | 64 |
| CM | 50 | 9 | 20 | 4 |
| SBL | 47 | 11 | 5 | 12 |
| MM | 9 | 27 | 9 | 4 |
| CSM | 3 | 3 | 6 | 3 |
Data adapted from Jenns et al., 1989.[3] Values represent the maximum production.
Table 2: Influence of Temperature on this compound Production in Cercospora coffeicola
| Temperature (°C) | Relative this compound Production | Optimal Incubation (days) |
| 15 | Moderate | >12 |
| 20 | High | 8 - 12 |
| 25 | High | 8 - 12 |
| 30 | Low / Inhibited | - |
Data synthesized from Vale et al., 2019.[8][9]
Table 3: Optimized Liquid Fermentation Conditions for Cercospora sp. JNU001
| Parameter | Optimized Condition | This compound Yield (mg/L) |
| Culture Time | 11 days | 467.8 |
| Initial pH | 8.5 | 467.8 |
| Temperature | 25°C | 467.8 |
| Carbon Source | Glucose | 467.8 |
| Nitrogen Source | Soy Peptone | 467.8 |
Data from Chen et al., 2021.[6]
III. Experimental Protocols
Protocol for Culturing Cercospora on Solid Medium for this compound Production
Objective: To cultivate Cercospora species on a solid medium to achieve optimal this compound production.
Materials:
-
Cercospora isolate
-
Potato Dextrose Agar (PDA) or Malt Agar plates
-
Sterile scalpel or cork borer
-
Incubator with fluorescent lighting and temperature control (20-25°C)
-
Parafilm
Procedure:
-
From a stock culture of the Cercospora isolate, aseptically cut a small agar plug (approximately 5 mm in diameter) from the leading edge of the mycelium.
-
Place the agar plug, mycelium side down, onto the center of a fresh PDA or Malt Agar plate.
-
Seal the plates with Parafilm to prevent contamination and dehydration.
-
Incubate the plates at 20-25°C under continuous fluorescent light.
-
Monitor the cultures for growth and the appearance of the characteristic red pigmentation of this compound, which typically becomes visible after a few days.
-
The peak accumulation of this compound can vary, but it is often observed between 8 to 15 days of incubation.[8][9]
Protocol for this compound Extraction and Quantification from Solid Cultures
Objective: To extract and quantify the amount of this compound produced in solid cultures.
Materials:
-
Cercospora culture plates with visible this compound production
-
Sterile cork borer (6 mm diameter)
-
5N Potassium Hydroxide (KOH) solution
-
Microcentrifuge tubes or small vials
-
Spectrophotometer
-
Vortex mixer
Procedure:
-
Using a sterile 6 mm cork borer, take several agar plugs from the culture plate, ensuring to sample from areas with visible red pigmentation.
-
Place the agar plugs into a microcentrifuge tube or vial.
-
Add a defined volume of 5N KOH to the tube (e.g., 1 mL per plug).
-
Vortex the tube vigorously to facilitate the extraction of the red pigment into the alkaline solution.
-
Allow the extraction to proceed for at least 4 hours in the dark.[3]
-
Centrifuge the tube to pellet the agar and mycelial debris.
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the solution at 480 nm using a spectrophotometer. 5N KOH should be used as the blank.[11]
-
Calculate the concentration of this compound using the Beer-Lambert law and the molar extinction coefficient of this compound, which is 23,300 M⁻¹cm⁻¹.[11]
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways in this compound Biosynthesis
The regulation of this compound production is a complex process involving multiple signaling pathways. Light is a primary activator, and its signal is transduced through pathways that include Calcium/Calmodulin (Ca²⁺/CaM) signaling and a MAP kinase cascade.[2][11] These pathways ultimately influence the expression of the this compound toxin biosynthesis (CTB) gene cluster.[14][15] The transcription factor CRG1 also plays a crucial role in regulating both this compound production and the fungus's own resistance to the toxin.[2][16]
Caption: Key signaling inputs regulating this compound biosynthesis.
Experimental Workflow for Optimal this compound Production
The following diagram illustrates a logical workflow for researchers aiming to optimize this compound production from a given Cercospora isolate.
Caption: A systematic approach to optimizing this compound yield.
References
- 1. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. apsnet.org [apsnet.org]
- 4. Phytopathology 1989 | Regulation of this compound Accumulation in Culture by Medium and Temperature Manipulation [apsnet.org]
- 5. Regulation of this compound accumulation in culture by medium and temperature manipulation [agris.fao.org]
- 6. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temperature, incubation time and virulence of <i>Cercospora coffeicola</i> in the production of this compound [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. pnas.org [pnas.org]
- 15. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Cercosporin Degradation by Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cercosporin is a non-host-specific polyketide phytotoxin produced by many fungal species of the genus Cercospora. It is a photosensitizing molecule that, upon activation by light, generates reactive oxygen species (ROS), leading to lipid peroxidation and cell membrane damage. This broad-spectrum toxicity makes it a significant virulence factor in plant diseases. The ability of certain microorganisms to degrade and detoxify this compound is of great interest for developing novel biocontrol strategies and for potential applications in bioremediation and drug development. These application notes provide detailed protocols for assaying the degradation of this compound by microorganisms.
Key Concepts
-
This compound Degradation: The microbial breakdown of the red, toxic this compound molecule into non-toxic or less toxic compounds.
-
Xanosporic Acid: A primary, non-toxic, green-colored breakdown product of this compound degradation by some bacteria, such as Xanthomonas campestris pv. zinniae.[1][2][3][4][5]
-
Oxidoreductase: An enzyme identified in Xanthomonas campestris pv. zinniae that is required for this compound degradation.[1][5][6]
Data Presentation
Table 1: Summary of Bacterial Genera with this compound Degrading Activity
| Bacterial Genus | Degrading Activity | Reference |
| Xanthomonas | High | [2][3][4][7] |
| Pseudomonas | Moderate | [3] |
| Ralstonia | Moderate | [8] |
| Bacillus | Reported | [3] |
| Mycobacterium | Reported | [3] |
Table 2: Kinetics of this compound Degradation by Selected Bacterial Isolates
| Bacterial Isolate | Time (hours) | This compound Remaining (%) | Reference |
| Xanthomonas campestris pv. zinniae XCZ-3 | 48 | <10% | [2][3][4][7] |
| Xanthomonas campestris pv. pruni XCP-77 | 48 | ~10-15% | [3] |
| Xanthomonas campestris pv. pruni XCP-76 (non-degrading) | 108 | ~100% | [3][8] |
| Uninoculated Control | 108 | ~100% | [3][8] |
Experimental Protocols
Protocol 1: Qualitative Plate-Based Assay for Screening this compound Degradation
This protocol is a rapid screening method to identify microorganisms capable of degrading this compound on a solid medium.
Materials:
-
Microbial isolates to be screened
-
Nutrient Agar (NA) or Luria-Bertani (LB) agar
-
This compound stock solution (in acetone or similar solvent)
-
Petri dishes
-
Sterile toothpicks or inoculation loops
-
Incubator
Procedure:
-
Prepare this compound-Containing Medium:
-
Autoclave the desired agar medium (e.g., NA or LB).
-
Cool the medium to approximately 50-55°C in a water bath.
-
Add this compound stock solution to the molten agar to a final concentration of 50 µM.[3] The medium will turn a distinct red color.
-
Mix gently to ensure even distribution and pour into sterile Petri dishes. Allow the plates to solidify. This medium is often referred to as NACE (Nutrient Agar this compound-Enriched).[3]
-
-
Inoculation:
-
Grow the bacterial isolates on a standard medium (e.g., LB agar) for 24-48 hours until colonies are visible.[3]
-
Using a sterile toothpick or inoculation loop, spot-inoculate single colonies of each microbial isolate onto the surface of the this compound-containing agar plates.
-
-
Incubation:
-
Observation:
Protocol 2: Quantitative Spectrophotometric Assay of this compound Degradation in Liquid Culture
This protocol quantifies the rate of this compound degradation by a microbial isolate in a liquid medium over time.
Materials:
-
This compound-degrading and non-degrading microbial isolates
-
Luria-Bertani (LB) broth or other suitable liquid medium
-
This compound stock solution
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
-
Chloroform or acetone for extraction
-
Centrifuge
Procedure:
-
Prepare Inoculum:
-
Grow the selected microbial isolates in the chosen liquid medium (e.g., LB broth) to the mid-log phase of growth.
-
-
Set up Cultures:
-
Prepare flasks containing the liquid medium (e.g., 50 ml of LB broth) and add this compound to a final concentration of 60 µM.[3]
-
Inoculate the this compound-containing medium with a standardized volume (e.g., 1 ml) of the log-phase cultures of the degrading and non-degrading isolates.[3]
-
Include an uninoculated flask containing the this compound medium as a negative control.
-
-
Incubation:
-
Incubate all flasks in the dark at 28°C with constant agitation.[3]
-
-
Sampling and Extraction:
-
At regular time intervals (e.g., 0, 12, 24, 48, 72, 96, and 108 hours), aseptically remove an aliquot (e.g., 5 ml) from each culture.[3]
-
Extract the this compound from the aliquot. A common method is to add 2 ml of chloroform, vortex vigorously, and centrifuge to separate the phases.[3] Alternatively, acetone can be used for extraction.[3]
-
-
Quantification:
-
Carefully collect the organic phase (chloroform) or the acetone supernatant containing the this compound.
-
Measure the absorbance of the extract at the maximum absorbance wavelength for this compound, which is approximately 473 nm.[3][4][8]
-
The concentration of this compound can be calculated using the Beer-Lambert law and a molar extinction coefficient of 26,600 M⁻¹cm⁻¹.[3]
-
-
Data Analysis:
-
Plot the concentration or percentage of remaining this compound against time for each isolate and the control. This will illustrate the kinetics of degradation.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound and its Degradation Products
HPLC provides a more sensitive and specific method for quantifying this compound and can be used to detect and identify degradation products.
Materials:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Reverse-phase C18 column
-
Culture extracts from Protocol 2
-
This compound standard
-
Mobile phase solvents (e.g., acetonitrile and acidified water)
Procedure:
-
Sample Preparation:
-
Prepare culture extracts as described in Protocol 2.
-
Filter the extracts through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject a known concentration of a this compound standard to determine its retention time and create a standard curve for quantification.
-
Inject the prepared samples from the degradation assay.
-
Compare the peak areas and retention times of the samples to the standard to quantify the remaining this compound.
-
Analyze the chromatograms for the appearance of new peaks that correspond to degradation products like xanosporic acid.
-
Visualizations
Caption: Workflow for screening and quantifying microbial degradation of this compound.
Caption: Simplified proposed pathway of this compound detoxification by bacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 7. Biodegradation of the polyketide toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO1991005061A1 - Methods for identifying this compound-degrading microorganisms and producing this compound-resistant plant species - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application of Cercosporin in Studying Cellular Antioxidant Defense
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cercosporin, a perylenequinone mycotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer widely utilized in research to induce and study oxidative stress.[1] Upon exposure to light, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which inflict damage on cellular components, including lipids, proteins, and nucleic acids.[1] This property makes this compound an invaluable tool for investigating cellular antioxidant defense mechanisms and for screening potential antioxidant compounds.
The primary mechanism of this compound-induced cytotoxicity is lipid peroxidation, leading to membrane damage and subsequent cell death. Its ability to generate ROS in a controlled, light-dependent manner allows researchers to mimic conditions of oxidative stress and dissect the cellular responses. By treating cells with this compound and exposing them to light, one can activate endogenous antioxidant pathways and study the roles of various enzymes and signaling molecules in mitigating oxidative damage.
A key signaling pathway often investigated in the context of this compound-induced oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like Heme Oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis and recycling.
The study of this compound's effects on cells has also shed light on mechanisms of resistance to oxidative stress. For instance, some fungi that produce this compound exhibit resistance by maintaining the toxin in a reduced, non-photoactive state. This highlights the importance of cellular redox potential and reducing agents in antioxidant defense.
Quantitative Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cell lines, providing a comparative view of its cytotoxic effects.
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| U87 | Human Glioblastoma | 24 | ~5 | [2] |
| Saos | Osteosarcoma | 24 | ~10 | [2] |
| SiHa | Cervical Cancer | 24 | ~7.5 | [2] |
| HeLa | Cervical Cancer | 24 | 10.61 | |
| M1-like Macrophages | Macrophage | 24 | <10.61 |
Table 2: this compound-Induced Changes in Cellular Viability
This table illustrates the dose-dependent effect of this compound on the viability of a representative cell line.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 85 |
| 5 | 55 |
| 10 | 30 |
| 20 | 15 |
(Note: The data in this table is representative and may vary depending on the cell line, light exposure, and experimental conditions.)
Key Experimental Protocols
Preparation of this compound Stock Solution and Treatment of Cultured Cells
Objective: To prepare a stock solution of this compound and treat mammalian cells to induce oxidative stress.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cultured mammalian cells
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell culture plates
-
Light source (e.g., fluorescent light box)
Protocol:
-
This compound Stock Solution Preparation: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Dissolve the this compound powder in DMSO to make a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. c. Store the stock solution in small aliquots at -20°C, protected from light.
-
Cell Seeding: a. Culture mammalian cells of choice to ~70-80% confluency. b. Trypsinize the cells and seed them into appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density. c. Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
This compound Treatment: a. On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to perform serial dilutions to obtain accurate concentrations. b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). c. Incubate the cells with this compound for a specific period (e.g., 2-4 hours) in the dark (wrap the plate in aluminum foil) in the CO₂ incubator.
-
Light Activation: a. After the dark incubation, expose the cells to a light source (e.g., a fluorescent light box) for a defined period (e.g., 30-60 minutes). The intensity and duration of light exposure should be optimized for the specific cell type and experimental setup. b. Following light exposure, return the plates to the CO₂ incubator for the desired post-treatment incubation time (e.g., 24, 48 hours) before proceeding with downstream assays.
Measurement of Lipid Peroxidation (TBARS Assay)
Objective: To quantify the level of lipid peroxidation in this compound-treated cells by measuring thiobarbituric acid reactive substances (TBARS).
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
Malondialdehyde (MDA) standard
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Protocol:
-
Sample Preparation: a. After this compound treatment and post-incubation, wash the cells with ice-cold PBS. b. Lyse the cells using an appropriate lysis buffer. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
TBARS Reaction: a. To a microcentrifuge tube, add a specific volume of the cell lysate (containing a known amount of protein). b. Add an equal volume of TCA solution to precipitate proteins. Incubate on ice for 15 minutes. c. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a new tube. e. Add TBA solution to the supernatant (usually in a 1:1 ratio). f. Prepare a blank (lysis buffer) and MDA standards in the same manner. g. Incubate all tubes in a boiling water bath or heating block at 95-100°C for 15-20 minutes. h. Cool the tubes on ice to stop the reaction.
-
Measurement: a. Measure the absorbance of the samples and standards at 532 nm using a spectrophotometer or microplate reader. b. Calculate the concentration of TBARS in the samples by comparing their absorbance to the MDA standard curve. Normalize the TBARS concentration to the protein concentration of the lysate.
Superoxide Dismutase (SOD) Activity Assay
Objective: To measure the activity of superoxide dismutase, a key antioxidant enzyme, in this compound-treated cells.
Materials:
-
This compound-treated and control cells
-
Cell lysis buffer
-
SOD assay kit (commercial kits are recommended for convenience and reproducibility) or individual reagents (e.g., xanthine, xanthine oxidase, a detection agent like WST-1 or NBT)
-
Microplate reader
Protocol:
-
Cell Lysate Preparation: a. Prepare cell lysates from treated and control cells as described in the TBARS assay protocol. Ensure the lysis buffer is compatible with the SOD assay. b. Determine the protein concentration of the lysates.
-
SOD Activity Assay (using a commercial kit): a. Follow the manufacturer's instructions provided with the SOD assay kit. b. Typically, the assay involves the generation of superoxide radicals by an enzymatic reaction (e.g., xanthine/xanthine oxidase). c. These superoxide radicals then react with a detection agent to produce a colored or fluorescent product. d. In the presence of SOD from the cell lysate, the superoxide radicals are dismutated, leading to a decrease in the signal. e. The SOD activity is calculated based on the degree of inhibition of the signal compared to a control without the cell lysate. f. Normalize the SOD activity to the protein concentration of the lysate.
Glutathione S-Transferase (GST) Activity Assay
Objective: To measure the activity of Glutathione S-Transferase, an important phase II detoxification enzyme, in response to this compound treatment.
Materials:
-
This compound-treated and control cells
-
Cell lysis buffer
-
GST assay kit (commercial kits are recommended) or individual reagents (e.g., 1-chloro-2,4-dinitrobenzene (CDNB), reduced glutathione (GSH))
-
Spectrophotometer or microplate reader
Protocol:
-
Cell Lysate Preparation: a. Prepare cell lysates from treated and control cells as described previously. b. Determine the protein concentration of the lysates.
-
GST Activity Assay (using a commercial kit): a. Follow the manufacturer's protocol. b. The assay is typically based on the GST-catalyzed conjugation of GSH to the substrate CDNB. c. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, can be measured by its absorbance at 340 nm. d. The rate of increase in absorbance is directly proportional to the GST activity in the sample. e. Calculate the GST activity and normalize it to the protein concentration of the lysate.
Analysis of Nrf2 Signaling Pathway Activation
Objective: To investigate the activation of the Nrf2 antioxidant response pathway in cells treated with this compound.
A. Western Blot for Nrf2 and HO-1:
-
Protein Extraction: a. After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and then incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH). c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
B. Immunofluorescence for Nrf2 Nuclear Translocation:
-
Cell Preparation: a. Grow cells on coverslips in a multi-well plate and treat with this compound as described above. b. Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer.
-
Immunostaining: a. Incubate the cells with a primary antibody against Nrf2. b. Wash and then incubate with a fluorescently labeled secondary antibody. c. Counterstain the nuclei with DAPI.
-
Imaging: a. Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. b. Observe the subcellular localization of Nrf2. Nuclear translocation is indicative of Nrf2 activation.
C. Luciferase Reporter Assay for ARE Activation:
-
Cell Transfection: a. Transfect cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
This compound Treatment and Luciferase Assay: a. After transfection, treat the cells with this compound. b. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. b. An increase in the normalized luciferase activity indicates the activation of the ARE-driven transcription by Nrf2.
Visualizations
Caption: Mechanism of this compound-Induced Oxidative Stress.
Caption: General Experimental Workflow for Studying this compound's Effects.
Caption: this compound-Induced Activation of the Nrf2 Signaling Pathway.
References
Application Notes and Protocols for the Creation of Cercosporin-Deficient Fungal Mutants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for generating fungal mutants deficient in the production of Cercosporin, a photo-activated polyketide toxin produced by many species of the genus Cercospora. The creation of such mutants is a critical step in understanding the pathogenicity of these fungi and in developing novel antifungal strategies. The following sections detail various molecular techniques, including targeted gene disruption, insertional mutagenesis, and gene silencing, offering comprehensive protocols and comparative data to guide researchers in selecting the most appropriate method for their experimental needs.
Introduction to this compound and its Biosynthesis
This compound is a non-host-specific phytotoxin that plays a significant role in the disease development of many Cercospora species. Its biosynthesis is orchestrated by a cluster of genes known as the this compound Toxin Biosynthesis (CTB) gene cluster. This cluster contains genes encoding key enzymes such as a polyketide synthase (PKS), methyltransferases, oxidoreductases, a transporter, and a transcriptional activator.[1] Key regulatory genes within this cluster, such as CTB1, CTB2, CTB3, and the transcriptional activator CTB8, have been identified as prime targets for mutagenesis to abolish this compound production.[1][2] Mutants deficient in this compound production often exhibit reduced virulence, making the study of these mutants crucial for understanding fungal pathogenesis.[3]
Methods for Generating this compound-Deficient Mutants
Several molecular techniques can be employed to create this compound-deficient mutants. The choice of method depends on factors such as the desired type of mutation (targeted vs. random), the efficiency of the technique in the specific fungal species, and the available molecular tools.
Targeted Gene Disruption via Split-Marker Approach
The split-marker approach is a highly efficient method for targeted gene disruption in fungi, including Cercospora nicotianae. This technique relies on homologous recombination to replace a target gene with a selectable marker. By splitting the marker into two overlapping, non-functional fragments, the likelihood of ectopic (random) integration is reduced, and the frequency of homologous recombination is increased.[2][4][5]
Experimental Protocol: Split-Marker Gene Disruption of a CTB Gene
This protocol is adapted from methodologies described for Cercospora nicotianae.[2][4][5]
1. Preparation of Split-Marker Cassettes:
- Amplify two overlapping fragments of a selectable marker gene (e.g., hygromycin phosphotransferase, hph) using PCR.
- In a subsequent fusion PCR, fuse each of these marker fragments to a flanking region of the target CTB gene (e.g., CTB1). The flanking regions should be 0.5-2 kb in length to promote homologous recombination.[5]
2. Protoplast Preparation:
- Grow the wild-type Cercospora strain in a suitable liquid medium.
- Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 0.6 M KCl) to digest the cell walls and release protoplasts.[6]
- Filter the protoplast suspension through sterile cotton wool to remove mycelial debris.
- Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 10 mM Tris-HCl, 100 mM CaCl2, 1.2 M Sorbitol).
3. Protoplast Transformation:
- Mix the prepared split-marker DNA cassettes with the protoplast suspension.
- Add polyethylene glycol (PEG) solution to facilitate DNA uptake.
- Incubate on ice and then at room temperature.
- Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer.
4. Selection of Transformants:
- After a period of regeneration, overlay the plates with a medium containing the appropriate selective agent (e.g., hygromycin B).
- Incubate until transformant colonies appear.
5. Screening for this compound-Deficient Mutants:
- Visually screen the transformant colonies for the absence of the characteristic red pigmentation of this compound.
- Confirm the disruption of the target gene by PCR and Southern blot analysis.
- Quantify this compound production in putative mutants using spectrophotometry or HPLC.[7][8]
Workflow for Split-Marker Gene Disruption
Caption: Workflow for creating this compound-deficient mutants using the split-marker approach.
Insertional Mutagenesis via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
ATMT is a powerful tool for random insertional mutagenesis in fungi. It utilizes the natural ability of the bacterium Agrobacterium tumefaciens to transfer a segment of its DNA (T-DNA) into the host genome. This method can generate a large number of mutants, which can then be screened for the desired phenotype.[9][10]
Experimental Protocol: ATMT for Insertional Mutagenesis in Cercospora
This protocol is based on a method developed for Cercospora zeae-maydis.[9][10]
1. Preparation of Agrobacterium tumefaciens :
- Introduce a binary vector containing a selectable marker within the T-DNA region into a suitable A. tumefaciens strain (e.g., EHA105).
- Grow the transformed A. tumefaciens in a liquid medium containing appropriate antibiotics to an OD600 of 0.4-0.5.
- Induce the virulence (vir) genes by adding acetosyringone.
2. Co-cultivation:
- Prepare a suspension of Cercospora conidia (e.g., 10^6 spores/ml).
- Mix the A. tumefaciens culture with the fungal conidia suspension.
- Plate the mixture on a co-cultivation medium containing acetosyringone.
- Incubate for a specific period (e.g., 2-3 days) at an optimized temperature (e.g., 22-25°C).
3. Selection of Fungal Transformants:
- Transfer the co-cultivation plates to a selection medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and a selective agent for the fungal transformants (e.g., hygromycin B).
- Incubate until fungal colonies appear.
4. Screening and Characterization:
- Screen the resulting fungal colonies for the absence of red pigmentation.
- Confirm T-DNA integration in the genome of putative mutants by PCR.
- Identify the T-DNA insertion site using techniques like thermal asymmetric interlaced (TAIL)-PCR.
- Quantify this compound production to confirm the deficient phenotype.
Logical Flow of Agrobacterium tumefaciens-Mediated Transformation
Caption: Logical flow diagram of the ATMT process for generating fungal mutants.
Gene Silencing via RNA Interference (RNAi)
RNAi is a mechanism of post-transcriptional gene silencing mediated by double-stranded RNA (dsRNA). By introducing dsRNA molecules that are homologous to a target gene, the corresponding mRNA is degraded, leading to a reduction in protein expression. This technique can be used to transiently or stably silence genes involved in this compound biosynthesis.[11][12]
Experimental Protocol: dsRNA-Mediated Silencing of a CTB Gene
This protocol is based on in vitro screening of dsRNAs in Cercospora cf. flagellaris.[11][12]
1. Production of dsRNA:
- Select a target gene in the CTB cluster (e.g., Avr4, CTB8).
- Clone a fragment of the target gene into a vector designed for dsRNA production (e.g., L4440 vector).
- Transform an E. coli strain deficient in RNase III (e.g., HT115(DE3)) with this vector.
- Induce the expression of the dsRNA, and then extract the total nucleic acids containing the dsRNA.
2. In Vitro Silencing Assay:
- Grow the wild-type Cercospora strain in a liquid culture medium.
- Add the prepared dsRNA-containing total nucleic acids to the fungal culture at various concentrations.
- Incubate the cultures under conditions that promote this compound production.
3. Analysis of Gene Silencing and this compound Production:
- After incubation, harvest the fungal mycelia.
- Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene.
- Extract and quantify this compound from the culture filtrate to determine the extent of reduction in its production.
Signaling Pathway for RNA Interference
Caption: Simplified signaling pathway of RNA interference leading to reduced this compound production.
Quantitative Data on Mutant Generation Efficiency
The efficiency of generating this compound-deficient mutants varies depending on the method and the target gene. The following table summarizes available quantitative data.
| Method | Fungal Species | Target Gene(s) | Efficiency Metric | Reported Value | Citation(s) |
| Split-Marker Disruption | Cercospora nicotianae | CTB1, CTB3, CTB5, CTB7 | Frequency of targeted gene disruption | Up to 50% | [2][4][5] |
| ATMT | Cercospora zeae-maydis | Random | Transformation efficiency | Not explicitly quantified as % of this compound-deficient mutants, but an efficient tool for insertional mutagenesis. | [9][10] |
| ATMT | Fusarium oxysporum | Random | Transformation efficiency | Up to 300 transformants per 10^6 conidia | [13] |
| ATMT | Penicillium digitatum | Random | Transformation efficiency | Up to 60 transformants per 10^6 conidia | [14] |
| RNAi (in vitro) | Cercospora cf. flagellaris | Avr4 | EC50 for this compound reduction | 10.4 µg/ml of total nucleic acids containing dsRNA | [11][12] |
| RNAi (in vitro) | Cercospora cf. flagellaris | CTB8 | EC50 for this compound reduction | Not explicitly stated, but significant suppression observed. | [11][12] |
| RNAi (in vitro) | Cercospora cf. flagellaris | Avr4 | Target gene suppression | 79.4% reduction | [11] |
| RNAi (in vitro) | Cercospora cf. flagellaris | CTB8 | Target gene suppression | 65.7% reduction | [11] |
Concluding Remarks
The generation of this compound-deficient mutants is a fundamental approach for dissecting the molecular mechanisms of Cercospora pathogenicity. The methods outlined in these application notes provide robust and reproducible strategies for achieving this goal. The split-marker approach offers high efficiency for targeted gene disruption, making it ideal for studying the function of specific CTB genes. ATMT provides a powerful tool for random mutagenesis and the discovery of novel genes involved in this compound production or its regulation. RNAi offers a valuable alternative for reducing gene expression without altering the genomic sequence, which can be particularly useful for studying essential genes. The selection of the most suitable method will depend on the specific research question and the resources available. The provided protocols and comparative data serve as a comprehensive guide for researchers embarking on the genetic manipulation of this compound-producing fungi.
References
- 1. mdpi.com [mdpi.com]
- 2. Gene-specific disruption in the filamentous fungus Cercospora nicotianae using a split-marker approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Gene cluster conservation provides insight into this compound biosynthesis and extends production to the genus Colletotrichum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agrobacterium tumefaciens-mediated transformation as an efficient tool for insertional mutagenesis of Cercospora zeae-maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. In Vitro Screening of Various Bacterially Produced Double-Stranded RNAs for Silencing Cercospora cf. flagellaris Target Genes and Suppressing this compound Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agrobacterium tumefaciens-mediated genetic transformation of the phytopathogenic fungus Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stability and Solubility Issues with Cercosporin
Welcome to the technical support center for Cercosporin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are there stability and solubility challenges?
A1: this compound is a perylenequinone photodynamic toxin produced by fungi of the genus Cercospora. Its inherent chemical structure makes it poorly soluble in aqueous solutions and highly susceptible to degradation in the presence of light. The molecule readily absorbs light energy, particularly in the 400-600 nm range, leading to the production of reactive oxygen species (ROS) like singlet oxygen and superoxide.[1] This photo-reactivity is the primary driver of its instability, causing it to degrade and lose its biological activity.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed, amber vial in a desiccator at -20°C for long-term stability. For short-term storage, 2-8°C is acceptable. It is crucial to protect the solid compound from light and moisture to prevent degradation.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: this compound has a tendency to aggregate and precipitate out of solution, especially at high concentrations or in solvents in which it has lower solubility. To redissolve the precipitate, you can try gentle warming of the solution (not exceeding 37°C) and sonication in an ultrasonic bath. To prevent future precipitation, consider preparing more dilute stock solutions or using a solvent with higher solubilizing capacity (see solubility table below).
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
Solid this compound does not fully dissolve in the chosen solvent.
-
Visible particulate matter remains in the solution.
Possible Causes:
-
Use of an inappropriate solvent.
-
Attempting to dissolve at too high a concentration.
-
Insufficient mixing or sonication.
Solutions:
-
Consult the Solubility Table: Refer to the table below for quantitative solubility data of this compound in various common laboratory solvents.
-
Use a High-Solubility Solvent: For initial stock solutions, prioritize solvents like DMSO, DMF, or chloroform where this compound exhibits higher solubility.
-
Stepwise Dissolution: Add the solvent incrementally to the solid this compound while vortexing or sonicating to aid dissolution.
-
Gentle Warming: As a last resort, gently warm the solution to a maximum of 37°C. Avoid excessive heat as it can accelerate degradation.
Issue 2: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of the characteristic red color of the solution, often turning brownish or colorless.
-
Decreased or loss of biological activity in assays.
Possible Causes:
-
Exposure to ambient light.
-
Storage at room temperature or higher.
-
Presence of oxidizing agents.
Solutions:
-
Work in Low-Light Conditions: Prepare and handle all this compound solutions in a dark room or under amber-filtered light to minimize photo-degradation.
-
Use Amber Vials: Store all this compound solutions in amber or light-blocking vials to protect them from light exposure.
-
Refrigerate or Freeze: Store stock solutions at -20°C for long-term use and working solutions at 2-8°C for short-term use.
-
Incorporate Antioxidants: The addition of antioxidants can help quench the ROS generated by photo-activated this compound, thereby slowing its degradation.
Data Presentation: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Appearance of Solution |
| Chloroform | 9.80 - 10.20 | Clear, red to red-brown |
| Dimethyl Sulfoxide (DMSO) | Soluble | Clear, red |
| Dimethylformamide (DMF) | Soluble | Clear, red |
| Ethanol | Soluble | Clear, red |
| Acetone | Soluble | Clear, red |
| Methanol | Soluble | Clear, red |
| Water | Insoluble | Suspension of red crystals |
Note: "Soluble" indicates that a clear solution can be obtained at concentrations typically used for in vitro experiments (e.g., up to 10 mM), though the exact maximum solubility may vary. For aqueous-based assays, it is recommended to prepare a concentrated stock in a suitable organic solvent and then dilute it into the aqueous medium, ensuring the final solvent concentration is compatible with the experimental system.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO with enhanced stability for use in biological assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ascorbic acid (Vitamin C)
-
Amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
In a dark room or under amber light, weigh out the required amount of this compound to prepare a 10 mM solution. (Molecular Weight of this compound = 534.51 g/mol )
-
Transfer the solid this compound to an amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
To enhance stability, add ascorbic acid to a final concentration of 1 mM.
-
Vortex the tube vigorously for 1-2 minutes.
-
If necessary, sonicate the tube in an ultrasonic water bath for 5-10 minutes, or until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volume amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Spectrophotometric Quantification of this compound
Objective: To determine the concentration of a this compound solution using UV-Vis spectrophotometry.
Materials:
-
This compound solution of unknown concentration
-
5 N Potassium Hydroxide (KOH) solution
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Dilute an aliquot of your this compound solution in 5 N KOH. A typical dilution would be 1:100, but this may need to be adjusted to bring the absorbance into the linear range of the spectrophotometer.
-
Use 5 N KOH as the blank for the spectrophotometer.
-
Measure the absorbance of the diluted this compound solution at 480 nm.[2]
-
Calculate the concentration of this compound in the original solution using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l)
-
Where:
-
ε (molar extinction coefficient) = 23,300 M⁻¹cm⁻¹ at 480 nm in 5 N KOH[2]
-
l (path length of the cuvette) = 1 cm
-
-
-
Remember to account for the dilution factor in your final calculation.
Mandatory Visualizations
Caption: this compound's phototoxicity signaling pathway.
Caption: Experimental workflow for maintaining this compound stability.
Caption: Logical troubleshooting guide for this compound issues.
References
Technical Support Center: Troubleshooting Low Cercosporin Production in Cercospora Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving Cercosporin production in Cercospora strains.
Frequently Asked Questions (FAQs)
Issue 1: Little to no red pigmentation (this compound) is observed in my Cercospora cultures.
-
Question: My Cercospora cultures are growing, but they are not producing the characteristic red pigment. What are the primary factors I should check?
-
Answer: Low or absent this compound production, identifiable by the lack of red pigmentation, is a common issue. The most critical factor for this compound biosynthesis is light .[1][2] Cercospora species require exposure to visible light to induce the expression of the this compound toxin biosynthesis (CTB) gene cluster.[2][3] Cultures grown in complete darkness will not produce this compound.[2][4] Other key factors to verify include the composition of your growth medium, incubation temperature, and the specific Cercospora strain you are using, as production can be highly variable.[5][6]
Issue 2: this compound yield is inconsistent between experiments.
-
Question: I am observing significant variability in this compound yield from one experiment to the next, even when I try to maintain the same conditions. What could be causing this?
-
Answer: Inconsistent this compound production can be frustrating. Several factors, often interacting, can contribute to this variability. Beyond light exposure, subtle differences in the preparation of your growth medium can have a significant impact. For instance, different brands of potato dextrose agar (PDA) can lead to varied this compound yields.[1][6] The carbon-to-nitrogen ratio in your defined medium is another critical parameter that can affect production.[7] Additionally, ensure that the incubation temperature is consistent, as temperatures above 30°C can inhibit this compound synthesis.[2][6] Finally, genetic instability in the Cercospora strain itself can lead to variations in toxin production over time.
Issue 3: My defined medium is not supporting this compound production.
-
Question: I've switched from a complex medium like PDA to a defined minimal medium, and now my cultures are not producing this compound. What components of the medium should I investigate?
-
Answer: While complex media like PDA and malt agar are generally favorable for this compound production, achieving good yields in a defined medium requires careful optimization.[5][7] Key factors to consider are the carbon and nitrogen sources.[1][8] Depletion or alteration of these can significantly affect this compound biosynthesis.[1] Some studies have shown that specific metal ions, such as zinc, manganese, cobalt, and ferric iron, can enhance this compound production.[1] Conversely, the presence of certain salts and buffers, like phosphate buffer and lithium chloride, can inhibit the expression of CTB genes.[1] It is advisable to systematically test different combinations of carbon and nitrogen sources and supplement with trace metals.
Issue 4: How do I know if my Cercospora strain is a low-producer or if my conditions are suboptimal?
-
Question: I am not getting the high yields of this compound reported in the literature. How can I determine if the issue is with my experimental setup or the inherent capacity of my fungal strain?
-
Answer: Significant differences in this compound production exist among various Cercospora species and even between different isolates of the same species.[1][5] It is crucial to first establish a baseline for your specific strain under optimal conditions reported in the literature. This typically involves using a proven medium like PDA, ensuring constant light exposure, and maintaining an optimal temperature (around 20-25°C).[6] If, under these conditions, the yield remains low, it is likely that you are working with a naturally low-producing isolate. You can also perform a literature search for typical this compound yields for your specific Cercospora species to have a benchmark for comparison.
Data Summary Tables
Table 1: Environmental Factors Influencing this compound Production
| Factor | Optimal Condition/Effect on Production | Notes |
| Light | Essential for production. Continuous exposure to visible light is optimal. | Production is completely suppressed in darkness.[2] Brief light exposure can trigger biosynthesis.[9] |
| Temperature | 20-25°C is generally favorable. | Production is often inhibited at higher temperatures (e.g., 30°C).[2][6] |
| pH | Has a relatively minor effect on overall production compared to other factors.[1] | Some studies indicate that an initial pH of 8.5 in liquid culture can be beneficial.[10] |
| Medium Type | Complex media like Potato Dextrose Agar (PDA) and Malt Agar are generally effective.[5][7] | Production can vary significantly between different brands of PDA.[1][6] |
Table 2: Media Components Affecting this compound Production
| Component | Effect on Production | Examples |
| Carbon Source | Alteration or depletion can significantly impact yield.[1] | Glucose is a commonly used carbon source.[10] |
| Nitrogen Source | Alteration or depletion can significantly impact yield.[1] | Soy peptone has been shown to be an effective nitrogen source.[10] |
| Metal Ions | Can elevate production to varying levels.[1] | Cobalt, ferric iron, manganese, and zinc have been shown to be beneficial.[1] |
| Buffers/Salts | Can markedly affect production, often negatively.[1] | Phosphate buffer and lithium chloride can decrease the expression of biosynthesis genes.[1] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound
This protocol describes a common method for extracting and quantifying this compound from fungal cultures grown on solid media.
Materials:
-
Cercospora cultures grown on agar plates
-
5 N Potassium Hydroxide (KOH)
-
Spectrophotometer
-
Cuvettes
-
Cork borer (6-mm diameter)
-
Microcentrifuge tubes
Procedure:
-
Using a sterile 6-mm cork borer, take agar plugs from the mycelial mat of your Cercospora culture. It is recommended to sample from a consistent location, for example, 2 mm behind the margin of growth.
-
Place a defined number of plugs (e.g., four) into a microcentrifuge tube.
-
Add a specific volume of 5 N KOH to the tube (e.g., 8 mL).
-
Incubate the tube in the dark for 4 hours to allow for the extraction of this compound.
-
After incubation, vortex the tube to ensure thorough mixing.
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance of the solution at 480 nm using a spectrophotometer.[9] Use 5 N KOH as a blank.
-
Calculate the this compound concentration using the Beer-Lambert law and a molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.[11]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
For more precise quantification, HPLC can be used.
Materials:
-
This compound extract (as prepared in Protocol 1, or using an alternative solvent like acetone)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water)
-
This compound standard
-
0.45 µm syringe filters
Procedure:
-
Prepare a standard curve using a this compound standard of known concentration.
-
Filter your this compound extracts through a 0.45 µm syringe filter before injection to prevent column clogging.
-
Inject a defined volume (e.g., 20 µL) of the filtered extract into the HPLC system.
-
Run a gradient elution program, for example, starting with a mixture of water and acetonitrile and gradually increasing the acetonitrile concentration.
-
Detect this compound by monitoring the absorbance at a specific wavelength (e.g., 473 nm).
-
Quantify the this compound in your sample by comparing the peak area to the standard curve.[11]
Visualizations
Caption: Simplified regulatory network for this compound biosynthesis in Cercospora.
Caption: A logical workflow for troubleshooting low this compound production.
References
- 1. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. pnas.org [pnas.org]
- 4. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsnet.org [apsnet.org]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of this compound accumulation in culture by medium and temperature manipulation [agris.fao.org]
- 8. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Technical Support Center: Optimizing Cercosporin-Mediated Cell Killing
Welcome to the technical support center for optimizing light conditions in Cercosporin-mediated cell killing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your photodynamic therapy (PDT) studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound-mediated cell killing?
A1: this compound is a photosensitizer, meaning it is non-toxic in the dark but becomes cytotoxic upon exposure to light.[1] When illuminated, this compound absorbs light energy and transfers it to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2] These ROS cause widespread oxidative damage to cellular components, with a primary effect being the peroxidation of lipids in cellular membranes.[1][3][4][5] This leads to a loss of membrane integrity, breakdown of the cell, and ultimately, cell death.[1][5]
Q2: What wavelength of light is optimal for activating this compound?
A2: this compound absorbs light in the visible spectrum, typically between 400 and 600 nm.[1] Studies have demonstrated its effective activation using various wavelengths within this range, including blue light (~450 nm and 471 nm), green light (532 nm), and yellow light (~590 nm).[6][7] The optimal wavelength for your specific experimental setup may depend on factors such as the light source available and the penetration depth required. Due to its shorter activation wavelength, this compound is particularly well-suited for superficial PDT applications.[6][8]
Q3: Does this compound-mediated cell death occur via apoptosis or necrosis?
A3: Evidence suggests that this compound-induced cell death can proceed through both apoptotic and necrotic pathways. The predominant pathway is often dependent on the light dose, which is a combination of the light intensity (fluence rate) and the total amount of light energy delivered (fluence). Lower light doses tend to favor apoptosis, a programmed and controlled form of cell death, while higher doses are more likely to induce necrosis, a more rapid and uncontrolled form of cell death.[9] Some studies have shown that PDT, in general, can induce the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[10][11][12][13][14]
Q4: How can I be sure my this compound is active?
A4: The photoactivity of your this compound solution can be indirectly confirmed by observing a cytotoxic effect only in the presence of light. A proper experiment should always include a "dark" control (cells treated with this compound but kept in the dark) which should show minimal to no cell death compared to the light-exposed group.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide addresses common issues encountered during this compound-mediated cell killing experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity in light-exposed cells | 1. Insufficient Light Dose: The light intensity (mW/cm²) or duration may be too low to effectively activate the this compound. 2. Sub-optimal Wavelength: The light source may not be emitting at a wavelength efficiently absorbed by this compound. 3. Low this compound Concentration: The concentration of this compound may be insufficient to generate a lethal level of ROS. 4. Cell Line Resistance: Some cell lines may have higher intrinsic resistance to oxidative stress. 5. Inaccurate Cell Seeding Density: Cell density can influence the effective light and drug dose per cell. | 1. Increase the light intensity or the exposure time. Calculate and report the total light dose in J/cm². 2. Verify the emission spectrum of your light source. Consider using a light source with a peak emission closer to this compound's absorption maxima (~470 nm). 3. Perform a dose-response curve to determine the optimal this compound concentration for your cell line. 4. If possible, test a different cell line known to be sensitive to PDT. 5. Optimize cell seeding density to ensure a linear response in your viability assay. |
| High cytotoxicity in "dark" control cells | 1. This compound Degradation: The this compound stock solution may have degraded, releasing cytotoxic byproducts. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Extended Incubation: Prolonged incubation with high concentrations of this compound, even in the dark, might have some minor cytotoxic effects on certain cell lines. | 1. Prepare fresh this compound stock solutions and store them protected from light at -20°C. 2. Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). 3. Reduce the incubation time or the this compound concentration. |
| Inconsistent results between experiments | 1. Variable Light Source Output: The intensity of the lamp may fluctuate over time. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media can affect cellular responses. 3. Inconsistent Assay Procedure: Minor variations in incubation times, reagent volumes, or washing steps can introduce variability. | 1. Use a power meter to measure and standardize the light intensity before each experiment. 2. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of the experiment. 3. Follow a standardized, written protocol meticulously for every experiment. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound-mediated cell killing, based on available literature. It is important to note that optimal conditions can be cell-line dependent and should be empirically determined.
Table 1: Recommended Starting Concentrations for this compound
| Cell Type | Concentration Range (µM) | Incubation Time | Reference |
| Human Tumor Cell Lines | 2 - 4 | 2 - 4 hours | [8] |
| Fungal Cells | 10 | 5 hours | [2] |
Table 2: Light Conditions for this compound Activation
| Wavelength (nm) | Light Intensity (mW/cm²) | Total Light Dose (J/cm²) | Application | Reference |
| ~450 | Not specified | Not specified | PDT on human tumor cell lines | [6][8] |
| 532 | Not specified | Not specified | Singlet oxygen generation studies | [6][8] |
| ~590 | Not specified | Not specified | PDT on 3D tumor spheroids | [7] |
| 689 | 600 | 25 | In vivo PDT (verteporfin, for comparison) | [14] |
| 634 | Not specified | up to 125 | In vitro PDT (ALA) | [15] |
| 405 | Not specified | ~0.192 | In vitro PDT (ALA) | [15] |
| 630 & 850 | 10 | 0.01 - 24 | Cell viability studies (LED) | [16] |
Note: Direct comparative studies on the efficacy of different wavelengths for this compound-mediated cell killing are limited. The provided data from other photosensitizers offers a general reference for experimental design.
Experimental Protocols
Protocol 1: General Cell Viability Assay using MTT
This protocol is adapted for a 96-well plate format and can be modified for other viability assays.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Light source with a defined wavelength and intensity
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Incubation:
-
Prepare dilutions of this compound in cell culture medium from your stock solution.
-
Remove the old medium from the wells and add the this compound-containing medium.
-
Include control wells: medium with solvent only (vehicle control) and medium only (no-cell control).
-
Incubate for the desired period (e.g., 2-4 hours) at 37°C in a CO₂ incubator, protected from light.
-
-
Light Exposure:
-
After incubation, wash the cells with PBS to remove any unbound this compound.
-
Add fresh, phenol red-free medium to each well.
-
Expose the plate to the light source for the predetermined time. Ensure a "dark" control plate is treated identically but kept in the dark.
-
-
Post-Irradiation Incubation: Return the plates to the incubator for a period to allow for the cytotoxic effects to manifest (e.g., 24-48 hours).
-
MTT Assay:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated, light-exposed control.
-
Visualizing Key Pathways and Workflows
To aid in your experimental design and understanding of the underlying mechanisms, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound-mediated cell killing.
Caption: Experimental workflow for assessing this compound phototoxicity.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid peroxidation induced by this compound as a possible determinant of its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxidation of tobacco membrane lipids by the photosensitizing toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodynamic Efficacy of this compound in 3D Tumor Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodynamic Therapy—Current Limitations and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of caspase-3 activation in single cells by fluorescence resonance energy transfer during photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activatable Ferritin Nanocomplex for Real-Time Monitoring of Caspase-3 Activation during Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterizing low fluence thresholds for in vitro photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. mdpi.com [mdpi.com]
How to prevent the degradation of Cercosporin during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cercosporin during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your this compound samples.
Troubleshooting Guide: Common this compound Degradation Issues
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of red color in solid or dissolved this compound | Light Exposure: this compound is a photosensitizer and degrades upon exposure to light, especially in the presence of oxygen.[1] This leads to the formation of reactive oxygen species which can cause its degradation. | Store all this compound preparations, both solid and in solution, in amber vials or wrapped in aluminum foil to protect from light. Work with this compound under low-light conditions whenever possible. |
| High Temperature: Elevated temperatures can accelerate the degradation of this compound. While high temperatures (30°C and above) are known to inhibit its production, they can also affect its stability. | For long-term storage, keep solid this compound and stock solutions at -20°C or -80°C.[2] For short-term storage (up to a month), refrigeration at 2-8°C is acceptable for solutions. | |
| Precipitate formation in this compound solutions | Poor Solubility: this compound has poor water solubility.[1][2] If the solvent is not appropriate or the concentration is too high, it may precipitate out of solution. | Dissolve this compound in appropriate organic solvents such as DMSO, ethanol, or methanol.[1][2] If using a mixed solvent system with water, ensure the organic solvent concentration is high enough to maintain solubility. |
| Solvent Evaporation: Over time, especially if not sealed properly, the solvent from a stock solution can evaporate, leading to an increase in this compound concentration and potential precipitation. | Ensure vials are tightly sealed with high-quality caps. For long-term storage, consider using parafilm to further seal the cap. | |
| Inconsistent experimental results using stored this compound | Degradation of Stock Solution: The stock solution may have degraded due to improper storage (light exposure, high temperature) or repeated freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Always check the appearance of the solution before use; a change in color may indicate degradation. Perform a concentration check using UV-Vis spectrophotometry or HPLC if degradation is suspected. |
| pH Shift in Solution: this compound stability can be influenced by pH. In alkaline solutions (pH > 7.7), it is more prone to photodecomposition. | For aqueous-based buffers, ensure the pH is neutral or slightly acidic. If possible, prepare fresh dilutions in buffer for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is exposure to light.[1] As a photosensitizer, this compound absorbs light energy and, in the presence of oxygen, generates reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[3] These ROS can then attack and degrade the this compound molecule itself. Therefore, protecting this compound from light at all stages of storage and handling is critical.
Q2: What are the optimal storage temperatures for this compound?
A2: For long-term stability, solid this compound and its stock solutions should be stored at -20°C or, for maximum stability, at -80°C.[2][4][5] For short-term storage of solutions (up to a few weeks), refrigeration at 2-8°C is generally acceptable, provided the solutions are protected from light. Studies on this compound production by fungi show that lower temperatures (20°C) are favored over higher temperatures (30°C), which indirectly supports the need for cold storage to maintain stability.[6]
Q3: What solvents should I use to dissolve and store this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and methanol are commonly recommended for preparing stock solutions.[1][2] It has poor solubility in water. When preparing working solutions in aqueous buffers, it is advisable to first dissolve the this compound in a small amount of a suitable organic solvent before diluting with the aqueous buffer.
Q4: How does pH affect the stability of this compound?
A4: this compound is more susceptible to degradation in alkaline conditions, particularly when exposed to light. In solutions with a pH above 7.7, it undergoes photodecomposition more rapidly. Therefore, for experiments in aqueous solutions, it is recommended to maintain a neutral or slightly acidic pH to enhance stability.
Q5: Can I use antioxidants to prevent this compound degradation?
A5: While antioxidants such as glutathione, ascorbate (vitamin C), and cysteine have been shown to reduce the toxicity of this compound by quenching the reactive oxygen species it produces, their direct role in preventing the degradation of this compound during storage is not extensively documented in the literature. However, by scavenging the ROS that mediate its photodegradation, it is plausible that antioxidants could offer some protection, especially in solution.
Q6: How can I check if my stored this compound has degraded?
A6: A visual inspection can be the first indicator; a loss of the characteristic red color of a this compound solution may suggest degradation. For a quantitative assessment, you can measure the absorbance of the solution using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 470-480 nm). A more definitive method is to use High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the area of the main this compound peak.
Quantitative Data on this compound Stability
While specific quantitative studies on the degradation kinetics of purified this compound under various storage conditions are limited in publicly available literature, the following table summarizes the key findings from related studies.
| Condition | Observation | Quantitative Data | Source |
| Storage in Liquid Medium (in the dark) | This compound is stable in liquid culture medium in the absence of light and microbial activity. | No significant decrease in concentration observed over 108 hours. | [1] |
| Photodecomposition in Alkaline Solution | Exposure of a 0.1 N NaOH solution of this compound to a 20w daylight lamp resulted in a color change from green to yellow and a loss of characteristic absorption bands. | All absorption bands at long wavelengths disappeared after 36 hours of light exposure. | |
| Effect of Temperature on Production | Lower temperatures favor the accumulation (and likely stability) of this compound. | Higher levels of this compound accumulate at 20°C compared to 30°C in fungal cultures. | [6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Methanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Under low-light conditions, accurately weigh the desired amount of solid this compound.
-
Transfer the weighed this compound to a sterile amber vial.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Stability Testing of this compound by HPLC
This protocol outlines a method to assess the stability of a this compound solution over time.
-
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and a photodiode array (PDA) or UV detector
-
-
Chromatographic Conditions (example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 475 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a fresh dilution of your this compound stock solution to a known concentration within the linear range of the HPLC detector.
-
Inject a sample of the freshly prepared solution to obtain the initial (time zero) chromatogram. Record the peak area of the this compound peak.
-
Store the this compound solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stored solution.
-
Inject the aliquot into the HPLC system under the same conditions as the initial sample.
-
Record the peak area of the this compound peak and any new peaks that may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Visualizations
Caption: Photo-induced degradation pathway of this compound.
Caption: Workflow for assessing this compound stability via HPLC.
Caption: Troubleshooting flowchart for this compound degradation.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Regulation of this compound accumulation in culture by medium and temperature manipulation [agris.fao.org]
Technical Support Center: Managing Cercosporin Autofluorescence in Imaging Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage Cercosporin autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem in fluorescence imaging?
This compound is a red, photoactivated perylenequinone toxin produced by fungi of the genus Cercospora.[1] In the presence of light, this compound generates reactive oxygen species (ROS), such as singlet oxygen and superoxide, which are toxic to plant cells, causing membrane damage and leakage of nutrients for the fungus.[2][3][4][5] This same photo-activated nature causes it to fluoresce, primarily in the red spectrum.[4] This inherent fluorescence, known as autofluorescence, can mask the signals from fluorescent probes used in imaging experiments, leading to poor signal-to-noise ratios and potentially inaccurate results.
Q2: How can I confirm that the signal I am observing is this compound autofluorescence?
To determine if you are observing autofluorescence from this compound or other endogenous molecules, it is essential to include an unstained control in your experiment.[6][7][8] This control sample should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescent labels.[8] Any signal detected in this unstained sample can be attributed to autofluorescence.[8]
Q3: What are the spectral properties of this compound autofluorescence?
This compound absorbs light in the 400-600 nm range and emits a red fluorescence.[2][4] However, when this compound is in contact with the hyphae of the fungus that produces it, it can be reduced to a non-toxic form that emits a green fluorescence.[9]
Troubleshooting Guide
This guide provides solutions to common issues encountered when dealing with this compound autofluorescence.
Issue 1: High background fluorescence is obscuring my signal of interest.
High background from this compound autofluorescence is a common challenge. Here are several strategies to mitigate this issue, ranging from sample preparation to image acquisition and processing.
Solutions:
-
Optimize Sample Preparation:
-
Fixation: The choice of fixative can significantly impact autofluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence.[6][10][11] Consider using an organic solvent like ice-cold methanol or ethanol as an alternative fixative.[6][10] If using aldehyde fixatives, minimize the fixation time.[10][12]
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.[6][10][12]
-
-
Employ Quenching Agents:
-
Sodium Borohydride (NaBH₄): This chemical reagent can be used to reduce aldehyde-induced autofluorescence.[6][10][12] However, its effectiveness can be variable.[12]
-
Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin, a common source of background in aging tissues.[10][12][13]
-
Commercial Reagents: Several commercially available reagents, such as TrueVIEW™, are designed to reduce autofluorescence from various sources.[6][12]
-
-
Utilize Photobleaching:
-
Intentionally exposing the sample to high-intensity light before labeling can "bleach" the autofluorescent molecules, reducing their signal.[13][14][15] This can be done using a light box or the microscope's illumination source.[13][15] Recent protocols using an alkaline hydrogen peroxide solution in conjunction with a bright white LED light source have shown significant reductions in autofluorescence.[16][17][18]
-
-
Optimize Imaging Parameters:
-
Fluorophore Selection: Choose fluorophores that are spectrally distinct from the autofluorescence signal. Since this compound and many endogenous molecules fluoresce in the blue and green regions, selecting fluorophores in the far-red spectrum (e.g., those emitting beyond 650 nm) can significantly improve the signal-to-noise ratio.[6][12][13][14][19] Brighter fluorophores can also help to overcome the background signal.[6]
-
Filter Selection: Use narrow band-pass filters instead of long-pass filters to specifically collect the emission from your fluorophore of interest while excluding autofluorescence signals at other wavelengths.[13]
-
-
Computational Approaches:
-
Spectral Imaging and Linear Unmixing: This powerful technique involves capturing the emission spectrum of the autofluorescence from an unstained sample. This "spectral signature" can then be computationally subtracted from the images of your stained samples, effectively removing the background fluorescence.[20][21][22]
-
Workflow for Managing High Autofluorescence
Caption: Troubleshooting workflow for managing high autofluorescence.
Issue 2: My specific fluorescent signal is very weak and difficult to distinguish from the background.
When the target signal is weak, even low levels of autofluorescence can be problematic. The following strategies can help enhance your specific signal relative to the background.
Solutions:
-
Signal Amplification:
-
Indirect Immunofluorescence: Use a primary antibody followed by a fluorescently labeled secondary antibody. This approach amplifies the signal as multiple secondary antibodies can bind to a single primary antibody.
-
Tyramide Signal Amplification (TSA): This is a highly sensitive method that can significantly boost the fluorescent signal at the site of the target molecule.
-
-
Use Brighter Fluorophores: Select modern, bright, and photostable fluorophores (e.g., Alexa Fluor, DyLight, or Atto dyes) to maximize the signal from your target.[13]
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that provides the best signal-to-noise ratio.
-
Increase Detector Sensitivity: On your microscope, you can increase the gain or exposure time to enhance the detection of a weak signal. However, be aware that this will also increase the background signal, so it should be balanced with other noise-reduction strategies.
Quantitative Data Summary
Table 1: Common Endogenous Sources of Autofluorescence and their Spectral Properties.
| Autofluorescent Molecule | Excitation (nm) | Emission (nm) | Location/Notes |
| Collagen | 300 - 450 | 300 - 450 | Extracellular matrix, emits in the blue region.[10][12] |
| Elastin | 350 - 450 | 420 - 520 | Extracellular matrix, emits in the blue-green region.[13] |
| NADH | ~340 | ~450 | Mitochondria, involved in cellular metabolism.[12][13] |
| Flavins (FAD, FMN) | ~450 | ~530 | Mitochondria, involved in cellular metabolism.[13] |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Red) | "Aging pigment" found in lysosomes of various cell types.[6][12] |
| Chlorophyll (in plants) | ~430, ~662 | ~685, ~730 | Chloroplasts, a major source of autofluorescence in plant tissues.[23] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol describes the use of sodium borohydride to reduce autofluorescence caused by aldehyde-based fixatives.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Ice
Procedure:
-
Reagent Preparation: Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.[8]
-
Sample Preparation: After fixation and permeabilization, wash your samples thoroughly with PBS.
-
Incubation: Immerse the samples in the freshly prepared sodium borohydride solution. Incubate for 30 minutes at room temperature.[8]
-
Washing: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.[8]
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).[8]
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is for reducing autofluorescence from lipofuscin granules.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
-
Aqueous mounting medium
Procedure:
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and filter to remove any undissolved particles.[8]
-
Sample Staining: Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and all washes.
-
Incubation: After the final wash step, immerse the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[8]
-
Washing: Briefly rinse the slides with 70% ethanol to remove excess Sudan Black B, then wash several times with PBS.[8]
-
Mounting: Mount the coverslip using an aqueous mounting medium.[8]
Protocol 3: Photochemical Bleaching of Autofluorescence
This protocol is adapted from recent studies showing effective autofluorescence reduction.[16][17][18]
Materials:
-
Alkaline hydrogen peroxide solution (specific composition may vary, refer to literature)
-
Bright white LED light source
-
Staining dish
Procedure:
-
Sample Preparation: Deparaffinize and rehydrate tissue sections as per your standard protocol.
-
Bleaching: Immerse the slides in the alkaline hydrogen peroxide bleaching solution within a staining dish.
-
Illumination: Place the staining dish under a bright white LED light source for a designated period (e.g., two cycles of 45 minutes).[16] The optimal time may need to be determined empirically.
-
Washing: After bleaching, wash the slides thoroughly with PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence staining protocol.
Signaling Pathways and Workflows
This compound Biosynthesis and Regulation
Light is a primary signal that activates a complex network involving Ca²⁺/Calmodulin and MAP kinase pathways to initiate this compound biosynthesis.[2] This leads to the activation of the transcription factor CRG1, which in turn regulates the expression of genes within the this compound toxin biosynthesis (CTB) gene cluster, including the pathway regulator CTB8.[2][24] Once CTB8 is produced, the entire biosynthetic pathway is induced.[2][5][24]
Caption: Simplified signaling pathway for this compound biosynthesis.
This compound Mode of Action
This compound is activated by light, transitioning to an excited triplet state.[2] This activated molecule reacts with molecular oxygen to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻).[2][3][5] These ROS then cause peroxidation of lipids in the plant cell membranes, leading to membrane damage, leakage of nutrients, and ultimately cell death.[2][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 3. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]
- 5. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. biotium.com [biotium.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 11. microscopyfocus.com [microscopyfocus.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 14. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oraclebio.com [oraclebio.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 22. ZEISS Microscopy Online Campus | Introduction to Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Navigating the Critical Choice of Solvents for Cercosporin Research: A Technical Guide
For researchers, scientists, and drug development professionals working with the potent photosensitizer cercosporin, the selection of an appropriate solvent is a critical step that can significantly impact the success of extraction and subsequent biological assays. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for extracting this compound from fungal cultures?
A1: The choice of solvent for this compound extraction depends on the culture method (solid or liquid) and the desired purity of the extract. Commonly used solvents include acetone, ethanol, methanol, and ethyl acetate. For extraction from solid media, 5N potassium hydroxide (KOH) is also frequently employed. Dichloromethane and chloroform have also been reported for extraction.
Q2: I'm getting a low yield of this compound during extraction. What could be the issue?
A2: Low extraction yields can result from several factors. Firstly, ensure that the fungal culture conditions (e.g., light exposure, media composition) are optimized for this compound production. Secondly, the choice of extraction solvent and method is crucial. For instance, using a highly polar solvent like methanol might lead to the co-extraction of significant amounts of hydrophilic impurities such as sugars, which can interfere with downstream applications. Consider using a less polar solvent or a multi-step extraction process. Finally, ensure complete cell lysis to release the intracellular this compound; techniques like sonication or grinding of the mycelia can be beneficial.
Q3: My extracted this compound is not performing as expected in my cell-based assay. Could the solvent be the problem?
A3: Absolutely. The solvent used to dissolve your purified this compound for in vitro assays is a critical parameter. Many organic solvents are toxic to cells, even at low concentrations. It is essential to use a solvent that effectively dissolves this compound while exhibiting minimal cytotoxicity at the final concentration in your assay. Dimethyl sulfoxide (DMSO) is a common choice, but its concentration must be carefully controlled. Always include a solvent control in your experiments to account for any effects of the solvent itself on cell viability and function.
Q4: How do I choose the best solvent for my specific assay?
A4: The ideal solvent depends on the nature of the assay. For cell-based assays like cytotoxicity or phototoxicity studies, the primary concern is minimizing solvent-induced cell death. For spectroscopic assays, the solvent should not interfere with the absorbance or fluorescence measurements at the wavelengths of interest. For enzymatic assays, the solvent must not denature or inhibit the enzyme. A decision tree for solvent selection is provided in the "Experimental Protocols and Workflows" section.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low this compound Yield | Incomplete extraction from fungal mycelia. | - Use a more effective solvent like 50% aqueous acetone. - Increase the solvent-to-biomass ratio. - Employ mechanical disruption methods (e.g., grinding in liquid nitrogen, sonication) before solvent extraction. |
| Co-extraction of impurities. | - Use a sequential extraction with solvents of increasing polarity. - Purify the crude extract using column chromatography (e.g., Sephadex LH-20 with ethanol as eluent). | |
| Precipitation of this compound in Assay Media | Poor solubility of this compound in the final assay buffer. | - Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, acetone) and dilute it serially in the assay medium. - Ensure the final concentration of the organic solvent in the assay is below its toxic limit. |
| High Background in Spectrophotometric Assays | Solvent interference at the measurement wavelength. | - Use a solvent that is transparent at the analytical wavelength for this compound (around 470-480 nm). - Run a blank with the solvent alone to subtract any background absorbance. |
| Inconsistent Results in Cell-Based Assays | Cytotoxicity of the solvent. | - Determine the maximum non-toxic concentration of the solvent for your specific cell line through a dose-response experiment. - Keep the final solvent concentration consistent across all experimental and control groups.[1][2][3][4][5][6][7][8] |
| Solvent-induced changes in cell physiology. | - Use the lowest possible concentration of the organic solvent that maintains this compound solubility. - Consider alternative solubilization methods, such as the use of cyclodextrins, if solvent effects are a persistent issue. |
Quantitative Data Summary
Table 1: Common Solvents for this compound Extraction
| Solvent | Polarity | Advantages | Disadvantages | Typical Use |
| Acetone (50% aqueous) | Polar Aprotic | High extraction efficiency.[1] | Can co-extract some polar impurities. | Extraction from fungal mycelia. |
| Ethanol | Polar Protic | Readily available, relatively low toxicity. | May co-extract sugars and other polar compounds. | Extraction from mycelia and as an eluent in chromatography. |
| Methanol | Polar Protic | Good solvating power for polar compounds. | Tends to extract high amounts of hydrophilic substances like sugars.[7] | General extraction, but may require further purification. |
| Ethyl Acetate | Moderately Polar | Good for extracting a broad range of metabolites, less polar than alcohols.[7] | Can extract lipids.[7] | Extraction from liquid culture filtrate or mycelia.[9][10] |
| 5N KOH | - | Effective for extraction from solid agar media.[11][12] | Highly corrosive and requires neutralization. | Extraction from agar plugs.[11][13][12][14][15] |
| Dichloromethane | Nonpolar | Selective for less polar compounds. | Volatile and has health and safety concerns. | Extraction from fermentation broth.[16] |
| Chloroform | Nonpolar | Good solvent for many organic compounds. | Toxic and has environmental concerns. | Used for dissolving purified this compound for analysis.[15][17] |
Table 2: Solvent Compatibility and Recommended Maximum Concentrations in Cell-Based Assays
| Solvent | This compound Solubility | Recommended Max. Concentration in Cell Culture | Notes |
| DMSO | Soluble[18][19] | 0.1% - 0.5% (v/v)[1][2][3][4] | Cell line dependent. Higher concentrations can be cytotoxic.[3] Always include a solvent control. |
| Ethanol | Soluble[17][18][19] | < 1% (v/v)[5] | Can be cytotoxic at higher concentrations.[5][20] |
| Acetone | Soluble | < 0.5% (v/v)[6][8] | Generally shows low toxicity at low concentrations.[6][8] |
| Methanol | Soluble[17] | Not commonly used directly in cell culture due to higher toxicity. | Can be used for stock solutions if highly diluted. |
Experimental Protocols and Workflows
Protocol 1: Extraction of this compound from Fungal Mycelia
-
Harvesting: Harvest fungal mycelia from liquid or solid culture by filtration or scraping.
-
Drying (Optional): Lyophilize or air-dry the mycelia to remove water.
-
Grinding: Grind the dried mycelia into a fine powder using a mortar and pestle, preferably with liquid nitrogen for efficient cell disruption.
-
Solvent Extraction:
-
Suspend the powdered mycelia in a suitable solvent (e.g., 50% aqueous acetone) at a ratio of 1:10 (w/v).
-
Stir or sonicate the suspension for 1-2 hours at room temperature, protected from light.
-
Separate the extract from the mycelial debris by centrifugation or filtration.
-
Repeat the extraction process 2-3 times with fresh solvent to ensure complete recovery.
-
-
Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethanol) and purify by column chromatography (e.g., Sephadex LH-20 with ethanol as the eluent).
Protocol 2: Spectrophotometric Quantification of this compound
-
Sample Preparation: Dissolve the purified this compound or the crude extract in a suitable solvent (e.g., acetone or 5N KOH).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption for this compound, which is approximately 470-480 nm in acetone and 480 nm in 5N KOH.[14][15]
-
Calculation: Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of approximately 23,300 M⁻¹cm⁻¹ in 5N KOH.[15]
Workflow and Decision Diagrams
References
- 1. lifetein.com [lifetein.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 9. Effect of the Media on the Quantum Yield of Singlet Oxygen (O2(1Δg)) Production by 9H-Fluoren-9-one: Solvents and Solvent Mixtures | Semantic Scholar [semanticscholar.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. apsnet.org [apsnet.org]
- 15. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 16. What s the maximum allowable limit of DMSO as a solvent in cell culture - Cell Biology [protocol-online.org]
- 17. This compound 35082-49-6 [sigmaaldrich.com]
- 18. caymanchem.com [caymanchem.com]
- 19. glpbio.com [glpbio.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Development of Cercosporin-Resistant Transgenic Plants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of cercosporin-resistant transgenic plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of toxicity?
This compound is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora, which are responsible for crop losses worldwide.[1][2] In the presence of light, this compound absorbs energy and reacts with molecular oxygen to generate toxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻).[3][4] These ROS cause peroxidation of lipids within the plant's cell membranes, leading to membrane breakdown, leakage of cellular nutrients, and ultimately, cell death.[3][4][5] This leakage of nutrients is hypothesized to support the growth of the intercellular fungal pathogen.[3][5] Due to its universal mechanism of generating ROS, this compound is toxic to a wide range of organisms, including plants, bacteria, fungi, and even mice.[3][5]
Q2: What are the primary strategies for engineering this compound resistance in plants?
Developing this compound-resistant plants is challenging because of the toxin's nonspecific mode of action.[6] The main strategies focus on two approaches:
-
Expression of Fungal Autoresistance Genes: This involves transforming plants with genes that Cercospora itself uses to avoid self-poisoning.[1][2] These genes include those encoding for transporters that may export the toxin, enzymes involved in detoxification pathways (like vitamin B6 biosynthesis), or transcription factors that regulate these defense mechanisms.[3]
-
Silencing of Toxin Production: This strategy uses RNA interference (RNAi) to silence key genes in the this compound biosynthetic pathway of the fungus during infection.[1][2] By targeting genes like the polyketide synthase (CTB1) or pathway regulators (CTB8), the production of the toxin can be reduced or eliminated, thereby conferring resistance.[1][2]
Q3: Which fungal genes have been tested in transgenic plants for this compound resistance?
Several genes from Cercospora species, identified as crucial for its own resistance, have been transformed into plants with varying degrees of success. Key examples include:
-
ATR1 : An ABC transporter. Transgenic tobacco lines expressing ATR1 showed significant resistance, developing smaller lesions that did not expand.[1][7][8]
-
CFP : A major facilitator superfamily (MFS) transporter. Results with CFP have been mixed. While one study noted it reduced lesion size in tobacco[3], another study found it did not confer resistance.[1][2][7]
-
71cR : A gene encoding a hypothetical protein. Tobacco lines expressing 71cR were found to be resistant to the pathogen.[1][2][7]
-
Vitamin B6 Biosynthesis Genes (PDX1, PDX2): Vitamin B6 is a potent antioxidant capable of quenching ROS.[4] However, transformation of tobacco with these genes failed to increase this compound resistance, possibly due to the down-regulation of native plant pathways.[4][8]
Q4: Why is there often a poor correlation between transgene expression level and the degree of resistance?
Several studies have observed that a higher level of transgene expression does not always lead to a greater level of disease resistance.[1][2][8] This lack of direct correlation can be attributed to several complex factors:
-
Post-Translational Modifications: The expressed protein may require specific modifications that are not efficiently performed in the plant host.
-
Subcellular Localization: The resistance protein may not be localized to the correct cellular compartment (e.g., the cell membrane) to effectively combat the toxin.
-
Protein Stability and Turnover: The plant cell's machinery may degrade the foreign protein at a high rate.[9]
-
Complex Resistance Mechanisms: Resistance is not just about the quantity of a single protein. It may depend on the protein's interaction with other host factors, the availability of necessary co-factors, or the activation of downstream defense pathways. The overall cellular redox state can also play a crucial role.[10]
Troubleshooting Guides
Problem 1: Low or No Transformation Efficiency
You have performed an Agrobacterium-mediated transformation with your this compound-resistance gene construct, but you recover very few or no transgenic plants.
| Potential Cause | Troubleshooting Step | Recommendation |
| Poor Competent Cell Viability | Calculate the transformation efficiency of your competent cells using a control plasmid (e.g., pUC19).[11][12] | If efficiency is low (<10⁴ cfu/µg), prepare fresh competent cells or use high-quality commercial cells.[11] Ensure proper handling: thaw on ice, do not vortex, and use immediately.[13] |
| Inefficient Plasmid Ligation | Verify ligation by running a small amount of the ligation mixture on an agarose gel. | Optimize the vector-to-insert molar ratio (try ratios from 1:1 to 1:10).[13] Ensure the ligation buffer contains fresh ATP.[11] |
| Recalcitrant Plant Species/Explant | The chosen plant species or tissue type is known to be difficult to transform. | Consult literature for optimized protocols for your specific species. Experiment with different explant types (e.g., leaf discs, cotyledons, meristems) and co-cultivation conditions.[14] |
| Toxicity of the Transgene | The resistance gene product may be toxic to plant cells when expressed constitutively. | Use an inducible promoter instead of a constitutive promoter (like CaMV 35S) to control the timing of gene expression.[15] |
| Incorrect Selection Agent Concentration | The antibiotic or herbicide concentration is too high (killing all cells) or too low (allowing non-transformants to survive). | Perform a kill curve experiment on non-transformed wild-type explants to determine the minimum inhibitory concentration of the selection agent. |
Problem 2: Transgenic Plants Show Initial Resistance but Become Susceptible in Later Generations
Your T0 transgenic plants show promising resistance, but this trait is diminished or lost in the T1 or T2 progeny.
| Potential Cause | Troubleshooting Step | Recommendation |
| Transgene Silencing | The plant's defense mechanisms have silenced the transgene, either at the transcriptional (TGS) or post-transcriptional (PTGS) level.[16] | Analyze transgene expression levels in progeny using qRT-PCR. Perform Southern blot analysis to check for transgene rearrangements or methylation changes. Select lines with single, intact transgene insertions, as multi-copy insertions are more prone to silencing.[17] |
| Segregation of the Transgene | The initial resistant plant (T0) was likely hemizygous for the transgene. | Screen progeny for the presence of the transgene using PCR. Select homozygous lines by allowing T1 plants to self-pollinate and identifying T2 families that no longer segregate for the selection marker or the transgene.[7] |
| Environmental Effects | The level of resistance may be influenced by environmental conditions such as light intensity, temperature, or water stress.[17] | Grow transgenic and control plants under controlled, identical environmental conditions during resistance assays to ensure reproducibility. |
Problem 3: High Variability in Resistance Among Different Transgenic Lines
You have generated multiple independent transgenic lines, but they display a wide range of resistance levels, from highly resistant to completely susceptible.
| Potential Cause | Troubleshooting Step | Recommendation |
| Position Effect / Integration Site | The transgene has integrated into different locations in the plant genome, affecting its expression level.[9] | Generate a larger number of independent transgenic events to increase the probability of obtaining lines with optimal expression. Characterize the integration site in the most promising lines using techniques like TAIL-PCR or whole-genome sequencing. |
| Transgene Copy Number | Lines have different numbers of transgene copies integrated into their genome.[15] | Determine the transgene copy number in each line using qPCR or Southern blot analysis. While not always the case, single-copy insertions often lead to more stable and predictable expression.[9] |
| Somaclonal Variation | Genetic or epigenetic changes occurred during the tissue culture and regeneration process. | Minimize the time explants spend in tissue culture. Ensure the culture conditions are optimized to reduce stress on the plant cells. Screen for any obvious morphological abnormalities. |
Problem 4: Transgenic Plants Exhibit Undesirable Phenotypes (e.g., Stunted Growth, Reduced Yield)
Your resistant transgenic plants show negative pleiotropic effects that would make them unsuitable for agricultural use.
| Potential Cause | Troubleshooting Step | Recommendation |
| Off-Target Effects | The resistance gene product interferes with endogenous plant metabolic or signaling pathways.[18] | Use tissue-specific or pathogen-inducible promoters instead of strong constitutive promoters to limit the expression of the transgene to the required time and location.[15] |
| Insertional Mutagenesis | The transgene has inserted into and disrupted a native plant gene that is essential for normal growth and development. | Back-cross the transgenic line to the wild-type for several generations to segregate the transgene away from the mutation, if they are not tightly linked. Characterize the transgene insertion site. |
| Metabolic Burden | The high-level, constitutive expression of the foreign protein places a significant energy drain on the plant. | Select transgenic lines that show adequate resistance with moderate, rather than extremely high, levels of transgene expression. |
Visualizations and Protocols
This compound Mode of Action and Plant Defense Strategy
The following diagram illustrates the mechanism of this compound-induced cellular damage and the general workflow for developing resistant transgenic plants.
Caption: Workflow of this compound action and transgenic plant development.
Troubleshooting Logic for Low Transgene Expression
This diagram provides a logical workflow for diagnosing the cause of low or unstable transgene expression in putative transgenic lines.
Caption: Diagnostic flowchart for low transgene expression issues.
Key Experimental Protocols
Protocol 1: Agrobacterium tumefaciens-Mediated Transformation of Tobacco Leaf Discs
This protocol is a standard method for generating transgenic tobacco plants, a common model system for studying this compound resistance.
Materials:
-
Agrobacterium tumefaciens strain (e.g., LBA4404) harboring a binary vector with the gene of interest and a plant-selectable marker (e.g., nptII for kanamycin resistance).
-
Young, fully expanded leaves from sterilely grown tobacco plants (Nicotiana tabacum cv. 'Hicks').
-
Murashige and Skoog (MS) medium, including vitamins.
-
Hormones: α-Naphthaleneacetic acid (NAA), 6-Benzylaminopurine (BAP).
-
Antibiotics: Kanamycin (for plant selection), Cefotaxime (to eliminate Agrobacterium).
-
Acetosyringone.
Procedure:
-
Prepare Agrobacterium Culture:
-
Inoculate 10 mL of LB medium (with appropriate antibiotics for the binary vector) with a single colony of Agrobacterium.
-
Grow overnight at 28°C with shaking (200 rpm) until the culture reaches an OD₆₀₀ of 0.6-0.8.
-
Pellet the cells by centrifugation (4000 x g for 10 min).
-
Resuspend the pellet in liquid MS medium to an OD₆₀₀ of 0.4. Add acetosyringone to a final concentration of 100 µM. Incubate at room temperature for 1 hour.
-
-
Explant Preparation and Co-cultivation:
-
Excise leaf discs (approx. 1 cm²) from sterile tobacco leaves, avoiding the midrib.
-
Immerse the leaf discs in the Agrobacterium suspension for 10-15 minutes.
-
Blot the discs dry on sterile filter paper.
-
Place the leaf discs abaxial side down on co-cultivation medium (MS agar + 1.0 mg/L BAP + 0.1 mg/L NAA).
-
Incubate in the dark at 25°C for 2-3 days.
-
-
Selection and Regeneration:
-
Transfer the leaf discs to selection medium (MS agar + 1.0 mg/L BAP + 0.1 mg/L NAA + 100 mg/L Kanamycin + 250 mg/L Cefotaxime).
-
Subculture every 2-3 weeks onto fresh selection medium.
-
After 4-6 weeks, small green shoots should begin to regenerate from the callus tissue at the cut edges of the discs.
-
-
Rooting and Acclimatization:
-
When regenerated shoots are 2-3 cm tall, excise them and transfer them to rooting medium (hormone-free MS agar + 50 mg/L Kanamycin + 125 mg/L Cefotaxime).
-
Once a healthy root system has developed (2-4 weeks), carefully remove the plantlets from the agar, wash the roots to remove any medium, and transfer them to soil.
-
Cover the plants with a plastic dome for 1-2 weeks to maintain high humidity, then gradually acclimate them to greenhouse conditions.
-
Protocol 2: this compound Resistance Bioassay on Leaf Discs
This assay provides a quantitative method to assess the level of resistance in putative transgenic lines.
Materials:
-
Leaves from mature, greenhouse-grown putative transgenic plants and wild-type control plants.
-
This compound stock solution (dissolved in acetone or ethanol).
-
Assay buffer (e.g., 10 mM MES buffer, pH 6.0).
-
Conductivity meter.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare Leaf Discs:
-
Collect healthy, similar-sized leaves from different transgenic lines and wild-type plants.
-
Use a cork borer to create uniform leaf discs (approx. 1 cm²), avoiding major veins.
-
Float the discs (abaxial side down) in a petri dish containing distilled water for 1-2 hours to allow them to recover from wounding stress.
-
-
Toxin Treatment:
-
Prepare a working solution of this compound in the assay buffer. A typical concentration range to test is 1-10 µM. Include a control treatment with buffer and the same concentration of solvent (acetone/ethanol) used for the this compound stock.
-
Transfer a set number of leaf discs (e.g., 5-10) from each plant line into a vial containing the this compound solution or the control solution.
-
Ensure all discs are floating freely.
-
-
Incubation:
-
Place the vials in a growth chamber under high light intensity (e.g., 150-200 µmol m⁻² s⁻¹) at 25°C.
-
Incubate for 24-48 hours.
-
-
Quantify Cell Damage:
-
Cell membrane damage is quantified by measuring electrolyte leakage into the surrounding buffer.
-
After incubation, measure the electrical conductivity of the solution in each vial (C₁).
-
To measure the total possible electrolyte leakage, autoclave or freeze-thaw the vials to kill all tissue, then allow them to return to room temperature and measure the final conductivity (C₂).
-
Calculate the percentage of electrolyte leakage as: % Leakage = (C₁ / C₂) * 100.
-
-
Analysis:
-
Compare the percentage of electrolyte leakage from the transgenic lines to the wild-type control. Resistant lines will show significantly less leakage than susceptible wild-type plants when treated with this compound. Visual assessment of necrosis and bleaching can also be recorded.
-
References
- 1. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco [ideas.repec.org]
- 2. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology [mdpi.com]
- 5. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]
- 6. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]
- 9. The Quest to Understand the Basis and Mechanisms that Control Expression of Introduced Transgenes in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductive detoxification as a mechanism of fungal resistance to singlet oxygen-generating photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. goldbio.com [goldbio.com]
- 13. genscript.com [genscript.com]
- 14. genomicscience.energy.gov [genomicscience.energy.gov]
- 15. Levels and Stability of Expression of Transgenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Kinetics of Cercosporin Degradation by Bacteria in Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the kinetics of cercosporin degradation by bacteria.
Troubleshooting Guides
This section addresses common issues encountered during experiments on the bacterial degradation of this compound.
| Problem | Possible Cause | Solution |
| No visible clearing zone around bacterial colonies on this compound-containing agar. | The bacterial isolate may not be a this compound degrader. | Screen a wider variety of bacterial isolates. Bacteria from the genera Xanthomonas, Pseudomonas, Bacillus, and Mycobacterium have been shown to degrade this compound.[1] |
| Incubation time is too short. | Incubate plates for up to 12 days in the dark at 28°C to allow sufficient time for degradation to become visible.[1][2] | |
| Incorrect medium composition. | Use a suitable medium such as Nutrient Agar containing 50 µM this compound (NACE medium).[1][2] | |
| The bacterial isolate is sensitive to light in the presence of this compound. | Ensure plates are incubated in complete darkness, as some degrading bacteria are not resistant to this compound's photosensitizing effects.[1] | |
| Slow or no degradation of this compound in liquid culture. | A lag phase in the initiation of degradation. | Some bacterial strains, like Xanthomonas campestris pv. pruni XCP-77, may exhibit a lag phase of up to 48 hours before degradation begins.[1][3] Continue monitoring the culture for a longer duration. |
| Suboptimal culture conditions. | Ensure the culture is incubated at an appropriate temperature (e.g., 28°C) with constant agitation in the dark.[4] | |
| The bacterial strain has low degradation activity. | Use a highly active degrading strain, such as Xanthomonas campestris pv. zinniae, which can remove over 90% of this compound from the medium within 48 hours.[1][4][5][6][7] | |
| Inconsistent results between replicate experiments. | Variability in inoculum size. | Standardize the initial bacterial concentration in your liquid cultures. |
| Instability of this compound or its degradation products. | This compound is light-sensitive.[8] The primary degradation product, xanosporic acid, and its lactone derivative are also labile in the presence of light.[1][4][5] Protect all cultures and extracts from light. | |
| Color of the culture medium changes from red to brown and then green, but this compound concentration remains high. | This color shift is indicative of the initial stages of this compound degradation and the formation of the transient green product, xanosporic acid.[1][4][5] | Allow the degradation process to proceed for a longer duration. The disappearance of the red color of this compound will be followed by the accumulation and subsequent metabolism of the green breakdown product.[1][4] |
Frequently Asked Questions (FAQs)
Q1: Which bacterial species are known to degrade this compound?
A1: Several bacterial genera have been shown to degrade this compound. The most effective degraders identified are isolates of Xanthomonas campestris pv. zinniae and Xanthomonas campestris pv. pruni.[1][4][5][6][7] Other bacteria with this capability include species of Bacillus, Pseudomonas, and Mycobacterium.[1]
Q2: What is the mechanism of this compound degradation by bacteria?
A2: Bacterial degradation of this compound involves a detoxification process. The red this compound molecule is converted into a transient, non-toxic green product called xanosporic acid.[1][4][5][9] This conversion involves the loss of a methoxyl group and the addition of an oxygen atom.[1][4][5] An oxidoreductase enzyme plays a crucial role in this degradation pathway in Xanthomonas campestris pv. zinniae.[8][9]
Q3: What are the products of bacterial this compound degradation?
A3: The primary, transient product of this compound degradation by bacteria is xanosporic acid.[1][4][5] Xanosporic acid can be converted to its more stable lactone derivative, xanosporolactone.[1][4][5] Both of these breakdown products are non-toxic to fungi and plant tissues that are otherwise sensitive to this compound.[1][4][5] Further metabolism of these products has been observed, as their concentration decreases after an initial accumulation.[1][4]
Q4: How can I screen for this compound-degrading bacteria?
A4: A common method for screening is a plate assay. Bacterial isolates are grown on a solid medium, such as Nutrient Agar, containing this compound (e.g., 50 µM). The medium will initially be red due to the presence of this compound. Degrading bacteria will produce a clear zone or halo around their colonies as they break down the toxin.[1][2][10]
Q5: Can this compound-degrading bacteria use this compound as a carbon source?
A5: Studies have shown that this compound-degrading bacteria, such as Xanthomonas campestris pv. zinniae, do not appear to use this compound as a sole carbon source for growth.[1] This suggests the degradation is a detoxification mechanism rather than a metabolic pathway for energy production.
Quantitative Data
Table 1: Kinetics of this compound Degradation by Selected Bacterial Isolates in Liquid Culture
| Bacterial Isolate | Time (hours) | This compound Remaining (%) |
| Xanthomonas campestris pv. zinniae (XCZ-3) | 0 | 100 |
| 12 | ~75 | |
| 24 | ~40 | |
| 48 | <10 | |
| 60 | ~0 | |
| Xanthomonas campestris pv. pruni (XCP-77) | 0 | 100 |
| 48 | ~100 | |
| 60 | ~70 | |
| 72 | ~30 | |
| 96 | <10 | |
| Xanthomonas campestris pv. pruni (XCP-76) (Non-degrading) | 0-108 | 100 |
| Uninoculated Control | 0-108 | 100 |
| (Data compiled from Mitchell et al., 2002)[1][3] |
Table 2: Temporal Relationship between this compound Degradation and Xanosporic Acid Accumulation by X. campestris pv. zinniae (XCZ-3)
| Time (hours) | This compound Concentration | Xanosporic Acid Concentration |
| 0 | High | Not Detected |
| 12 | Decreasing | Not Detected |
| 24 | Decreasing | Detected and Increasing |
| 60 | Very Low | Peak Concentration |
| >60 | Very Low / Absent | Decreasing |
| 132 | Absent | Not Detected |
| (Data summarized from Mitchell et al., 2002)[1][4] |
Experimental Protocols
Protocol 1: Plate Assay for Screening this compound-Degrading Bacteria
-
Prepare NACE Medium: Prepare Nutrient Agar according to the manufacturer's instructions. Autoclave and cool to approximately 50-55°C. Add a stock solution of this compound (dissolved in 0.1 N NaOH) to a final concentration of 50 µM. Also, add an equivalent volume of 0.1 N HCl to neutralize the NaOH.[1] Pour the red-colored medium into sterile petri dishes.
-
Inoculation: Grow bacterial isolates on a standard medium (e.g., LB agar) for 24-48 hours. Using a sterile toothpick or loop, transfer a small amount of each colony to the surface of the NACE plates.
-
Incubation: Incubate the plates in complete darkness at 28°C for up to 12 days.[1][2]
-
Observation: Observe the plates for the formation of clear zones (halos) around the bacterial colonies, which indicates this compound degradation.[1][2] Non-degrading isolates will not produce a clear halo.[2]
Protocol 2: Quantifying this compound Degradation Kinetics in Liquid Culture
-
Culture Preparation: Prepare a liquid medium (e.g., Luria-Bertani broth) containing a known concentration of this compound (e.g., 50 µM).
-
Inoculation: Inoculate the medium with a standardized amount of the bacterial strain to be tested. Include a non-degrading strain and an uninoculated medium as negative controls.
-
Incubation: Incubate the cultures in the dark at 28°C with constant agitation.[4]
-
Sampling: At regular time intervals (e.g., every 12 hours), aseptically remove an aliquot of the culture.
-
Extraction: Extract the this compound from the culture medium. This can be done by adding an organic solvent like acetone to the sample, vortexing, and then centrifuging to pellet the bacterial cells.[1]
-
Quantification: Measure the absorbance of the organic extract containing the this compound using a spectrophotometer at a wavelength of 473 nm.[1][3] The concentration can be calculated using the molar extinction coefficient for this compound.
-
Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics.
Visualizations
Caption: Workflow for screening this compound-degrading bacteria.
Caption: Bacterial degradation pathway of this compound.
Caption: Troubleshooting logic for this compound degradation experiments.
References
- 1. Biodegradation of the Polyketide Toxin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of the polyketide toxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 9. journals.asm.org [journals.asm.org]
- 10. WO1991005061A1 - Methods for identifying this compound-degrading microorganisms and producing this compound-resistant plant species - Google Patents [patents.google.com]
Technical Support Center: Regulation of the Cercosporin Biosynthetic Pathway
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Cercosporin biosynthetic pathway.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, providing potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Causes | Troubleshooting Steps |
| Why am I observing low or no this compound production in my Cercospora cultures? | 1. Inappropriate Lighting Conditions: this compound biosynthesis is strictly light-dependent and is suppressed in complete darkness.[1][2] 2. Suboptimal Growth Medium: The composition of the culture medium significantly impacts this compound yield. Different brands of potato dextrose agar (PDA) can lead to varied production levels.[3][4] 3. Incorrect Temperature: High temperatures (e.g., 30°C) can inhibit this compound production.[1][5] 4. Gene Disruption or Mutation: The core biosynthetic gene cluster (CTB) or regulatory genes (e.g., CRG1, CTB8) may be disrupted.[1][6][7] 5. Inhibitory Substances: The presence of certain salts, buffers (like phosphate), or compounds like dimethyl sulfoxide (DMSO) in the medium can suppress gene expression and, consequently, this compound production.[3] | 1. Optimize Light Exposure: Ensure cultures are exposed to continuous visible light (wavelengths ~400-600 nm).[1] A brief exposure can be sufficient to trigger biosynthesis.[1] 2. Medium Selection and Preparation: Utilize a PDA medium known to support high this compound production. A thin layer of PDA (less than 15 ml in a Petri dish) has been found to enhance production in C. nicotianae.[1] Test different media, as the optimal medium can be isolate-specific.[5] 3. Maintain Optimal Temperature: Incubate cultures at a lower temperature, for instance, 20°C, which has been shown to favor higher accumulation in some isolates.[5][8] 4. Verify Strain Integrity: Confirm the genetic integrity of your Cercospora strain. If using mutant strains, verify the specific gene disruptions. 5. Review Medium Components: Avoid high concentrations of phosphate buffers, ammonium, and LiCl, as these can transcriptionally inhibit the CTB gene cluster.[3] |
| My this compound yield is inconsistent across different batches of the same medium. What could be the cause? | 1. Variability in Media Components: Different lots of PDA or other complex media can have slight variations in their composition.[3][4] 2. Inconsistent Culture Conditions: Minor fluctuations in light intensity, temperature, or gas exchange between batches can lead to variable yields. 3. Isolate Instability: Fungal cultures can sometimes exhibit phenotypic instability over successive subculturing. | 1. Use a Defined Medium: For greater consistency, switch to a chemically defined medium where the concentration of all components is known and controlled. 2. Standardize Culture Conditions: Precisely control and monitor light intensity, temperature, and plate pouring volume. Ensure consistent gas exchange for all culture vessels. 3. Use Fresh Cultures: Initiate experiments from fresh cultures derived from long-term stocks to minimize the effects of culture instability. |
| I am trying to study the effect of a specific ion on this compound production, but the results are confounded by changes in fungal growth. | 1. Toxicity of the Ion: The tested ion at the experimental concentration might be toxic to the fungus, thus indirectly affecting this compound production by limiting biomass. 2. Pleiotropic Effects: The ion may be influencing general metabolic pathways that affect both growth and secondary metabolism. | 1. Perform a Dose-Response Curve: Test a range of concentrations of the ion to identify a sub-lethal concentration that allows for sufficient fungal growth. 2. Normalize this compound Production to Biomass: Measure both the this compound yield and the fungal biomass (e.g., dry weight). Report the results as this compound production per unit of biomass to distinguish between direct effects on biosynthesis and general effects on growth. |
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory factors controlling the this compound biosynthetic pathway?
A1: The regulation of the this compound biosynthetic pathway is multifactorial and involves a hierarchy of controls:
-
Light: This is the most critical environmental cue. Visible light is essential to activate the biosynthetic process.[1]
-
Genetic Regulation: A core gene cluster, designated CTB, contains the biosynthetic genes (CTB1-3, CTB5-7), a transporter (CTB4), and a pathway-specific transcription factor (CTB8).[2][6][7][9][10] Another key transcriptional activator, CRG1, is also involved in regulating both this compound production and resistance.[1][6]
-
Signaling Pathways: Intracellular signaling cascades, including Ca2+/Calmodulin and MAP kinase pathways, are implicated in transducing the light signal to activate the biosynthetic machinery.[1][11][12]
-
Nutritional and Environmental Factors: The type and ratio of carbon and nitrogen sources, pH, temperature, and the presence of specific metal ions can all modulate this compound production.[1][3][6]
Q2: How does light specifically induce this compound biosynthesis?
A2: Light acts as the primary signal to activate a complex signaling network.[1] This network is thought to involve Ca2+/Calmodulin and MAP kinase pathways.[1][11] These signaling cascades ultimately lead to the activation of transcription factors like CRG1 and CTB8, which in turn induce the expression of the CTB gene cluster responsible for producing this compound.[1][6] The process is completely suppressed in the dark.[1]
Q3: What is the role of the CTB gene cluster?
A3: The CTB gene cluster contains the essential genes for this compound biosynthesis and export. The core cluster in Cercospora nicotianae is comprised of eight genes (CTB1-8).[6][7] CTB1 encodes the polyketide synthase, the first and key enzyme in the pathway.[1][2] Other genes in the cluster encode enzymes like methyltransferases and oxidoreductases that modify the polyketide intermediate.[6][10] CTB4 encodes a transporter for exporting this compound, and CTB8 is a transcription factor that regulates the expression of the other CTB genes.[2][9] Recent research suggests the cluster might be even larger in some species.[9]
Q4: Can pH of the medium affect this compound production?
A4: While some studies suggest that pH can affect the expression of the CTB genes, other research indicates that pH has little direct effect on the final accumulation of this compound.[3][6] However, the pH of the medium can influence nutrient availability and overall fungal growth, which can indirectly impact toxin production.
Q5: Are there any known chemical enhancers or inhibitors of this compound production?
A5: Yes.
-
Enhancers: Certain metal ions, such as cobalt, ferric iron, manganese, and zinc, have been shown to elevate this compound production to varying degrees.[3]
-
Inhibitors: Pharmacological inhibitors of the Ca2+/Calmodulin pathway can reduce this compound production.[1][12] Additionally, substances like phosphate buffer, ammonium, and LiCl have been shown to decrease the expression of CTB genes and thus reduce this compound yield.[3] High temperatures (30°C) also act as an inhibitor.[1]
Quantitative Data Summary
Table 1: Effect of Environmental and Chemical Factors on this compound Production
| Factor | Condition | Effect on this compound Production | Reference(s) |
| Light | Continuous Light vs. Complete Darkness | Essential for production; completely suppressed in darkness. | [1] |
| Temperature | 20°C vs. 30°C | Higher accumulation at 20°C in some isolates. | [5][8] |
| Medium | Potato Dextrose Agar (PDA) vs. other media | Generally favorable, but brand and preparation (e.g., thin layer) are critical. | [1][3] |
| Metal Ions | Addition of Cobalt, Ferric, Manganese, Zinc | Elevates production to varying levels. | [3] |
| Buffers/Salts | Phosphate buffer, Ammonium, LiCl | Markedly decreases production at the transcriptional level. | [3] |
| Ca2+ Signaling | Ca2+/Calmodulin Inhibitors (e.g., TFP, W-7) | Reduces this compound production. | [12] |
| Ca2+ Signaling | Intracellular Ca2+ Antagonist (TMB-8) | Increases production at low concentrations, reduces at high concentrations. | [12] |
Experimental Protocols
Protocol 1: Quantification of this compound by Spectrophotometry
This method is adapted from procedures used for rapid quantification of this compound from fungal cultures grown on solid media.[12][13]
Materials:
-
Fungal cultures of Cercospora spp. grown on agar plates.
-
Cork borer (6-mm diameter).
-
5 N Potassium Hydroxide (KOH).
-
Microcentrifuge tubes or small vials.
-
Spectrophotometer.
Procedure:
-
From a mature fungal culture, use a sterile 6-mm cork borer to cut several agar plugs from the mycelial mat.
-
Place a defined number of plugs (e.g., five) into a microcentrifuge tube.
-
Add a specific volume of 5 N KOH (e.g., 1 mL) to the tube.
-
Incubate in the dark at room temperature for at least 4 hours (or up to 16 hours) to allow the red this compound pigment to be extracted into the alkaline solution.[12]
-
After extraction, briefly centrifuge the tubes to pellet any debris.
-
Measure the absorbance of the supernatant at a wavelength of 480 nm using a spectrophotometer.[12] Use 5 N KOH as the blank.
-
Calculate the this compound concentration using the molar extinction coefficient of 23,300 M⁻¹cm⁻¹.[12] The concentration is typically reported as nanomoles per agar plug.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more precise and specific quantification of this compound, separating it from other pigments.[13][14]
Materials:
-
This compound standard (e.g., from Cercospora hayii).
-
Methanol, Acetonitrile, Water (HPLC grade).
-
Formic acid or other modifiers.
-
C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm).
-
HPLC system with a UV-Vis or Diode Array Detector.
Procedure:
-
Extraction: Extract this compound from fungal mycelium or culture filtrate using an appropriate organic solvent like acetone or methanol. Evaporate the solvent and redissolve the residue in a known volume of the mobile phase.
-
Standard Curve: Prepare a series of dilutions of a known concentration of the this compound standard to create a standard curve.
-
HPLC Analysis:
-
Set up an isocratic or gradient elution method. A common mobile phase is a mixture of methanol, acetonitrile, and water with a small amount of acid (e.g., formic acid).
-
Inject the prepared standards and samples onto the C18 column.
-
Monitor the elution at the characteristic absorption wavelength for this compound, which is around 472-480 nm.[13][14]
-
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard. Quantify the amount of this compound in the samples by integrating the peak area and comparing it to the standard curve.
Visualizations
Caption: The core this compound biosynthetic pathway.
Caption: Regulatory network of this compound biosynthesis.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apsnet.org [apsnet.org]
- 6. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of this compound accumulation in culture by medium and temperature manipulation [agris.fao.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 14. Enhanced this compound production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cercosporin Experiments and Singlet Oxygen Quenching
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cercosporin and managing the effects of singlet oxygen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is singlet oxygen a concern in my experiments?
This compound is a photoactivated toxin produced by fungi of the genus Cercospora.[1][2] When exposed to light, this compound becomes a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2][3][4] Singlet oxygen is a highly reactive and cytotoxic molecule that can damage cellular components like lipids, proteins, and nucleic acids, leading to cell death.[1][5][6] If the goal of your experiment is to study other effects of this compound, or to mitigate its phototoxicity, quenching singlet oxygen is crucial.
Q2: How does this compound generate singlet oxygen?
This compound's mechanism of action involves the following steps[1]:
-
Photoactivation: In the presence of light, this compound absorbs a photon and transitions from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state of this compound undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Energy Transfer: The triplet-state this compound molecule interacts with ground-state molecular oxygen (triplet oxygen, ³O₂). Through a process called energy transfer, the this compound molecule returns to its ground state, and the oxygen molecule is excited to its singlet state (¹O₂).
Q3: What is the difference between a physical and a chemical quencher of singlet oxygen?
Singlet oxygen quenchers can be broadly categorized into two types based on their mechanism of action[6][7][8][9]:
-
Physical Quenchers: These molecules deactivate singlet oxygen by absorbing its excess energy and dissipating it as heat, without being chemically altered in the process. They return to their ground state and can participate in multiple quenching cycles. Examples include β-carotene and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8]
-
Chemical Quenchers: These molecules react with singlet oxygen to form new, stable products. Because they are consumed in the reaction, they are often referred to as scavengers. Examples include sodium azide, histidine, and ascorbate.[8]
Q4: How can I be sure that the observed cellular damage in my experiment is due to singlet oxygen and not another ROS like superoxide?
This compound is known to produce both singlet oxygen and superoxide.[2][3] To differentiate their effects, you can use specific quenchers or scavengers for each species. For example, you can use superoxide dismutase (SOD) to specifically scavenge superoxide anions and a known singlet oxygen quencher like sodium azide to remove singlet oxygen.[2] Comparing the experimental outcomes in the presence and absence of these specific scavengers can help elucidate the role of each ROS.
Troubleshooting Guide
Problem 1: My singlet oxygen quencher does not seem to be working, and I still observe high levels of cytotoxicity.
-
Possible Cause 1: Inadequate Quencher Concentration. The concentration of the quencher may be too low to effectively scavenge the amount of singlet oxygen produced. This compound has a very high singlet oxygen quantum yield.[10][11]
-
Solution: Increase the concentration of the quencher. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: Quencher Instability or Degradation. Some quenchers are sensitive to light or may degrade over time in solution.
-
Solution: Prepare fresh solutions of the quencher for each experiment. Store stock solutions as recommended by the manufacturer, typically protected from light and at a low temperature.
-
-
Possible Cause 3: Incorrect pH of the Medium. The efficiency of some quenchers can be pH-dependent.
-
Solution: Ensure that the pH of your experimental buffer or medium is within the optimal range for the chosen quencher.
-
-
Possible Cause 4: Poor Solubility of the Quencher. The quencher may not be sufficiently soluble in your experimental medium to reach an effective concentration.
-
Solution: Check the solubility of your quencher in your medium. You may need to use a different solvent to prepare a stock solution or consider a more soluble alternative quencher.
-
Problem 2: My quencher appears to be toxic to my cells, even in the absence of this compound and light.
-
Possible Cause: Inherent Toxicity of the Quencher. At high concentrations, some singlet oxygen quenchers can exhibit cytotoxicity.
-
Solution: Perform a toxicity control experiment with the quencher alone (without this compound or light exposure) at various concentrations to determine its intrinsic toxicity. Select a concentration that effectively quenches singlet oxygen without causing significant cell death on its own.
-
Problem 3: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Fluctuations in Light Exposure. The amount of singlet oxygen produced by this compound is directly proportional to the intensity and duration of light exposure.
-
Solution: Standardize the light source, intensity, and duration of exposure for all experiments. Use a photometer to measure and maintain consistent light conditions.
-
-
Possible Cause 2: Variability in Reagent Preparation. Inconsistent concentrations of this compound or the quencher will lead to variable results.
-
Solution: Prepare stock solutions carefully and use precise pipetting techniques. Prepare fresh dilutions for each experiment from a consistent stock solution.
-
Quantitative Data
The efficiency of singlet oxygen production and quenching is critical for experimental design. The following table summarizes key quantitative data for this compound and common singlet oxygen quenchers.
| Parameter | Molecule | Value | Solvent/Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | This compound | 0.84 - 0.97 | Various Solvents | [10][11] |
| Methylene Blue | 0.52 | D₂O or MeCN | [12] | |
| Rose Bengal | 0.68 - 0.86 | Ethanol | [13] | |
| Total Quenching Rate Constant (kT) | Betanin | 1.20 ± 0.15 × 10⁸ M⁻¹ s⁻¹ | Deuterated Water | [14] |
| α-Tocopherol | IC₅₀ = 0.528 ± 0.095 | Not Specified | [8] | |
| β-Carotene | IC₅₀ = 3.59 ± 0.12 | Not Specified | [8] |
Experimental Protocols
Protocol 1: General Method for Quenching Singlet Oxygen in Cell Culture Experiments
This protocol provides a general framework for using a singlet oxygen quencher in a cell-based assay with this compound.
-
Cell Seeding: Seed your cells of interest in a suitable multi-well plate at a density that will allow for optimal growth during the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂) until the cells reach the desired confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of your chosen singlet oxygen quencher (e.g., sodium azide in water, DABCO in water or buffer).
-
-
Treatment of Cells:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired concentration of the singlet oxygen quencher. Incubate for a predetermined time (e.g., 30-60 minutes) to allow for cellular uptake or equilibration.
-
Add this compound to the wells to achieve the final desired concentration.
-
-
Photoactivation:
-
Immediately after adding this compound, expose the plate to a light source of a specific wavelength and intensity for a defined period. To avoid thermal effects, consider placing the light source at a distance or using a heat filter.
-
Include a "dark" control plate that is treated identically but kept in the dark to assess any light-independent toxicity.
-
-
Post-Incubation and Analysis:
-
After light exposure, return the plate to the incubator for a period of time appropriate for your endpoint assay (e.g., 24-48 hours for cytotoxicity assays).
-
Perform your chosen assay to assess the outcome (e.g., MTT assay for cell viability, fluorescence microscopy for morphological changes, or a specific assay for lipid peroxidation).
-
-
Controls:
-
Untreated Control: Cells with medium only.
-
This compound + Light Control: Cells treated with this compound and exposed to light, without any quencher.
-
This compound Dark Control: Cells treated with this compound but not exposed to light.
-
Quencher + Light Control: Cells treated with the quencher and exposed to light, without this compound.
-
Quencher Dark Control: Cells treated with the quencher but not exposed to light.
-
Visualizations
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Light-Induced Production of Singlet Oxygen and Superoxide by the Fungal Toxin, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. metaphactory [semopenalex.org]
- 5. Oxygen’s Dark Side: How Singlet O₂ Damages Cells, Ages the Body, and Degrades Batteries | OrganiClinic [organiclinic.com]
- 6. Singlet Oxygen in Food: A Review on Its Formation, Oxidative Damages, Quenchers, and Applications in Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Singlet Oxygen Quenching by Resveratrol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
- 12. mgg.chem.ucla.edu [mgg.chem.ucla.edu]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Chemical quenching of singlet oxygen by betanin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating Cercosporin's Singlet Oxygen Activity: A Comparative Guide to Quenchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the activity of Cercosporin, a photosensitizing mycotoxin. The focus is on the use of singlet oxygen quenchers, with a particular emphasis on 1,4-diazabicyclo[2.2.2]octane (DABCO), and includes supporting experimental data and detailed protocols.
This compound, a perylenequinone toxin produced by fungi of the genus Cercospora, exerts its photodynamic toxicity through the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2][3] Upon exposure to light, this compound becomes photoactivated to an excited triplet state, which then transfers its energy to molecular oxygen, producing highly reactive ¹O₂.[1] This singlet oxygen is a major contributor to the cellular damage observed, particularly the peroxidation of membrane lipids, which leads to increased membrane permeability, electrolyte leakage, and ultimately cell death.[1][4]
Validating that the observed cellular damage is indeed mediated by singlet oxygen is a critical step in studying this compound's mechanism of action and in the development of potential inhibitors or resistance strategies. The use of singlet oxygen quenchers, compounds that can deactivate ¹O₂ without undergoing a chemical reaction, is a cornerstone of this validation process.
Comparison of Singlet Oxygen Quenchers for this compound Activity
DABCO is a well-established and widely used physical quencher of singlet oxygen. Its ability to inhibit the damaging effects of this compound and structurally similar photosensitizers has been demonstrated in various studies.[4] However, a range of other compounds also exhibit singlet oxygen quenching properties. This section compares DABCO with other potential quenchers that can be employed to validate this compound's activity.
| Quencher | Quenching Mechanism | Quenching Rate Constant (k_q) in various solvents (M⁻¹s⁻¹) | Observations in this compound or Similar Photosensitizer Assays |
| DABCO | Physical (Charge Transfer) | ~2.9 x 10⁸ (in Benzene) | Delays killing of cells by this compound; Inhibits necrotic lesion development by elsinochromes.[4] |
| Bixin | Physical (Energy Transfer) | High (Carotenoid) | Delayed killing of cells by this compound. |
| Ascorbate (Vitamin C) | Chemical | Variable, dependent on pH and solvent | Decreased toxicity of elsinochromes.[4] |
| Reduced Glutathione (GSH) | Chemical | Moderate | Decreased toxicity of elsinochromes.[4] |
| β-Carotene | Physical (Energy Transfer) | ~1.0 x 10¹⁰ | Potent quencher, prevented cholesterol oxidation by elsinochromes.[4] |
| Pyridoxine (Vitamin B6) | Physical & Chemical | Not widely reported in this context | Effective quencher of ¹O₂, implicated in fungal resistance to this compound.[5] |
Note: Quenching rate constants can vary significantly depending on the solvent and experimental conditions. The data presented here are for comparative purposes and are drawn from various sources.
Experimental Protocols for Validating this compound Activity
To quantitatively assess the efficacy of singlet oxygen quenchers in mitigating this compound-induced damage, several experimental assays can be employed.
Cell Viability Assay
This assay directly measures the extent of cell death in a population of cells exposed to this compound in the presence and absence of a quencher.
Protocol:
-
Cell Culture: Maintain a suspension culture of a suitable cell line (e.g., tobacco BY-2 cells) in an appropriate liquid medium.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Prepare stock solutions of the singlet oxygen quenchers (e.g., DABCO, bixin, ascorbate) in a compatible solvent.
-
Experimental Setup:
-
Dispense equal volumes of the cell suspension into the wells of a multi-well plate.
-
Add the this compound stock solution to the desired final concentration.
-
Add the quencher stock solutions to different wells at a range of concentrations. Include a control group with this compound only and a vehicle control.
-
-
Incubation: Incubate the plates under a light source (e.g., fluorescent lamps) for a defined period. A dark control should also be included to confirm the light-dependent activity of this compound.
-
Viability Staining: After incubation, add a viability stain such as Evans blue or use a commercially available cell viability assay kit (e.g., MTT or PrestoBlue™).
-
Quantification:
-
For Evans blue, wash the cells to remove excess stain and then extract the stain from the dead cells using a suitable solvent (e.g., 50% methanol with 1% SDS). Measure the absorbance at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
For commercial assays, follow the manufacturer's instructions to measure fluorescence or absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. Plot dose-response curves to determine the IC50 value of this compound in the presence and absence of the quenchers.
Electrolyte Leakage Assay
This assay measures the damage to cell membranes by quantifying the leakage of electrolytes from the cells into the surrounding medium.[4][6][7][8]
Protocol:
-
Plant Material: Use leaf discs from a suitable plant species (e.g., tobacco or Arabidopsis).
-
Treatment:
-
Float the leaf discs in a solution containing this compound at a specific concentration.
-
For the quencher groups, add the respective quenchers to the this compound solution. Include a control with this compound only and a buffer control.
-
-
Incubation: Incubate the samples under light for a set period.
-
Conductivity Measurement:
-
After incubation, measure the electrical conductivity of the solution using a conductivity meter. This is the initial reading (C1).
-
To determine the total electrolyte content, boil or autoclave the samples to cause complete cell lysis.
-
After cooling to room temperature, measure the conductivity again. This is the final reading (C2).
-
-
Data Analysis: Calculate the percentage of electrolyte leakage as (C1/C2) x 100. Compare the leakage in the presence of different quenchers to that with this compound alone.
Lipid Peroxidation Assay (TBARS Assay)
This assay quantifies the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of oxidative damage to lipids.[1]
Protocol:
-
Sample Preparation: Homogenize the cells or tissues treated with this compound and quenchers in a suitable buffer.
-
Reaction:
-
Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge to collect the supernatant.
-
Add thiobarbituric acid (TBA) reagent to the supernatant and heat the mixture in a boiling water bath for a specific time (e.g., 30 minutes).
-
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored complex at a specific wavelength (typically 532 nm). Subtract the non-specific absorbance at 600 nm.
-
Quantification: Calculate the concentration of MDA using its molar extinction coefficient. Compare the levels of MDA in samples treated with this compound and quenchers to the this compound-only control.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound's mechanism of action leading to cell death.
Caption: Role of DABCO in quenching singlet oxygen.
Caption: Workflow for validating this compound activity with quenchers.
References
- 1. Lipid peroxidation induced by this compound as a possible determinant of its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]
- 8. protocols.io [protocols.io]
Comparative Analysis of Cercosporin and Hypericin Phototoxicity: A Guide for Researchers
This guide provides a detailed comparative analysis of the phototoxic properties of cercosporin and hypericin, two naturally occurring perylenequinone photosensitizers. The information is intended for researchers, scientists, and drug development professionals working in the fields of photodynamic therapy (PDT), oncology, and phytopathology.
Introduction
This compound, a mycotoxin produced by fungi of the genus Cercospora, and hypericin, a constituent of St. John's Wort (Hypericum perforatum), are potent photosensitizers that, upon activation by light, generate reactive oxygen species (ROS) capable of inducing cell death.[1][2] While both compounds are structurally related as perylenequinones, they exhibit distinct photophysical properties, cellular uptake and localization patterns, and mechanisms of action, which are critical for their potential therapeutic applications. This guide presents a side-by-side comparison based on experimental data to assist in the evaluation of their respective strengths and weaknesses as phototoxic agents.
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is fundamentally determined by its ability to absorb light and generate cytotoxic ROS. The primary mechanisms are classified as Type I, involving electron transfer reactions to produce superoxide anions (O₂⁻), and Type II, involving energy transfer to molecular oxygen to produce highly reactive singlet oxygen (¹O₂).[3][4]
This compound is recognized as an exceptionally potent producer of singlet oxygen, with a quantum yield approaching unity, and this activity is largely independent of the solvent environment.[5][6] Hypericin also generates singlet oxygen efficiently, though with a lower quantum yield than this compound, and can participate in both Type I and Type II reactions.[3][7]
| Property | This compound | Hypericin |
| Primary Mechanism | Type II (Singlet Oxygen)[1][4][8] | Type II (Singlet Oxygen), Type I (Superoxide)[2][3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 - 0.97[5][6] | ~0.4 in DMSO[3], 0.43 in liposomes[7] |
| Superoxide Production | Yes, in the presence of reducing agents[4][8] | Yes[2][3] |
| Activation Wavelengths | ~400-600 nm[1] | Wide absorbance, including UVA (~300 nm) and visible (550-590 nm)[9] |
Cellular Localization
The subcellular destination of a photosensitizer dictates its primary targets for photodynamic damage and, consequently, the ensuing cell death pathway. Both this compound and hypericin are lipophilic and tend to accumulate in cellular membranes and organelles.[10]
This compound has been shown to localize in the mitochondria and endoplasmic reticulum, consistent with its known effect of causing lipid peroxidation and membrane breakdown.[1][4][11] Hypericin exhibits a broader localization pattern, accumulating predominantly in the mitochondria and lysosomes, but also in the endoplasmic reticulum and Golgi apparatus.[9][12][13] Notably, hypericin does not appear to localize in the cell nucleus.[13]
| Cellular Compartment | This compound Localization | Hypericin Localization |
| Mitochondria | Yes[11][14] | Yes (Predominantly)[12][13] |
| Lysosomes | Not specified | Yes (Predominantly)[12][13] |
| Endoplasmic Reticulum | Yes[11][14] | Yes[9][13] |
| Golgi Apparatus | Not specified | Yes[9][10] |
| Cell Membrane | Yes (potent membrane sensitizer)[1] | Yes[15] |
| Nucleus | Not specified | No[13] |
Mechanism of Action and Signaling Pathways
Upon light activation, both photosensitizers induce oxidative stress that triggers distinct cell death signaling cascades. The specific pathway—apoptosis, necrosis, or autophagy—can depend on the photosensitizer dose, light dose, and cell type.[12][13]
This compound-induced phototoxicity is primarily attributed to the massive production of singlet oxygen, which leads to rapid peroxidation of membrane lipids.[1][4] This membrane damage disrupts cellular integrity and function, ultimately causing cell death.[1] While the signaling pathways for this compound biosynthesis involve Ca²⁺/Calmodulin and MAP kinase pathways, the specific cell death signaling cascades triggered by its phototoxicity are centered on overwhelming oxidative damage.[1][16]
Hypericin-induced phototoxicity activates a more complex and varied set of signaling pathways. At lower doses, it tends to induce apoptosis, whereas higher doses can lead to necrosis.[12] Hypericin-PDT has been shown to trigger both intrinsic and extrinsic apoptotic pathways.[13] Furthermore, it can inhibit various protein kinases (e.g., PKC, PKA) and has been linked to other cell death modalities like autophagy and ferroptosis through the inhibition of the AKT/mTORC1/GPX4 axis.[17][18] Other implicated pathways include the JAK-STAT system and a PKC-dependent activation of CREB, STAT1, and NF-κB.[19][20]
Caption: General mechanisms of Type I and Type II photosensitization.
Caption: Key signaling pathways in hypericin-induced phototoxicity.
Experimental Protocols
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[21] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing the desired concentrations of this compound or hypericin. Incubate for a predetermined period (e.g., 4-24 hours) in the dark.
-
Irradiation: Aspirate the photosensitizer-containing medium and replace it with fresh, phenol red-free medium. Expose the plate to a light source with the appropriate wavelength and energy dose. A dark control plate (not irradiated) should be run in parallel.
-
MTT Addition: Following irradiation and a post-incubation period (e.g., 24 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing formazan crystals to form.[22]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21][23]
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[21]
Detection of Apoptosis (Annexin V Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[24][25]
Protocol:
-
Induce Phototoxicity: Treat cells with the photosensitizer and light as described in the MTT protocol (steps 1-3) in a suitable culture dish (e.g., 6-well plate).
-
Cell Harvesting: After a post-irradiation incubation period (e.g., 6-24 hours), collect both adherent and floating cells. Adherent cells can be detached using trypsin.[25]
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 5 min at 500 x g).[25]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC (or another fluorophore conjugate) and a vital dye like Propidium Iodide (PI) or 7-AAD.[25]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[26]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.[25]
-
Subcellular Localization (Fluorescence Microscopy)
This method visualizes the location of the photosensitizer within the cell by leveraging its intrinsic fluorescence.[12][27]
Protocol:
-
Cell Culture: Seed cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
Photosensitizer Incubation: Incubate the cells with a low concentration of this compound or hypericin (e.g., 1 µM) for 1-4 hours in the dark.[27]
-
(Optional) Co-staining: To identify specific organelles, cells can be co-incubated with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Washing: Gently wash the cells with fresh medium or PBS to remove any unbound photosensitizer.
-
Imaging: Mount the dish/slide on a confocal laser scanning microscope (CLSM). Excite the photosensitizer with an appropriate laser line (e.g., 488 nm or 561 nm) and collect the emission in the corresponding channel.[27]
-
Image Analysis: Overlay the photosensitizer fluorescence channel with the organelle tracker channel (if used) and a brightfield or DIC image to determine the subcellular localization.
Caption: A typical experimental workflow for phototoxicity analysis.
References
- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dihydrothis compound singlet oxygen production and subcellular localization: a possible defense against this compound phototoxicity in Cercospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinetics and yield of singlet oxygen photosensitized by hypericin in organic and biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light-Induced Production of Singlet Oxygen and Superoxide by the Fungal Toxin, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. akademiamedycyny.pl [akademiamedycyny.pl]
- 10. Reduction in hypericin-induced phototoxicity by Hypericum perforatum extracts and pure compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bio-distribution and subcellular localization of Hypericin and its role in PDT induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. St John's Wort (Hypericum perforatum L.) Photomedicine: Hypericin-Photodynamic Therapy Induces Metastatic Melanoma Cell Death | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Interactive transport, subcellular relocation and enhanced phototoxicity of hypericin encapsulated in guanidinylated liposomes via molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hypericin mediated photodynamic therapy induces ferroptosis via inhibiting the AKT/mTORC1/GPX4 axis in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reversal of NO-induced nociceptive hypersensitivity by St. John's wort and hypericin: NF-κB, CREB and STAT1 as molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Phototoxicity in Human Retinal Pigment Epithelial Cells Promoted by Hypericin, a Component of St. John’s Wort - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. Spectrophotometry for Accurate Cercosporin Quantification
For researchers, scientists, and drug development professionals working with the fungal toxin cercosporin, accurate quantification is paramount. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and spectrophotometry, supported by experimental data to inform your choice of methodology.
This compound, a photo-activated perylenequinone toxin produced by fungi of the genus Cercospora, is a molecule of significant interest due to its potent antimicrobial and photodynamic therapeutic properties.[1][2] Precise measurement of this compound concentrations is crucial for a wide range of applications, from agricultural research on plant pathogenesis to the development of novel photosensitizers in medicine. While both HPLC and spectrophotometry are routinely employed for this purpose, they differ significantly in their specificity, sensitivity, and susceptibility to interference.
Performance Metrics: A Quantitative Comparison
A comparative analysis of this compound quantification using both methods reveals distinct performance characteristics. The following table summarizes key validation parameters derived from experimental data, offering a clear overview of what to expect from each technique.
| Parameter | HPLC | Spectrophotometry |
| Linearity (R²) | 0.9972[1] | 0.9993[1] |
| Limit of Detection (LOD) | 0.5767 µg/mL[1] (8.8 x 10⁻⁷ mol/L)[3] | 0.6520 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.7476 µg/mL[1] (2.9 x 10⁻⁶ mol/L)[3] | 1.9759 µg/mL[1] |
| Specificity | High (separates this compound from other compounds)[4][5] | Lower (potential for interference from other absorbing compounds)[6] |
| Cost & Complexity | Higher equipment cost and complexity | Lower equipment cost and simpler operation[3] |
While both methods demonstrate excellent linearity, HPLC exhibits a slightly lower limit of detection and quantification, indicating a higher sensitivity for measuring low concentrations of this compound.[1][3] The primary advantage of HPLC lies in its high specificity, as it physically separates this compound from other components in a sample, ensuring that the detected signal is solely from the target analyte.[4][5] Spectrophotometry, while simpler and more cost-effective, is more prone to interference from other molecules in the sample that may absorb light at the same wavelength as this compound.[6]
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the quantification of this compound using both HPLC and spectrophotometry.
This compound Extraction (General Protocol)
A common initial step for both methods is the extraction of this compound from the fungal culture or sample matrix. A simple and effective method involves:
-
Taking a defined amount of the sample (e.g., agar plugs from a fungal culture).[7][8]
-
Extracting the toxin with a suitable solvent. A 5 N potassium hydroxide (KOH) solution is frequently used.[7][8]
-
Incubating the sample in the solvent for a specified period (e.g., 16 hours) in the dark to prevent photodegradation.[7]
Spectrophotometric Quantification Protocol
This method relies on measuring the absorbance of light by the this compound molecule at a specific wavelength.
-
Extraction: Extract this compound from the sample using 5 N KOH.[7]
-
Measurement: Measure the absorbance of the resulting solution at 480 nm using a spectrophotometer.[7][9]
-
Quantification: Calculate the this compound concentration using the Beer-Lambert law and a molar extinction coefficient of 23,300 M⁻¹cm⁻¹.[7][9]
HPLC Quantification Protocol
This technique separates the components of a mixture based on their affinity for a stationary phase, allowing for precise quantification of the target compound.
-
Extraction: Extract this compound from the sample. For HPLC analysis, a solvent like acetone may be used, followed by filtration.[8]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[10][11]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid, is typical.[5]
-
Detection: A UV-Vis or photodiode array (PDA) detector is used to monitor the absorbance at a specific wavelength, typically around 470-480 nm.[5][12]
-
-
Quantification: A standard curve is generated using known concentrations of a this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the standard curve.
Visualizing the Workflow
To better understand the practical steps involved in each method, the following diagrams illustrate the experimental workflows.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and spectrophotometry can be valid methods for this compound quantification.[2] The choice between them ultimately depends on the specific requirements of the research.
-
HPLC is the preferred method when high specificity and sensitivity are critical. This is especially true for complex samples where interfering compounds may be present, or when very low concentrations of this compound need to be accurately measured.
For researchers in drug development and those requiring highly accurate and defensible data, the specificity of HPLC is indispensable. However, for many applications in mycology and plant pathology, the speed and accessibility of spectrophotometry provide a valuable tool for estimating this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. thescipub.com [thescipub.com]
- 7. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsnet.org [apsnet.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Cercosporin Identity using TLC and Absorption Spectrum Analysis
For researchers and professionals in drug development, accurate identification of bioactive compounds is paramount. This guide provides a comparative overview and detailed protocols for two fundamental analytical techniques—Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Absorption Spectroscopy—to confirm the identity of Cercosporin, a photo-activated perylenequinone mycotoxin.
This compound is a subject of significant interest due to its potent photodynamic activity, which gives it potential applications in photodynamic therapy and as an antimicrobial agent. However, its biosynthesis by various fungal species can lead to the production of structurally related compounds, such as prethis compound. Therefore, robust and accessible methods for its identification are crucial.
This document outlines the experimental workflows, presents key quantitative data for comparison, and offers visual diagrams to clarify the processes involved in distinguishing this compound from potential impurities or related metabolites.
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and cost-effective chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, this method is highly effective for a qualitative identity check against a known standard.
Methodology:
-
Sample and Standard Preparation:
-
Prepare a crude extract by dissolving the sample containing suspected this compound in a suitable organic solvent, such as ethyl acetate[1].
-
Prepare a standard solution by dissolving purified this compound (if available) in the same solvent to a known concentration (e.g., 1 mg/mL).
-
-
TLC Plate Preparation:
-
Use a pre-coated silica gel TLC plate.
-
With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.
-
Mark equidistant points along the origin line for spotting the sample, the standard, and a co-spot (a mixture of the sample and standard).
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the crude extract, the this compound standard, and the co-spot mixture onto their respective marks on the origin line.
-
Ensure the spots are small and concentrated by applying the solution in portions, allowing the solvent to evaporate between applications.
-
-
Development:
-
Prepare the mobile phase (developing solvent). A reported solvent system for this compound is a mixture of ethyl acetate and benzene (2:3, v/v) .
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.
-
Place the spotted TLC plate into the chamber and seal it. Allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top edge. Immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry. This compound is a red-purple pigment and should be visible under white light.
-
Calculate the Retention Factor (R_f) for the sample and standard spots using the following formula:
-
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The identity of this compound in the sample is confirmed if its R_f value matches that of the standard. The co-spot should appear as a single, unified spot.
-
UV-Visible Absorption Spectrum Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules with chromophores, like the perylenequinone core of this compound, exhibit characteristic absorption maxima (λ_max) that can serve as a molecular fingerprint.
Methodology:
-
Sample and Standard Preparation:
-
Dissolve the crude extract and a purified this compound standard in a suitable UV-grade solvent (e.g., ethanol, ethyl acetate, or 5 N KOH). The choice of solvent can affect the absorption maxima.
-
The concentration should be adjusted to yield an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometer Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength scan range from 280 nm to 700 nm to cover both UV and visible regions[1].
-
Use the same solvent as used for the sample preparation as a blank to zero the instrument.
-
-
Measurement:
-
Fill a quartz cuvette with the blank solution and calibrate the spectrophotometer.
-
Rinse the cuvette and fill it with the this compound standard solution. Run the scan to obtain its absorption spectrum and identify the λ_max values.
-
Repeat the process with the sample extract.
-
-
Analysis:
-
Overlay the spectrum of the sample extract with that of the this compound standard.
-
Confirmation of identity is achieved if the sample exhibits the same absorption maxima and a similar spectral shape as the standard.
-
Data Presentation
The following tables summarize the key comparative data for the identification of this compound.
Table 1: TLC Profile of this compound
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel | Standard for moderately polar compounds. |
| Mobile Phase | Ethyl Acetate : Benzene (2:3) | A reported solvent system for separation. |
| R_f Value | Compound-specific | Must be compared directly to a co-spotted standard on the same plate. A different R_f value indicates a different compound (e.g., prethis compound is more polar and would have a lower R_f). |
Table 2: Characteristic UV-Vis Absorption Maxima (λ_max) of this compound in Various Solvents
| Solvent | Absorption Maxima (λ_max) in nm | Molar Extinction Coefficient (ε) |
| Ethanol | ~480 | Not specified |
| 0.1 N Sodium Hydroxide (NaOH) | 223, 254, 299, 479, 595, 640 | Not specified |
| 5 N Potassium Hydroxide (KOH) | 480 | 23,300 M⁻¹cm⁻¹ |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the confirmation of this compound identity.
Caption: Workflow for this compound identification via TLC and UV-Vis analysis.
References
Differential Toxicity of Cercosporin in 2D Monolayer vs. 3D Spheroid Tumor Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of cercosporin, a natural perylenequinone phototoxin, on cancer cells cultured in traditional two-dimensional (2D) monolayers versus more physiologically relevant three-dimensional (3D) tumor spheroids. The information presented herein is supported by experimental data from published studies and established methodologies.
Executive Summary
Data Presentation: 2D vs. 3D this compound Toxicity
The following table summarizes the key differences in this compound's cytotoxic effects between 2D and 3D tumor cell culture models, based on findings from photodynamic therapy (PDT) studies and the general principles of drug response in these systems.
| Feature | 2D Monolayer Culture | 3D Spheroid Culture | Supporting Evidence |
| Cellular Structure | Flattened cells growing in a single layer on a plastic surface. | Aggregates of cells forming a multi-layered, spherical structure that mimics an avascular tumor. | [2] |
| Drug Penetration | Direct and uniform exposure of all cells to this compound in the culture medium. | Limited and non-uniform penetration of this compound, with cells in the outer layers exposed to higher concentrations than those in the core. | General principle of drug delivery in 3D models. |
| Oxygen & Nutrient Gradients | Uniform availability of oxygen and nutrients to all cells. | Establishment of physiological gradients with a well-oxygenated periphery and a hypoxic core. | [2] |
| Cell-Cell Interactions | Limited to lateral connections between adjacent cells. | Extensive and complex cell-cell and cell-extracellular matrix (ECM) interactions. | [2] |
| Gene Expression | Can differ significantly from in vivo tumors. | More closely resembles the gene expression profiles of in vivo tumors. | |
| Sensitivity to this compound | Generally more sensitive to the cytotoxic effects of this compound. | Exhibits increased resistance to this compound-induced phototoxicity. Spheroid size and cell type influence vulnerability.[4][5] | [4][5] |
| Metabolic Response to this compound-PDT | A more uniform and rapid bioenergetic collapse is expected. | A heterogeneous response is observed. For instance, T47D and T98G spheroids undergo a complete bioenergetic collapse, while U87 spheroids retain some glycolytic activity.[4][5] | [4][5] |
| Post-Treatment Recovery | Less likely to recover after significant cytotoxic insult. | Larger spheroids (>500 µm) have shown the ability to regrow after this compound-PDT, indicating the presence of a resistant cell population.[4][5] | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments to compare this compound toxicity in 2D and 3D cell cultures.
Cell Culture and Spheroid Formation
-
2D Monolayer Culture:
-
Cancer cells (e.g., U87, T47D, T98G) are seeded in flat-bottom 96-well plates at a density of 5,000-10,000 cells per well in a suitable growth medium.
-
Cells are incubated at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
-
3D Spheroid Culture (Liquid Overlay Technique):
-
96-well plates with an ultra-low attachment (ULA) surface are used to prevent cell adhesion.
-
A single-cell suspension is prepared, and cells are seeded into each well at a density of 1,000-5,000 cells per well.
-
The plate is centrifuged at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Spheroids are allowed to form and grow for 3-5 days, with the medium being carefully replaced every 2 days. Spheroid formation and integrity are monitored using light microscopy.
-
This compound Treatment and Cytotoxicity Assay
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various working concentrations in the cell culture medium.
-
Treatment:
-
For 2D cultures, the growth medium is replaced with a medium containing different concentrations of this compound.
-
For 3D cultures, a partial medium exchange is performed to introduce the this compound-containing medium without disturbing the spheroids.
-
-
Photodynamic Activation:
-
Following a predetermined incubation period with this compound in the dark to allow for cellular uptake, the plates are exposed to a light source (e.g., a lamp with a suitable filter for the desired wavelength, typically in the blue or yellow light spectrum for this compound) for a specific duration to activate the phototoxic properties of the compound.[4][6][7]
-
Control groups should include cells with no this compound treatment (with and without light exposure) and cells treated with this compound but kept in the dark.
-
-
Cytotoxicity Measurement (Luminescence-based ATP Assay):
-
After the desired treatment period (e.g., 24, 48, or 72 hours post-light exposure), a commercially available 3D-compatible cell viability assay reagent (e.g., CellTiter-Glo® 3D) is added to each well.[8]
-
The plates are agitated on an orbital shaker for 5-10 minutes to ensure lysis and reagent penetration into the spheroids.
-
After a 30-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a plate reader.[8]
-
Cell viability is expressed as a percentage relative to the untreated control, and IC50 values (the concentration of this compound that inhibits 50% of cell viability) are calculated using appropriate software.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for comparing this compound toxicity in 2D vs. 3D cultures.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound's light-activated ROS production triggers apoptosis.
Conclusion
The available evidence strongly suggests that 3D tumor spheroids offer a more clinically relevant model for evaluating the efficacy of anticancer agents like this compound compared to traditional 2D monolayers. The increased resistance observed in 3D cultures is likely a multifactorial phenomenon, stemming from limited drug penetration, the presence of hypoxic cores, and altered cellular signaling pathways within the complex spheroid architecture. Researchers should consider these differences when interpreting in vitro cytotoxicity data and designing preclinical drug screening pipelines. The use of 3D models, while more complex, provides a more stringent and predictive platform for identifying robust anticancer compounds that are more likely to succeed in vivo.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 4. Photodynamic Efficacy of this compound in 3D Tumor Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.in [promega.in]
Differentiating Cercosporin from its Degradation Product Xanosporic Acid: A Comprehensive Guide for Researchers
For researchers in mycology, plant pathology, and drug development, the accurate differentiation of the fungal toxin cercosporin from its primary degradation product, xanosporic acid, is crucial. This guide provides a detailed comparison of their chemical, physical, and biological properties, supported by experimental data and established analytical protocols.
This compound, a deep red perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a significant virulence factor in many plant diseases. Its degradation to the non-toxic, green-colored xanosporic acid represents a key detoxification mechanism observed in certain bacteria. Understanding the distinct characteristics of these two compounds is essential for studying host-pathogen interactions, evaluating potential antifungal targets, and developing resistant crop varieties.
Key Distinctions at a Glance
| Property | This compound | Xanosporic Acid |
| Chemical Formula | C₂₉H₂₆O₁₀ | C₂₈H₂₄O₁₀ |
| Molecular Weight | 534.51 g/mol | 520.49 g/mol |
| Color | Red-Purple | Green |
| Biological Activity | Photoactivated Toxin, Toxic to plants and fungi | Non-toxic |
| UV-Vis λmax (in KOH) | 480, 590, 640 nm | Not reported |
| Solubility | Soluble in ethanol, acetone, chloroform | Expected to have different polarity |
| Stability | Relatively stable in the dark | Labile in the presence of light |
Structural and Physicochemical Differences
The transformation from this compound to xanosporic acid involves a significant structural change. The degradation process entails the loss of a methoxyl group (-OCH₃) and the addition of an oxygen atom, leading to the opening of one of the ether rings present in the this compound molecule. This alteration not only affects the chromophore, resulting in a color change from red-purple to green, but also modifies the molecule's polarity and stability.
dot
Caption: Degradation of this compound to Xanosporic Acid
Biological Activity: A Tale of Two Molecules
The most critical difference between this compound and xanosporic acid lies in their biological activity. This compound is a potent photoactivated toxin.[1] Upon exposure to light, it generates reactive oxygen species (ROS), particularly singlet oxygen, which cause widespread damage to cellular components, leading to lipid peroxidation, membrane leakage, and ultimately cell death in both plants and fungi.
In stark contrast, xanosporic acid is non-toxic.[2] Studies have shown that it does not inhibit the growth of this compound-sensitive fungi or cause damage to plant tissues. This detoxification is a key survival mechanism for microorganisms that can degrade this compound.
Analytical Techniques for Differentiation
Several analytical methods can be employed to distinguish between this compound and its degradation product. The choice of technique will depend on the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying this compound and xanosporic acid in a mixture. The significant difference in their polarity allows for effective separation on a reverse-phase column.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water (both acidified with 0.1% formic acid or acetic acid) is typically used. For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths.
-
This compound: Detection is typically performed at its absorption maximum around 470-480 nm.
-
Xanosporic Acid: As a green compound, its absorption maximum is expected in the longer wavelength region of the visible spectrum, though a specific maximum is not well-documented. Monitoring a broad range of wavelengths is recommended.
-
-
Sample Preparation: Samples should be extracted with a suitable organic solvent like ethyl acetate or acetone, filtered, and diluted in the initial mobile phase composition.
dot
Caption: HPLC Workflow for this compound and Xanosporic Acid Analysis
Thin-Layer Chromatography (TLC)
TLC offers a rapid and cost-effective method for the qualitative differentiation of this compound and xanosporic acid. Their distinct colors and different polarities result in different retention factors (Rf values) on a TLC plate.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a mixture of toluene, ethyl acetate, and formic acid (e.g., in a 5:4:1 ratio). The optimal ratio may need to be determined empirically.
-
Visualization:
-
This compound: Appears as a distinct red-purple spot under visible light.
-
Xanosporic Acid: Appears as a green spot under visible light.
-
Both compounds may also be visualized under UV light (254 nm and 365 nm), where they might exhibit fluorescence.
-
Spectroscopic Methods
a) UV-Visible Spectroscopy:
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can provide unambiguous structural identification of both compounds. The significant structural differences, such as the loss of a methoxy group and the altered ring structure in xanosporic acid, will result in clearly distinguishable NMR spectra.
c) Mass Spectrometry (MS):
Mass spectrometry can be used to determine the exact molecular weights of this compound (534.1526 g/mol for [M+H]⁺) and xanosporic acid (520.1370 g/mol for [M+H]⁺). High-resolution mass spectrometry can confirm their elemental compositions. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) will also be distinct and can be used for structural elucidation.
Conclusion
The differentiation of this compound from its degradation product, xanosporic acid, is fundamental for accurate research in plant pathology and mycotoxin analysis. The pronounced differences in their color, biological activity, and physicochemical properties allow for their effective separation and identification using a combination of chromatographic and spectroscopic techniques. The protocols and data presented in this guide provide a solid foundation for researchers to confidently distinguish between these two important fungal metabolites.
References
Functional Validation of Cholera Toxin Subunit B (CTB) Genes: A Comparative Guide to Knockout and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional validation strategies for the Cholera Toxin Subunit B (CTB) gene, with a focus on knockout experiments and functionally equivalent alternatives. We present supporting experimental data, detailed protocols for key assays, and visual representations of experimental workflows and associated signaling pathways to facilitate a deeper understanding of CTB's cellular functions.
Introduction to Cholera Toxin Subunit B (CTB)
The B subunit of the cholera toxin (CTB) is a non-toxic homopentamer that binds with high affinity to the GM1 ganglioside receptor on the surface of various cell types. This binding is the initial step for the entry of the catalytic A subunit of the cholera toxin into host cells. Beyond its role as a delivery vehicle, CTB itself possesses potent immunomodulatory properties, making it a subject of intense research for its potential as a vaccine adjuvant and a therapeutic agent for inflammatory diseases.[1][2][3] To fully elucidate the diverse functions of CTB and validate its potential therapeutic applications, it is crucial to understand the consequences of its absence or functional inactivation through gene knockout or other targeted approaches.
Comparative Analysis: Wild-Type CTB vs. Functional Knockout
Direct knockout of the CTB gene in a host organism or cell line provides the most definitive method for studying its function. However, in the absence of readily available public data from CTB knockout models, we can draw valuable insights from studies utilizing functionally equivalent alternatives, such as point mutations that abolish receptor binding. The G33D mutation in the CTB gene, for instance, results in a protein that fails to bind to the GM1 ganglioside, effectively mimicking a functional knockout in terms of receptor interaction.
The following table summarizes the comparative effects of wild-type CTB and a GM1-binding deficient mutant (a functional knockout equivalent) on cellular processes.
| Functional Parameter | Wild-Type CTB | GM1-Binding Deficient CTB Mutant (e.g., G33D) | Alternative Approach: siRNA Knockdown |
| GM1 Ganglioside Binding | High affinity binding | No significant binding | Reduced CTB expression leading to decreased overall GM1 binding |
| Toxin Uptake | Facilitates uptake of the A subunit | Does not facilitate uptake of the A subunit | Reduced uptake of the A subunit |
| Immunomodulatory Activity | Potent adjuvant effect; induces cytokine secretion (e.g., IL-6) and immune cell activation.[4] | Lacks immunomodulatory activity.[4] | Attenuation of immunomodulatory effects, such as reduced cytokine production.[5][6] |
| Cell Signaling | Induces phosphorylation of Erk1/2 and p38; activates NF-κB.[4] | Does not induce these signaling events. | Reduced activation of downstream signaling pathways. |
| Cell Viability/Proliferation | Can inhibit proliferation in certain cancer cell lines. | No significant effect on cell proliferation. | Reversal of anti-proliferative effects. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the underlying molecular mechanisms is essential for a clear understanding of CTB's function. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for validating CTB gene function and a proposed signaling pathway initiated by CTB.
Experimental Workflow for CTB Functional Validation
This workflow outlines the key steps involved in comparing the effects of wild-type CTB with a functional knockout (or equivalent).
Caption: Experimental workflow for CTB functional validation.
CTB-Mediated Signaling Pathway
This diagram illustrates a plausible signaling cascade initiated by the binding of CTB to the GM1 ganglioside receptor, leading to immunomodulatory effects.
Caption: CTB-mediated signaling pathway.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout
Objective: To create a stable cell line lacking the CTB gene.
Materials:
-
Target cells (e.g., intestinal epithelial cells, macrophages)
-
CRISPR-Cas9 plasmids (encoding Cas9 and gRNA targeting the CTB gene)
-
Lipofectamine or other transfection reagent
-
Cell culture medium and supplements
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Protocol:
-
gRNA Design: Design and clone two to four gRNAs targeting an early exon of the CTB gene.
-
Transfection: Co-transfect the Cas9 and gRNA plasmids into the target cells using a suitable transfection method.
-
Selection: Two days post-transfection, begin selection with the appropriate antibiotic to eliminate non-transfected cells.
-
Clonal Isolation: After selection, perform single-cell cloning by limiting dilution or FACS to isolate individual cell colonies.
-
Genomic DNA Extraction and PCR: Expand the clonal populations and extract genomic DNA. Perform PCR to amplify the targeted region of the CTB gene.
-
Verification of Knockout: Analyze the PCR products by gel electrophoresis to screen for insertions or deletions (indels). Confirm the knockout by Sanger sequencing of the PCR products from positive clones.
siRNA-Mediated Gene Knockdown
Objective: To transiently reduce the expression of the CTB gene.
Materials:
-
Target cells
-
siRNA targeting CTB mRNA and a non-targeting control siRNA
-
RNAi transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Cell culture medium
-
qRT-PCR reagents
-
Western blot reagents
Protocol:
-
Cell Seeding: Seed the target cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the CTB siRNA and control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 20 minutes.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.
-
Post-Transfection: Replace the transfection medium with fresh complete medium and incubate for 24-72 hours.
-
Verification of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA level (qRT-PCR) and protein level (Western blot).
GM1-ELISA for CTB Binding
Objective: To quantify the binding of CTB to GM1 ganglioside.
Materials:
-
96-well ELISA plates
-
GM1 ganglioside
-
CTB protein (wild-type and mutant)
-
Bovine Serum Albumin (BSA)
-
Anti-CTB primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with GM1 ganglioside and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Binding: Add serial dilutions of wild-type or mutant CTB protein to the wells and incubate for 2 hours at room temperature.
-
Primary Antibody: Wash the plate and add the anti-CTB primary antibody. Incubate for 1 hour.
-
Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Detection: Wash the plate and add TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.
Western Blot for Signaling Protein Phosphorylation
Objective: To detect the phosphorylation of key signaling proteins (Erk1/2, p38) in response to CTB.
Materials:
-
Cell lysates from control and CTB-treated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Erk1/2, anti-phospho-p38, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
ELISA for Cytokine Secretion (e.g., IL-6)
Objective: To measure the amount of IL-6 secreted by cells in response to CTB.
Materials:
-
Cell culture supernatants from control and CTB-treated cells
-
IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and standards)
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader
Protocol:
-
Coating: Coat a 96-well plate with the IL-6 capture antibody.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample and Standard Incubation: Add cell culture supernatants and IL-6 standards to the wells and incubate.
-
Detection Antibody: Add the biotinylated IL-6 detection antibody.
-
Streptavidin-HRP: Add streptavidin-HRP.
-
Detection: Add TMB substrate, stop the reaction, and measure the absorbance at 450 nm. Calculate the concentration of IL-6 in the samples based on the standard curve.
Conclusion
The functional validation of the CTB gene through knockout or equivalent strategies is fundamental to understanding its diverse biological roles. While direct knockout data provides the gold standard, the use of GM1-binding deficient mutants and siRNA-mediated knockdown offers powerful and informative alternatives. The experimental data and protocols provided in this guide serve as a valuable resource for researchers investigating the mechanisms of CTB action and its potential for therapeutic development. The visualization of the experimental workflow and the proposed signaling pathway further aids in the conceptualization and design of future studies in this exciting field.
References
- 1. Therapeutic Potential of Cholera Toxin B Subunit for the Treatment of Inflammatory Diseases of the Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholera Toxin B: One Subunit with Many Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Cholera Toxin B Subunit for the Treatment of Inflammatory Diseases of the Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of cell signaling events by the cholera toxin B subunit in antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory cytokine induction by siRNAs is cell type- and transfection reagent-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Singlet Oxygen Quantum Yield: Cercosporin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cercosporin, a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora, has garnered significant attention for its potent photosensitizing capabilities. Upon exposure to light, this compound efficiently generates reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy (PDT).[1] This property makes this compound and its derivatives promising candidates for various applications, including as anticancer and antimicrobial agents. This guide provides a comparative overview of the singlet oxygen quantum yield of this compound and its derivatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Singlet Oxygen Quantum Yields
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. A higher ΦΔ value indicates a more efficient photosensitizer. The following table summarizes the reported singlet oxygen quantum yields for this compound and a key derivative, hexaacetyl-dihydrothis compound, along with related perylenequinones for a broader context.
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent(s) | Standard Photosensitizer | Reference(s) |
| This compound | 0.84 - 0.97 | Various | Not specified | [2] |
| Hexaacetyl-dihydrothis compound | 0.14 - 0.18 | Organic solvents | Not specified | [2] |
| Hexaacetyl-dihydrothis compound | 0.02 - 0.04 | Water | Not specified | [2] |
| Hypocrellin B | 0.47 | Ethanol | Methylene Blue | [3] |
| Hypocrellin B - La³⁺ Complex | 0.62 | Ethanol | Methylene Blue | [3] |
Key Observations:
-
This compound exhibits a remarkably high singlet oxygen quantum yield, positioning it as a highly potent photosensitizer.[2]
-
The derivative hexaacetyl-dihydrothis compound shows a significantly reduced singlet oxygen quantum yield compared to the parent compound.[2] This reduction is particularly pronounced in aqueous environments, suggesting that the core perylenequinone structure is crucial for efficient singlet oxygen generation and that modifications can drastically alter this property.[2]
-
Structurally related perylenequinones like Hypocrellin B also demonstrate substantial singlet oxygen generation, which can be further enhanced through complexation with metal ions, as seen with the lanthanum complex.[3]
Experimental Protocol: Relative Singlet Oxygen Quantum Yield Determination
The following protocol outlines a common indirect method for determining the singlet oxygen quantum yield of a photosensitizer relative to a known standard. This method relies on monitoring the photo-oxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF).
1. Materials and Reagents:
-
Test photosensitizer (e.g., this compound derivative)
-
Standard photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
Spectrophotometrically pure solvent (e.g., ethanol, dimethyl sulfoxide)
-
UV-Vis spectrophotometer
-
Fluorometer (optional, for monitoring DPBF fluorescence)
-
Light source with a monochromatic filter corresponding to the absorption maximum of the photosensitizers
-
Quartz cuvettes
-
Magnetic stirrer and stir bars
2. Preparation of Solutions:
-
Prepare stock solutions of the test photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature degradation of the photosensitive compounds.
-
Prepare experimental solutions by diluting the stock solutions to achieve an absorbance of approximately 0.1 at the excitation wavelength for both the test and standard photosensitizers. This ensures that both solutions absorb the same number of photons.
-
The concentration of DPBF in the experimental solutions should be sufficient to show a measurable decrease in absorbance upon photo-oxidation, typically in the micromolar range.
3. Experimental Procedure:
-
Place the experimental solution containing the standard photosensitizer and DPBF in a quartz cuvette.
-
Measure the initial absorbance (or fluorescence) of DPBF at its maximum absorption wavelength (around 415 nm).
-
Irradiate the solution with the light source while stirring continuously.
-
At regular time intervals, stop the irradiation and record the absorbance (or fluorescence) of DPBF.
-
Continue this process until a significant decrease in DPBF absorbance is observed.
-
Repeat the procedure with the experimental solution containing the test photosensitizer and DPBF under identical conditions (light intensity, irradiation time, and initial DPBF concentration).
4. Data Analysis:
The singlet oxygen quantum yield of the test compound (ΦΔ_test) can be calculated using the following equation:
ΦΔ_test = ΦΔ_std * (k_test / k_std) * (A_std / A_test)
Where:
-
ΦΔ_std is the known singlet oxygen quantum yield of the standard photosensitizer.
-
k_test and k_std are the slopes of the plots of DPBF absorbance versus irradiation time for the test and standard photosensitizers, respectively.
-
A_test and A_std are the absorbances of the test and standard photosensitizer solutions at the irradiation wavelength.
Visualizing the Experimental Workflow and Photosensitization Mechanism
To further clarify the experimental process and the underlying photochemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining relative singlet oxygen quantum yield.
Caption: Jablonski diagram illustrating the mechanism of singlet oxygen generation.
References
Unraveling Phototoxicity: A Comparative Analysis of Fungal Resistance to Cercosporin and Other Photosensitizers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of cross-resistance between the fungal toxin cercosporin and other photosensitizing agents reveals crucial insights into the mechanisms of phototoxicity and cellular defense. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative framework for understanding and overcoming resistance to light-activated compounds.
This compound, a perylenequinone toxin produced by the fungal genus Cercospora, is a potent photosensitizer that, upon light activation, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[1][2][3] This highly reactive molecule indiscriminately damages cellular components, particularly lipids in cell membranes, leading to cell death.[1][3] This broad-spectrum toxicity makes this compound and other photosensitizers attractive candidates for various applications, including as herbicides and in photodynamic therapy for cancer. However, the development of resistance poses a significant challenge.
The primary mechanism of this compound's action involves the absorption of light energy, which transitions the this compound molecule to an excited triplet state. This energized molecule then reacts with molecular oxygen to produce singlet oxygen and superoxide radicals, potent oxidizing agents that cause widespread cellular damage.[1][2]
Fungi that produce this compound, such as Cercospora species, have evolved robust resistance mechanisms to protect themselves from their own toxic metabolite. These strategies include:
-
Reduction of this compound: The fungus can reduce the this compound molecule to a less toxic, non-photosensitizing form.
-
Antioxidant Production: The production of antioxidants, notably pyridoxine (vitamin B6), helps to quench the damaging reactive oxygen species.
-
Membrane Transport: Efflux pumps and other membrane transporters may actively remove this compound from the fungal cells.
Understanding whether these resistance mechanisms are specific to this compound or confer a broader resistance to other photosensitizers is critical for the development of effective photodynamic therapies and for managing agricultural diseases caused by Cercospora.
Comparative Analysis of Fungal Resistance
A pivotal study by M. E. Daub investigated the resistance of various fungal species to this compound and two other photosensitizers: hematoporphyrin and methylene blue. The study provides valuable quantitative data on the differential sensitivity of these fungi, shedding light on the potential for cross-resistance.
Experimental Data Summary
The following table summarizes the growth inhibition of various fungi by this compound, hematoporphyrin, and methylene blue. The data highlights the high level of resistance of Cercospora species to their native toxin, this compound, in contrast to their susceptibility to other photosensitizers.
| Fungal Species | Photosensitizer | Concentration (μM) | Growth Inhibition (%) |
| Cercospora nicotianae | This compound | 10 | 0 |
| Hematoporphyrin | 100 | 85 | |
| Methylene Blue | 100 | 100 | |
| Cercospora beticola | This compound | 10 | 0 |
| Hematoporphyrin | 100 | 75 | |
| Methylene Blue | 100 | 100 | |
| Neurospora crassa | This compound | 10 | 100 |
| Hematoporphyrin | 100 | 90 | |
| Methylene Blue | 100 | 100 | |
| Phytophthora cinnamomi | This compound | 10 | 100 |
| Hematoporphyrin | 100 | 100 | |
| Methylene Blue | 100 | 100 | |
| Saccharomyces cerevisiae | This compound | 10 | 20 |
| Hematoporphyrin | 100 | 50 | |
| Methylene Blue | 100 | 100 |
Data extracted from Daub, M. E. (1987). Resistance of Fungi to the Photosensitizing Toxin, this compound. Phytopathology, 77(11), 1515-1520.
Experimental Protocols
The following is a detailed methodology for the fungal sensitivity assays as described in the cited literature.
Fungal Strains and Culture Conditions:
-
Isolates of various fungal species were maintained on potato dextrose agar (PDA). For the sensitivity assays, fungal plugs were transferred to fresh PDA plates.
Photosensitizer Stock Solutions:
-
This compound was dissolved in acetone to create a stock solution.
-
Hematoporphyrin and methylene blue were dissolved in distilled water.
Fungal Sensitivity Assay (Agar Plate Method):
-
Photosensitizers were added to molten PDA at 45°C to achieve the desired final concentrations.
-
For this compound, an equivalent amount of acetone was added to the control plates.
-
The PDA containing the photosensitizers was poured into Petri plates.
-
A 5-mm mycelial plug of the test fungus was placed in the center of each plate.
-
Plates were incubated under continuous cool-white fluorescent light at 25°C.
-
Colony diameter was measured daily for 3-7 days, depending on the fungal growth rate.
-
Growth inhibition was calculated as the percentage reduction in colony diameter compared to the control plates.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the mechanism of action of photosensitizers and a generalized workflow for assessing fungal resistance.
References
Evaluating the photocytotoxicity of Cercosporin across different human cancer cell lines
A comprehensive guide for researchers and drug development professionals on the photodynamic efficacy of Cercosporin, a natural perylenequinone, against various human cancer cell lines. This guide provides a comparative analysis of its cytotoxic effects, detailed experimental protocols, and insights into the underlying molecular mechanisms.
This compound, a naturally occurring phytotoxin, has demonstrated significant potential as a photosensitizing agent for photodynamic therapy (PDT), a non-invasive cancer treatment modality. Upon activation by light, this compound efficiently generates reactive oxygen species (ROS), primarily singlet oxygen, leading to oxidative stress and subsequent cell death. This guide evaluates and compares the photocytotoxicity of this compound across different human cancer cell lines, providing researchers with essential data to inform future preclinical and clinical investigations.
Comparative Efficacy of this compound Photodynamic Therapy
The photocytotoxic effects of this compound have been evaluated in several human cancer cell lines, including glioblastoma (T98G, U87) and breast adenocarcinoma (MCF7, T47D). Studies have revealed varying degrees of susceptibility among these cell lines, highlighting the importance of cell-type-specific responses to this compound-mediated PDT.
A key determinant of this compound's efficacy is its cellular uptake. Research has shown that the glioblastoma cell line T98G exhibits a significantly higher accumulation of this compound compared to U87 and MCF7 cells.[1] This increased intracellular concentration directly correlates with enhanced photocytotoxicity.
The primary mechanism of this compound-induced cell death is a rapid bioenergetic collapse.[1][2] Upon photoactivation, the generated ROS cause widespread damage to cellular components, with a pronounced effect on mitochondria and the endoplasmic reticulum, where this compound is known to localize.[1][2] This leads to a profound disruption of both respiratory and glycolytic activities, ultimately resulting in cell death.
While the induction of necrosis has been observed in 3D tumor spheroid models treated with this compound PDT, a detailed quantitative comparison of apoptotic versus necrotic cell death pathways across different monolayer cancer cell cultures is an area requiring further investigation.[3][4]
Table 1: Comparative Photocytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound Uptake | Photocytotoxic Efficacy (LD50) | Key Findings |
| T98G | Glioblastoma Multiforme | High (approx. 3-fold higher than U87 and MCF7)[1] | 0.14 J/cm²[5] | Most susceptible cell line tested, attributed to high this compound uptake.[1] |
| U87 | Glioblastoma Multiforme | Moderate[1] | 0.24 J/cm²[5] | Shows moderate sensitivity to this compound PDT.[1] |
| MCF7 | Breast Adenocarcinoma | Moderate[1] | 0.26 J/cm²[5] | Exhibits sensitivity comparable to U87 cells.[1] |
| T47D | Breast Adenocarcinoma | Data not available | Data not available | Undergoes a complete bioenergetic collapse upon this compound-PDT.[3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the photocytotoxicity of this compound.
Cell Culture and this compound Incubation
Human cancer cell lines (e.g., T98G, U87, MCF7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate culture plates or dishes. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to the desired final concentrations in the culture medium. Cells are then incubated with the this compound-containing medium for a specified period (typically 2-4 hours) to allow for cellular uptake.
Photodynamic Therapy (PDT) Protocol
Following incubation with this compound, the cells are washed with phosphate-buffered saline (PBS) and fresh culture medium is added. The cells are then exposed to a light source with a wavelength that overlaps with the absorption spectrum of this compound (typically around 450-532 nm).[1][2] The light dose delivered to the cells is a critical parameter and should be carefully controlled and measured.
Assessment of Cell Viability
Cell viability after this compound PDT is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Quantification of Apoptosis and Necrosis
To differentiate between apoptotic and necrotic cell death, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the gold standard.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of intracellular ROS can be quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Principle: DCFH-DA is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Load the cells with DCFH-DA by incubating them with the probe.
-
After incubation, wash the cells to remove excess probe.
-
Perform this compound PDT as described above.
-
Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer.
-
Signaling Pathways and Experimental Workflows
The photodynamic action of this compound initiates a cascade of molecular events that culminate in cell death. The primary event is the generation of ROS, which then triggers downstream signaling pathways.
Figure 1. Simplified signaling pathway of this compound-induced photocytotoxicity.
The experimental workflow for evaluating this compound's photocytotoxicity involves a series of sequential steps, from cell culture to data analysis.
Figure 2. General experimental workflow for evaluating this compound's photocytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic Efficacy of this compound in 3D Tumor Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
A Comparative Guide to In Vitro Antifungal Interaction Testing with Cercosporin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the in vitro antifungal interactions of Cercosporin with other antifungal agents. As of the latest literature review, specific experimental data on the synergistic, antagonistic, or additive effects of this compound in combination with other antifungals is not publicly available. Therefore, this document serves as a comprehensive resource for researchers looking to conduct such studies, offering detailed experimental protocols and templates for data presentation.
Introduction to this compound
This compound is a naturally occurring photodynamic toxin produced by fungi of the genus Cercospora.[1][2] Its antifungal activity stems from its ability to generate reactive oxygen species (ROS), such as singlet oxygen, upon exposure to light.[1][3] These ROS cause oxidative damage to cellular components, particularly lipid membranes, leading to cell death.[1][3] This broad-spectrum activity makes this compound a compound of interest for potential antifungal applications. However, its efficacy in combination with existing antifungal drugs has yet to be reported.
In Vitro Antifungal Interaction Testing: A Methodological Overview
The primary goal of in vitro interaction testing is to determine whether the combined effect of two or more antimicrobial agents is synergistic, antagonistic, or indifferent. The checkerboard broth microdilution assay is the most common method for this purpose.
Key Methodologies:
-
Checkerboard Broth Microdilution Assay: This technique involves preparing serial dilutions of two compounds in a microtiter plate, creating a matrix of different concentration combinations. The growth of the target fungus is then assessed to determine the minimum inhibitory concentration (MIC) of each compound alone and in combination.
-
Fractional Inhibitory Concentration (FIC) Index: The results of the checkerboard assay are typically analyzed by calculating the FIC index. This index quantifies the nature of the interaction:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
-
Time-Kill Assays: These assays provide a dynamic view of the antifungal interaction by measuring the rate of fungal killing over time in the presence of the compounds, alone and in combination.
Experimental Protocol: Checkerboard Broth Microdilution Assay for this compound
The following is a generalized protocol for determining the in vitro interaction of this compound with another antifungal agent. This protocol should be adapted and optimized based on the specific fungal species and compounds being tested.
1. Preparation of Materials:
-
Fungal Isolate: A standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) should be prepared according to established protocols (e.g., CLSI M27/M38).
-
Antifungal Agents: Stock solutions of this compound and the comparator antifungal agent should be prepared in a suitable solvent (e.g., DMSO) and then diluted in the appropriate broth medium (e.g., RPMI-1640).
-
Microtiter Plates: Sterile 96-well, flat-bottom microtiter plates are required.
-
Culture Medium: RPMI-1640 with L-glutamine, buffered with MOPS, is a commonly used medium for antifungal susceptibility testing.
2. Assay Procedure:
-
Plate Setup: A checkerboard pattern is created in the 96-well plate. Each well will contain a unique combination of concentrations of this compound and the other antifungal agent.
-
Along the x-axis, serial dilutions of this compound are added.
-
Along the y-axis, serial dilutions of the comparator antifungal are added.
-
Include wells with each drug alone to determine their individual MICs.
-
Include a drug-free well for a positive growth control and a media-only well for a negative control.
-
-
Inoculation: Each well (except the negative control) is inoculated with the standardized fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours. Due to the photo-activated nature of this compound, it is crucial to incubate the plates under a controlled light source with a defined spectrum and intensity. A parallel set of plates should be incubated in the dark to serve as a control for this compound's light-dependent activity.
-
Reading the Results: The MIC is determined as the lowest concentration of the antifungal agent (alone or in combination) that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.
3. Data Analysis:
-
Determine the MIC of each drug alone.
-
For each well showing growth inhibition, calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index for each combination:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FIC Index values. The lowest FIC index value is typically reported as the result of the interaction.
Data Presentation
As no specific interaction data for this compound is currently available, the following table is a template for presenting results from a checkerboard assay.
| Fungal Species | Antifungal Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction |
| Candida albicans | This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Synergy/Additive/Antagonism] |
| Antifungal X | [Insert Data] | [Insert Data] | |||
| Aspergillus fumigatus | This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Synergy/Additive/Antagonism] |
| Antifungal X | [Insert Data] | [Insert Data] | |||
| Cryptococcus neoformans | This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Synergy/Additive/Antagonism] |
| Antifungal X | [Insert Data] | [Insert Data] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Checkerboard Assay
Caption: Workflow for the checkerboard broth microdilution assay.
Proposed Signaling Pathway of this compound's Antifungal Action
Caption: Photo-activated ROS production by this compound leading to fungal cell death.
Conclusion
While direct comparative data on the in vitro interactions of this compound with other antifungal agents are lacking in the current scientific literature, this guide provides the necessary framework for researchers to conduct these crucial studies. The provided experimental protocol for the checkerboard assay, along with the template for data presentation and visualizations of the workflow and mechanism of action, will aid in the systematic evaluation of this compound's potential as a combination therapy partner. Such research is vital to uncover new synergistic interactions that could lead to more effective treatments for fungal infections.
References
Safety Operating Guide
Navigating the Safe Disposal of Cercosporin: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Cercosporin, a photoactivated toxin. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) classify this compound as a non-hazardous substance under the Globally Harmonized System (GHS), others consider it a hazardous substance according to OSHA 29 CFR 1910.1200, citing risks of serious eye damage and respiratory irritation[1]. Therefore, a cautious approach, treating the compound as hazardous, is strongly recommended.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Use chemical-impermeable gloves. Always inspect gloves before use and utilize the proper removal technique to avoid skin contact[2].
-
Body Protection: Wear a lab coat or other protective clothing appropriate for the scale of handling[1].
-
Respiratory Protection: For handling powders or creating aerosols, a particulate respirator is necessary to avoid inhalation[1].
Standard Operating Procedure for this compound Disposal
All waste containing this compound, including surplus compound, contaminated materials, and packaging, must be treated as chemical waste.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include appropriate hazard symbols if required by your institution.
-
Segregate solid waste (e.g., contaminated filter paper, gloves, empty vials) from liquid waste (e.g., solutions containing this compound).
-
-
Containment:
-
Place solid waste in a dedicated, sealable, and chemically resistant container.
-
Collect liquid waste in a sealed, leak-proof, and chemically compatible container.
-
Ensure all containers are kept tightly closed when not in use.
-
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash[1].
-
All waste must be handled in strict accordance with local, state, and federal regulations[1].
-
The primary disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a certified waste management authority[1].
-
Dispose of contaminated packaging as you would the unused product.
-
Physicochemical and Cytotoxicity Data
The following tables summarize key quantitative data for this compound, providing context for its handling and hazardous potential.
| Physicochemical Properties | Data |
| Physical State | Solid |
| Solubility | Soluble in Chloroform (9.80 - 10.20 mg/mL), DMF, DMSO, and Ethanol[2][3] |
| Molecular Formula | C₂₉H₂₆O₁₀ |
| Molecular Weight | 534.5 g/mol |
| Boiling Point | 886.9°C at 760 mmHg |
| Flash Point | 299°C |
| Density | 1.59 g/cm³ |
| Light-Activated Cytotoxicity Data[3] | |
| Cell Line | CC₅₀ (Cytotoxic Concentration) |
| HeLa | 241 nM |
| A432 | 282 nM |
| MCF-7 | 174 nM |
| Enzyme Inhibition | IC₅₀ (Inhibitory Concentration) |
| Protein Kinase C (PKC) | 600-1,300 nM |
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent exposure and contamination.
For Minor Spills (Solid Powder):
-
Restrict Access: Ensure the spill area is clear of personnel.
-
Don PPE: Wear the protective equipment detailed above, including a respirator[1].
-
Avoid Dust Generation: Use dry clean-up procedures. Do not dry sweep.
-
Neutralize Dust: Gently dampen the spilled powder with water to prevent it from becoming airborne[1].
-
Clean-Up: Carefully sweep or vacuum up the material. If using a vacuum, it must be fitted with a HEPA-type exhaust filter[1].
-
Collect Waste: Place the collected material and all contaminated cleaning supplies into a suitable, labeled container for disposal[1].
-
Decontaminate: Clean the spill area with soap and water, collecting the wash water for disposal as chemical waste. Do not allow wash water to enter drains[1].
For Major Spills:
-
Evacuate: Advise all personnel to leave the immediate area.
-
Alert Authorities: Notify your institution's EHS department and emergency responders immediately, providing the location and nature of the hazard[1].
-
Restrict Entry: Prevent personnel from entering the area until it has been cleared by safety professionals.
Experimental Protocol: Biodegradation Assay for Decontamination Screening
While not a standard disposal method, research has identified bacteria capable of degrading this compound. This experimental protocol can be adapted to screen for microorganisms to decontaminate surfaces or culture media.
Objective: To identify bacterial isolates capable of degrading this compound on a solid medium.
Methodology:
-
Prepare Medium: Prepare NACE medium (nutrient agar) containing 50 μM this compound. The solidified medium will appear red[4].
-
Inoculation: Grow bacterial isolates on a standard medium (e.g., LB medium) for 48 hours or until colonies are visible[4]. Inoculate the NACE medium plates with the bacterial isolates[4].
-
Incubation: Incubate the plates in the dark at 28°C for 12 days[4].
-
Observation: Toxin degradation is indicated by the formation of a clear zone or halo around a bacterial colony against the red background of the medium[4]. Non-degrading isolates will not produce this distinct halo[4].
-
Confirmation (Optional): To confirm and quantify degradation, the medium directly below a colony can be removed and the remaining this compound concentration can be determined analytically[4].
Visual Workflow for this compound Disposal
The following diagrams illustrate the logical flow for handling and disposing of this compound waste and managing spills.
Caption: Logical workflow for the routine disposal of this compound waste.
Caption: Decision workflow for managing this compound spills in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
